molecular formula C17H29N3 B1347019 1-(2-Cyanoethyl)-2-undecylimidazole CAS No. 23996-16-9

1-(2-Cyanoethyl)-2-undecylimidazole

Cat. No.: B1347019
CAS No.: 23996-16-9
M. Wt: 275.4 g/mol
InChI Key: SZUPZARBRLCVCB-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-2-undecylimidazole is a useful research compound. Its molecular formula is C17H29N3 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-undecyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-undecylimidazol-1-yl)propanenitrile
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InChI

InChI=1S/C17H29N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h14,16H,2-12,15H2,1H3
Source PubChem
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InChI Key

SZUPZARBRLCVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Source PubChem
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DSSTOX Substance ID

DTXSID1066948
Record name 1H-Imidazole-1-propanenitrile, 2-undecyl-
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Molecular Weight

275.4 g/mol
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CAS No.

23996-16-9
Record name 1-(Cyanoethyl)-2-undecylimidazole
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Record name 2-Undecyl-1H-imidazole-1-propiononitrile
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Record name 1H-Imidazole-1-propanenitrile, 2-undecyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-undecyl-
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Record name 2-undecyl-1H-imidazole-1-propiononitrile
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Record name 2-Undecyl-1H-imidazole-1-propiononitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathway and Mechanism of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Cyanoethyl)-2-undecylimidazole, a versatile heterocyclic compound with applications in pharmaceuticals and materials science. The primary synthetic route involves a two-step process: the initial formation of the precursor 2-undecylimidazole followed by its cyanoethylation. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and includes essential characterization data. The content is structured to offer both theoretical understanding and practical guidance for laboratory synthesis.

Introduction

This compound, with the chemical formula C₁₇H₂₉N₃, is a substituted imidazole characterized by a long undecyl chain at the 2-position and a cyanoethyl group at the 1-position of the imidazole ring.[1][2] This unique molecular architecture imparts a combination of lipophilicity from the undecyl group and reactivity from the cyano and imidazole moieties. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. Understanding its synthesis is crucial for researchers looking to utilize this compound in drug discovery and materials development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-undecylimidazole. The second stage is the subsequent cyanoethylation of this intermediate to yield the final product.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 2-Undecylimidazole cluster_1 Stage 2: Cyanoethylation Lauric Acid Lauric Acid 2-Undecyl-2-imidazoline 2-Undecyl-2-imidazoline Lauric Acid->2-Undecyl-2-imidazoline Reaction with Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->2-Undecyl-2-imidazoline 2-Undecylimidazole 2-Undecylimidazole 2-Undecyl-2-imidazoline->2-Undecylimidazole Dehydrogenation Final_Product This compound 2-Undecylimidazole->Final_Product Michael Addition (Base-catalyzed) Acrylonitrile Acrylonitrile Acrylonitrile->Final_Product

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 2-Undecylimidazole

The precursor, 2-undecylimidazole, can be synthesized through the condensation of a C12 fatty acid derivative with ethylenediamine. A common and efficient method involves the reaction of lauric acid with ethylenediamine, which proceeds through an intermediate 2-undecyl-2-imidazoline, followed by dehydrogenation.

Reaction Mechanism

The reaction between lauric acid and a molar excess of aminoethylethanolamine (a derivative of ethylenediamine) initially forms an amide intermediate at temperatures between 140-160°C.[2] As the temperature is elevated to above 180°C, this amide undergoes cyclization to form the imidazoline ring, releasing a molecule of water.[2] The use of a molar excess of the diamine helps to minimize the formation of undesired side products like amidoesters and diamides and also catalyzes the cyclization step.[2] Subsequent dehydrogenation, which can be achieved using a suitable catalyst (e.g., nickel, palladium) or by air oxidation at elevated temperatures, yields the aromatic imidazole ring.

Experimental Protocol: Synthesis of 2-Undecylimidazole

Materials:

  • Lauric acid

  • Ethylenediamine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dehydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), if required.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1 molar equivalent) and ethylenediamine (2-3 molar equivalents) in toluene.

  • Heat the mixture to reflux. Water produced during the initial amidation and subsequent cyclization to the imidazoline will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • After cooling, the solvent can be removed under reduced pressure.

  • For the dehydrogenation step, the crude 2-undecyl-2-imidazoline can be heated at an elevated temperature (e.g., 200-250°C) in the presence of a dehydrogenation catalyst or with air bubbling through the mixture.

  • The progress of the dehydrogenation can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the crude 2-undecylimidazole can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Stage 2: Cyanoethylation of 2-Undecylimidazole

The final step in the synthesis is the cyanoethylation of 2-undecylimidazole. This reaction is a classic example of a Michael addition, where the imidazole nitrogen acts as a nucleophile attacking the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism

Cyanoethylation is typically a base-catalyzed reaction.[3] The base (e.g., a strong base like sodium hydroxide or a tertiary amine) deprotonates the N-H of the imidazole ring, increasing its nucleophilicity. The resulting imidazolide anion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group.[3] This nucleophilic attack leads to the formation of a carbanion intermediate, which is subsequently protonated by a proton source in the reaction mixture (such as the solvent or a trace amount of water) to yield the final product, this compound.

Cyanoethylation_Mechanism cluster_0 Mechanism of Cyanoethylation Imidazole 2-Undecylimidazole (R-Im-H) Imidazolide Imidazolide Anion (R-Im⁻) Imidazole->Imidazolide Deprotonation Base Base (B:) Base->Imidazolide Intermediate Carbanion Intermediate Imidazolide->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (CH₂=CH-CN) Acrylonitrile->Intermediate Product This compound Intermediate->Product Protonation Proton_Source Proton Source (BH⁺) Proton_Source->Product

Caption: Base-catalyzed mechanism of the cyanoethylation of 2-undecylimidazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Undecylimidazole

  • Acrylonitrile

  • A basic catalyst (e.g., triethylamine, sodium hydroxide, or a basic ion-exchange resin)

  • A suitable solvent (e.g., ethanol, acetonitrile, or water)

Procedure:

  • In a round-bottom flask, dissolve 2-undecylimidazole (1 molar equivalent) in the chosen solvent.

  • Add a catalytic amount of the base.

  • To this solution, add acrylonitrile (1-1.2 molar equivalents) dropwise at room temperature or with gentle heating (e.g., 25-70°C), depending on the reactivity. The reaction of malononitrile, a related activated methylene compound, with acrylonitrile is vigorous and may require initial ice-bath cooling.

  • Stir the reaction mixture for a period of time, monitoring the progress by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, neutralize the catalyst if necessary. For example, if sodium hydroxide is used, it can be neutralized with a weak acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by filtration, washing with a non-polar solvent to remove any unreacted starting materials, followed by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.

Characterization Data

The successful synthesis of this compound should be confirmed by various analytical techniques.

PropertyValueReference
Molecular Formula C₁₇H₂₉N₃[4]
Molecular Weight 275.43 g/mol [4]
Appearance White to light yellow powder or crystal[4]
Melting Point 52 °C[4]
Boiling Point 445.2 ± 28.0 °C (Predicted)[4]
Solubility Insoluble in water; soluble in methanol, ethanol[5]

Spectroscopic Data:

  • ¹H NMR: Characteristic signals for the imidazole ring protons typically appear in the range of 6.77-7.66 ppm.[1] The protons of the cyanoethyl group will show characteristic triplet signals for the two CH₂ groups. The long undecyl chain will exhibit a triplet for the terminal methyl group and a series of multiplets for the methylene groups.

  • ¹³C NMR: The carbon atoms of the imidazole ring typically resonate between 124.87-132.43 ppm.[1] The nitrile carbon will appear at a characteristic downfield shift.

  • FTIR (cm⁻¹): The spectrum should show a characteristic sharp peak for the C≡N stretch of the nitrile group around 2240-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the alkyl chain and C=N and C-N stretching of the imidazole ring.

Safety Considerations

  • Acrylonitrile is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Bases such as sodium hydroxide are corrosive. Handle with care.

  • The reaction may be exothermic, especially on a larger scale. Proper temperature control is essential.

Conclusion

The synthesis of this compound is a straightforward process involving the formation of 2-undecylimidazole followed by a base-catalyzed cyanoethylation. This guide provides the fundamental principles and practical steps for its successful laboratory preparation. The versatility of this molecule as a synthetic intermediate makes a thorough understanding of its synthesis valuable for researchers in medicinal chemistry and materials science.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Cyanoethyl)-2-undecylimidazole, a versatile heterocyclic compound with significant applications in pharmaceutical development, agriculture, and polymer chemistry. This document delves into the synthesis, spectral analysis, physical characteristics, and safety considerations of this compound, offering a valuable resource for researchers and professionals in relevant fields. The synthesis of this molecule is achieved through the cyanoethylation of 2-undecylimidazole, a reaction that leverages the nucleophilic character of the imidazole ring. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), provides critical insights into its molecular structure and purity. The physical properties, such as melting point, boiling point, density, and solubility, are essential for its handling, formulation, and application. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No. 23996-16-9) is a substituted imidazole derivative characterized by a cyanoethyl group attached to one of the nitrogen atoms of the imidazole ring and an undecyl group at the 2-position.[1][2] This unique combination of a polar cyanoethyl group and a long non-polar undecyl chain imparts amphiphilic properties to the molecule, making it a subject of interest in various chemical and industrial applications.

The imidazole ring is a fundamental heterocyclic scaffold found in many biologically active molecules, including the amino acid histidine. The presence of the undecyl group enhances its lipophilicity, which can be advantageous in drug design for improving membrane permeability. The cyanoethyl group, on the other hand, can participate in various chemical transformations and may contribute to the molecule's overall polarity and reactivity.

This guide aims to provide a detailed examination of the key physicochemical properties of this compound, supported by experimental data and established scientific principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of this compound.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a five-membered imidazole ring with an undecyl (C11H23) substituent at the C2 position and a 2-cyanoethyl (-CH2CH2CN) group attached to the N1 position.

Caption: Molecular structure of this compound.

Chemical Identification
PropertyValueReference
Chemical Name This compound[2]
Synonyms 3-(2-Undecyl-1-imidazolyl)propionitrile[1]
CAS Number 23996-16-9[1][2]
Molecular Formula C17H29N3[1][2]
Molecular Weight 275.44 g/mol [1]

Synthesis

The primary method for the synthesis of this compound is the cyanoethylation of 2-undecylimidazole. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.[3]

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 2-Undecylimidazole 2-Undecylimidazole Product This compound 2-Undecylimidazole->Product + Acrylonitrile (Base Catalyst) Acrylonitrile Acrylonitrile

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from General Cyanoethylation Procedures)

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the cyanoethylation of imidazoles.[3][4][5]

Materials:

  • 2-Undecylimidazole

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide resin)[5][6]

  • An appropriate solvent (e.g., dioxane, acetonitrile, or no solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-undecylimidazole in the chosen solvent. If no solvent is used, the reaction can be performed neat.

  • Add a catalytic amount of the basic catalyst to the reaction mixture.

  • Slowly add acrylonitrile to the mixture at room temperature with vigorous stirring. The reaction is often exothermic, and the temperature should be controlled.

  • After the addition is complete, the reaction mixture is typically heated to a temperature between 50-80°C and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.

  • The excess acrylonitrile and solvent are removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the undecyl chain, the cyanoethyl group, and the imidazole ring.

  • Imidazole Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two protons on the imidazole ring.

  • Cyanoethyl Protons: Two triplets corresponding to the two methylene groups of the cyanoethyl chain. The methylene group attached to the imidazole nitrogen will be more deshielded (downfield) than the methylene group adjacent to the cyano group.

  • Undecyl Protons: A triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the numerous methylene groups of the long alkyl chain, and a triplet for the methylene group attached to the C2 of the imidazole ring.

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

  • Imidazole Carbons: Signals for the three carbons of the imidazole ring will appear in the aromatic region.

  • Cyano Carbon: A characteristic signal for the nitrile carbon will be observed, typically in the range of δ 115-125 ppm.

  • Cyanoethyl Carbons: Two signals for the two methylene carbons of the cyanoethyl group.

  • Undecyl Carbons: A series of signals for the eleven carbons of the undecyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[7]

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.

  • C-H Stretches: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkyl groups.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.

  • C-N Stretch: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (275.44 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the undecyl chain and the cyanoethyl group. The loss of the cyanoethyl group or fragments from the undecyl chain would result in characteristic fragment ions.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its practical application and handling.

PropertyValueReference
Appearance White to light yellow powder or crystal[2]
Melting Point 52 °C[8]
Boiling Point 445.2 °C (Predicted)[8]
Density 0.95 g/cm³ (Predicted)[8][9]
Solubility Insoluble in water; Soluble in Methanol, Ethanol[10]
Vapor Pressure 4.04E-08 mmHg at 25°C[9]
Refractive Index 1.514[9]
Experimental Determination of Physical Properties

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[11]

Solubility Determination: A standard procedure involves adding a small, known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is determined. For qualitative assessment, the visual observation of dissolution of a small amount of substance in a given solvent is often sufficient.

Applications

This compound is a versatile intermediate with applications in several key areas:

  • Pharmaceutical Development: It serves as a building block in the synthesis of more complex pharmaceutical compounds. The imidazole moiety is a common feature in many drugs, and the undecyl and cyanoethyl groups can be modified to tune the pharmacological properties of the final molecule.

  • Agricultural Chemicals: It can be used in the formulation of agrochemicals, where its properties may enhance the efficacy or stability of the active ingredients.

  • Polymer Chemistry: The molecule can act as a curing agent or a monomer in the synthesis of specialty polymers, imparting desirable properties such as thermal stability and chemical resistance.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances. It is recommended to store at room temperature.[1]

Conclusion

This compound is a valuable chemical intermediate with a unique set of physicochemical properties that make it suitable for a range of applications in the pharmaceutical, agricultural, and polymer industries. This guide has provided a comprehensive overview of its synthesis, structural characterization, physical properties, and safety information. A thorough understanding of these characteristics is essential for its effective and safe utilization in research and development. Further studies to obtain and publish detailed experimental spectral data would be a valuable contribution to the scientific literature.

References

  • PureSynth. This compound 98.0%. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • IJPPR. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • GSRS. TRIMELLITIC ACID 1-CYANOETHYL-2-UNDECYLIMIDAZOLE SALT. [Link]

  • ResearchGate. Vibrational Spectra, Powder X-Ray Diffractions and Physical Properties of Cyanide Complexes with 1-ethylimidazole. [Link]

  • NIST. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. [Link]

  • Google Patents.
  • Wikipedia. Cyanoethylation. [Link]

  • Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]

  • Scribd. Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene Joe A. [Link]

  • Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]

  • NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • ScienceDirect. Effect of co-solutes on the physico-chemical properties of surfactant solutions. [Link]

  • ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • ResearchGate. Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. [Link]

  • ResearchGate. 13 C NMR spectrum (CDCl 3 ) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm).. [Link]

  • RSC Publishing. Supplementary Material (ESI) for Green Chemistry. [Link]

  • ResearchGate. SER spectra of N-(2-cyanoethyl)-imidazole: (a) in absence of anion and.... [Link]

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The Versatile Synthon: Unlocking the Potential of 1-(2-Cyanoethyl)-2-undecylimidazole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No. 23996-16-9), a molecule poised at the intersection of unique functional groups that unlock a diverse range of applications in modern organic synthesis. We will delve into its synthesis, established utility as a latent curing agent for epoxy resins, and its significant potential as a precursor for functionalized ionic liquids. Furthermore, this guide will present a forward-looking perspective on its inferred applications as a versatile catalytic species and a multidentate ligand in transition metal chemistry. Detailed experimental protocols, mechanistic insights, and comparative data are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound's full potential.

Introduction: A Molecule of Untapped Versatility

This compound, also known as 3-(2-Undecyl-1-imidazolyl)propionitrile, is a C17H29N3 molecule that marries three key structural features: a sterically accessible imidazole ring, a reactive cyanoethyl group, and a long, lipophilic undecyl chain. This unique combination imparts a set of physicochemical properties that are highly desirable in various synthetic contexts. While its primary commercial application to date has been in the formulation of specialty polymers, a deeper analysis of its functional components reveals a much broader scope of potential utility.

The imidazole core is a well-established pharmacophore and a cornerstone of N-heterocyclic carbene (NHC) chemistry, offering catalytic activity and strong coordination to metal centers. The cyanoethyl group, introduced via a Michael addition, is a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. Finally, the C11 alkyl chain provides significant steric bulk and lipophilicity, influencing solubility, reaction kinetics, and the potential for self-assembly or surfactant-like behavior in biphasic systems.

This guide will systematically unpack these features, presenting both documented and prospective applications to provide a comprehensive roadmap for the synthetic chemist.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 23996-16-9[1]
Molecular Formula C17H29N3[1]
Molecular Weight 275.44 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 52 °C[2]
Solubility Insoluble in water; Soluble in Methanol, Ethanol[2]
Synthesis Pathway: Aza-Michael Addition

The synthesis of this compound is typically achieved through a solvent- and catalyst-free aza-Michael addition of 2-undecylimidazole to acrylonitrile. This reaction is highly efficient and atom-economical.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-undecylimidazole (1.0 eq) and acrylonitrile (1.1-1.5 eq).

  • Reaction Conditions: Heat the neat mixture to 80°C with vigorous stirring. The reaction is typically complete within a few hours.[3]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the excess acrylonitrile is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.[3]

Synthesis_Pathway 2-Undecylimidazole 2-Undecylimidazole Reaction Aza-Michael Addition (80°C, neat) 2-Undecylimidazole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product 1-(2-Cyanoethyl)- 2-undecylimidazole Reaction->Product

Caption: Synthesis of this compound via Aza-Michael Addition.

Application as a Latent Curing Agent for Epoxy Resins

One of the most well-documented applications for cyanoethylated imidazoles is as latent curing agents for epoxy resins.[4] Latency is a critical property in many industrial applications, allowing for the formulation of stable, one-component epoxy systems that cure only upon the application of heat.

Mechanism of Curing

The curing of epoxy resins with imidazole-based agents proceeds via anionic polymerization. The lone pair of electrons on the N-3 nitrogen of the imidazole ring initiates the process by attacking an epoxide ring, leading to the formation of an alkoxide anion. This anion then propagates the polymerization by attacking subsequent epoxide monomers.

The presence of the cyanoethyl group and the long undecyl chain in this compound contributes to its latency. The steric hindrance from the undecyl group at the 2-position and the electron-withdrawing nature of the cyanoethyl group on the N-1 nitrogen reduce the nucleophilicity of the N-3 nitrogen at ambient temperatures. Upon heating, the increased thermal energy overcomes this barrier, initiating the curing process.[5]

Epoxy_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation Imidazole This compound (N-3 lone pair) Epoxy1 Epoxy Monomer Imidazole->Epoxy1 Nucleophilic Attack Adduct Zwitterionic Adduct (Alkoxide Anion) Epoxy1->Adduct Epoxy2 Another Epoxy Monomer Adduct->Epoxy2 Anionic Attack Polymer Growing Polymer Chain Epoxy2->Polymer IL_Synthesis Precursor 1-(2-Cyanoethyl)- 2-undecylimidazole Quaternization Quaternization Precursor->Quaternization AlkylHalide Alkyl Halide (R-X) AlkylHalide->Quaternization IonicLiquid Imidazolium Ionic Liquid Quaternization->IonicLiquid

Caption: Synthesis of Imidazolium Ionic Liquids.

Potential Applications of Derived Ionic Liquids
  • Surfactants and Emulsifiers: The amphiphilic nature of the resulting imidazolium cations, with a charged headgroup and two long alkyl chains, suggests their use as surfactants in various applications, including microemulsions and as templates for nanomaterial synthesis. [6]* Phase-Transfer Catalysts: Long-chain quaternary ammonium and phosphonium salts are effective phase-transfer catalysts. The synthesized imidazolium salts could facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields. [7][8]* Specialty Solvents: The unique combination of functional groups could lead to ILs with tailored properties for specific applications, such as in extractions or as media for enzymatic reactions.

Inferred Applications in Organic Synthesis

Beyond its established and highly probable applications, the chemical functionalities of this compound suggest its utility as a versatile intermediate and catalyst in a broader range of organic transformations.

As a Versatile Chemical Intermediate

The cyanoethyl group can be readily transformed into other valuable functional groups:

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile moiety yields a carboxylic acid. [9][10]This transformation provides a route to novel amino acids with a long alkyl chain, which could be of interest in peptide synthesis or as chiral ligands.

Hypothetical Protocol: Hydrolysis to 3-(2-Undecyl-1H-imidazol-1-yl)propanoic acid

  • Reaction Setup: Dissolve this compound in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). [11]2. Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the amino acid.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the amino acid.

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.

  • Reduction to Amines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. [12][13][14]This opens up pathways to diamines with a long lipophilic tail, which could be used as building blocks for polymers or as ligands in coordination chemistry.

Hypothetical Protocol: Reduction to 3-(2-Undecyl-1H-imidazol-1-yl)propan-1-amine

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.

  • Addition of Nitrile: Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Extraction and Purification: Filter the resulting solids and extract the filtrate with an organic solvent. The product can be purified by distillation or chromatography.

As a Catalyst or Ligand
  • Organocatalysis: The imidazole moiety is a known nucleophilic and base catalyst. The steric hindrance provided by the undecyl group could impart unique selectivity in certain organocatalytic reactions.

  • Ligand in Transition Metal Catalysis: The N-3 nitrogen of the imidazole ring and the nitrogen of the cyano group can potentially act as a bidentate ligand for transition metals. The long alkyl chain could enhance the solubility of the resulting metal complexes in nonpolar solvents, making them suitable for homogeneous catalysis in such media. The steric bulk could also influence the coordination geometry and reactivity of the metal center. [15][16]

Conclusion and Future Outlook

This compound is a molecule with a rich and largely unexplored potential in organic synthesis. While its role as a latent curing agent for epoxy resins is established, its utility as a precursor to functionalized ionic liquids and as a versatile chemical intermediate presents exciting opportunities for further research and development. The inferred applications in catalysis and coordination chemistry, though yet to be demonstrated experimentally, are logically sound based on the known reactivity of its constituent functional groups. This technical guide serves as a foundational resource to inspire and enable researchers to unlock the full synthetic potential of this promising compound.

References

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A Technical Guide to the Thermal Stability and Degradation Profile of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Cyanoethyl)-2-undecylimidazole, also known as 3-(2-Undecyl-1-imidazolyl)propionitrile, is a versatile heterocyclic organic compound.[1] Its molecular structure, featuring a long undecyl chain, a central imidazole ring, and a cyanoethyl group, imparts unique physicochemical properties that make it a valuable intermediate in various fields, including the synthesis of advanced materials and pharmaceuticals.[2] This guide provides an in-depth technical overview of the predicted thermal stability and degradation profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The stability of a chemical compound under thermal stress is a critical parameter, influencing its storage, handling, and application, particularly in processes requiring elevated temperatures. This document outlines the standard methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a hypothesized degradation pathway for this compound based on the known thermal behavior of its constituent chemical moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 23996-16-9[1][3]
Molecular Formula C₁₇H₂₉N₃[1][3]
Molecular Weight 275.44 g/mol [1][3]
Melting Point 52 °C[3][4]
Boiling Point 445.2 °C (Predicted)[4]
Appearance White to light yellow powder/crystal[5]
Solubility Insoluble in water; Soluble in Methanol, Ethanol[3]

Assessing Thermal Stability: Methodologies

The thermal stability of an organic compound is typically evaluated using a suite of thermoanalytical techniques.[6] The most common and informative of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[6][8] A sample is heated at a constant rate, and any mass loss is recorded, indicating decomposition or volatilization.[8] For imidazole derivatives, TGA can reveal the onset temperature of decomposition and the number of degradation steps.[9]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve provides the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which can be determined from the first derivative of the TGA curve (DTG curve).[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.[7][12] For this compound, DSC can be used to determine its melting point and to observe any exothermic events that may indicate decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. The DSC thermogram will show an endothermic peak corresponding to the melting point and may show exothermic peaks associated with decomposition.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_start Start TGA Experiment TGA_sample Place 5-10 mg sample in TGA pan TGA_start->TGA_sample TGA_purge Purge with N₂ TGA_sample->TGA_purge TGA_heat Heat from ambient to 600°C at 10°C/min TGA_purge->TGA_heat TGA_data Record mass loss vs. temperature TGA_heat->TGA_data TGA_analysis Analyze TGA/DTG curves (Tonset, Tpeak) TGA_data->TGA_analysis DSC_start Start DSC Experiment DSC_sample Place 2-5 mg sample in sealed Al pan DSC_start->DSC_sample DSC_purge Purge with N₂ DSC_sample->DSC_purge DSC_heat Heat from ambient to 400°C at 10°C/min DSC_purge->DSC_heat DSC_data Record heat flow vs. temperature DSC_heat->DSC_data DSC_analysis Analyze DSC thermogram (Melting point, decomposition exotherms) DSC_data->DSC_analysis G cluster_step1 Initial Degradation (Lower Temperature) cluster_step2 Subsequent Degradation (Higher Temperature) compound This compound side_chain_cleavage Side-Chain Scission compound->side_chain_cleavage acrylonitrile Acrylonitrile release (retro-Michael type) side_chain_cleavage->acrylonitrile Path A undecyl_fragmentation Undecyl chain fragmentation side_chain_cleavage->undecyl_fragmentation Path B imidazole_ring Imidazole Intermediate acrylonitrile->imidazole_ring undecyl_fragmentation->imidazole_ring ring_cleavage Imidazole Ring Cleavage imidazole_ring->ring_cleavage volatile_products Volatile Nitrogenous Fragments (e.g., HCN) ring_cleavage->volatile_products

Hypothesized thermal degradation pathway.

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of this compound. While awaiting specific experimental data, the analysis of its structural components and the thermal behavior of related compounds suggests a multi-step degradation process. The initial decomposition is likely to involve the scission of the undecyl and cyanoethyl side chains, followed by the cleavage of the imidazole ring at higher temperatures. The proposed experimental protocols for TGA and DSC provide a robust framework for the empirical determination of its thermal properties. This information is crucial for the safe and effective application of this compound in research and development.

References

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1-(2-Cyanoethyl)-2-undecylimidazole: A Multifaceted Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Cyanoethyl)-2-undecylimidazole is a versatile heterocyclic compound emerging as a significant building block in the field of polymer chemistry. Its unique molecular architecture, featuring a reactive imidazole core, a polar cyanoethyl group, and a long, non-polar undecyl chain, imparts a range of desirable properties to polymeric systems. This guide delves into the synthesis, properties, and diverse applications of this compound, with a particular focus on its role as a functional monomer and a highly effective latent curing agent for epoxy resins. The information presented herein is intended to provide a comprehensive technical resource for scientists and researchers exploring the development of advanced materials with tailored functionalities.

Introduction: The Strategic Advantage of Functionalized Imidazoles

The imidazole nucleus is a privileged scaffold in both medicinal chemistry and material science due to its aromaticity, basicity, and ability to coordinate with metals.[1] The strategic placement of functional groups onto the imidazole ring allows for the fine-tuning of its chemical and physical properties. In this compound, this functionalization strategy yields a molecule with distinct domains:

  • The Imidazole Core: The two nitrogen atoms within the five-membered ring provide sites for catalysis and further chemical modification.[2]

  • The 2-Undecyl Group: A long C11 alkyl chain that confers hydrophobicity, flexibility, and compatibility with non-polar polymer backbones.

  • The 1-(2-Cyanoethyl) Group: The nitrile functionality introduces polarity and serves as a reactive handle for various chemical transformations.[3]

This trifecta of functional groups makes this compound a valuable component in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[4]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the cyanoethylation of 2-undecylimidazole. This reaction, a Michael addition, involves the nucleophilic attack of the imidazole nitrogen onto acrylonitrile.

synthesis_workflow 2-Undecylimidazole 2-Undecylimidazole Reaction Base-catalyzed Michael Addition 2-Undecylimidazole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction->Product caption Figure 1: Synthetic pathway for this compound. experimental_workflow Epoxy_Resin Epoxy Resin Mixing Mixing at Room Temperature Epoxy_Resin->Mixing Curing_Agent 1-(2-Cyanoethyl)-2- undecylimidazole Curing_Agent->Mixing Latent_Mixture Stable, One-Component Latent Mixture Mixing->Latent_Mixture Heating Application of Heat Latent_Mixture->Heating Cured_Polymer Cross-linked Cured Polymer Heating->Cured_Polymer caption Figure 2: Workflow for latent curing of epoxy resins.

Sources

Methodological & Application

Protocol for Using 1-(2-Cyanoethyl)-2-undecylimidazole as a Corrosion Inhibitor: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction and Scientific Context

Corrosion remains a critical challenge in numerous industries, leading to significant financial losses and structural integrity issues.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly steel, in acidic or chloride-containing environments.[2][3] Among the various classes of organic inhibitors, imidazole derivatives have garnered substantial attention due to their high inhibition efficiencies.

This document provides a detailed protocol for the application and evaluation of 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No: 23996-16-9), a promising corrosion inhibitor.[4][5][6] Its unique molecular structure, featuring a polar imidazole head with a cyanoethyl group and a long nonpolar undecyl tail, imparts excellent surface-active properties, making it highly effective at forming a protective barrier on metal surfaces.

This guide is intended for researchers and materials scientists, offering a framework that combines theoretical understanding with robust, validated experimental protocols. We will delve into the inhibitor's mechanism, provide step-by-step procedures for its evaluation using electrochemical and gravimetric methods, and discuss the interpretation of the resulting data.

Inhibitor Specifications:

Property Value Source(s)
Chemical Name This compound [4][5][7]
Synonym(s) 3-(2-Undecyl-1-imidazolyl)propionitrile; C11Z-CN [4][7]
CAS Number 23996-16-9 [5][6][7]
Molecular Formula C₁₇H₂₉N₃ [4][7]
Molecular Weight 275.44 g/mol [7]
Melting Point 52 °C [4][5]

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol |[4] |

The Causality of Inhibition: Mechanism of Action

The efficacy of this compound stems from its ability to adsorb onto the metal surface, thereby displacing corrosive agents and suppressing the electrochemical reactions responsible for corrosion.[8] The mechanism is multifaceted, involving both physical and chemical interactions.

  • Adsorption Centers: The inhibitor molecule possesses multiple active sites for adsorption. The imidazole ring is rich in π-electrons and contains two nitrogen atoms with lone electron pairs. The cyano group (-C≡N) also has a lone pair on the nitrogen and π-electrons. These sites can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption.[3]

  • Protective Film Formation: Upon adsorption, the long, hydrophobic 11-carbon (undecyl) alkyl chains orient themselves away from the metal surface, forming a dense, non-polar barrier. This film physically blocks the diffusion of corrosive species (like H⁺, Cl⁻, and O₂) to the metal surface.

  • Mixed Inhibition: Imidazole derivatives typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3][9] This is achieved by blocking the active sites for both processes on the metal surface.

The following diagram illustrates the proposed inhibition mechanism.

Inhibition_Mechanism Diagram 1: Corrosion Inhibition Mechanism cluster_interface Metal-Solution Interface cluster_adsorbed Protective Adsorbed Layer H_plus H⁺ Metal_Surface Metal Surface (e.g., Steel) H_plus->Metal_Surface Cathodic Reaction (Corrosion) Cl_minus Cl⁻ Cl_minus->Metal_Surface Anodic Reaction (Corrosion) Inhibitor Inhibitor Molecule (C11Z-CN) Inhibitor->Metal_Surface Adsorption Adsorbed_Inhibitor Adsorbed Inhibitor Film

Caption: Diagram 1: Corrosion Inhibition Mechanism.

Experimental Evaluation Workflow

To quantitatively assess the performance of this compound, a multi-faceted approach employing gravimetric and electrochemical techniques is required. This ensures a comprehensive and self-validating data set. The following workflow provides a logical progression from sample preparation to advanced analysis.

Experimental_Workflow Diagram 2: Experimental Evaluation Workflow A 1. Material Preparation (Steel Coupons & Corrosive Solution) C 3. Experimental Setups A->C B 2. Inhibitor Stock Solution Preparation B->C D Weight Loss (Gravimetric) Test (ASTM G31) C->D E Electrochemical Tests (Three-Electrode Cell) C->E I Mass Loss Data D->I F Potentiodynamic Polarization (PDP) (ASTM G5) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G J Polarization Curves F->J K Impedance Spectra G->K H 4. Data Acquisition M Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) I->M N Determine Icorr, Ecorr, Tafel Slopes & IE% J->N O Model with Equivalent Circuits (EEC) Calculate Rct & IE% K->O L 5. Data Analysis & Interpretation P Adsorption Isotherm Modeling (e.g., Langmuir) M->P Q 6. Mechanistic Conclusion M->Q N->P N->Q O->P O->Q P->Q

Caption: Diagram 2: Experimental Evaluation Workflow.

Detailed Experimental Protocols

Materials and Preparation
  • Working Electrode: Mild steel coupons (e.g., API 5L X65 or similar) with a known surface area.

  • Preparation: Sequentially grind the coupons with silicon carbide (SiC) paper of increasing grit (e.g., 240, 600, 1200 grit), rinse with deionized water and ethanol/acetone, and dry in a stream of warm air.[10] Store in a desiccator until use.

  • Corrosive Medium: Prepare the desired corrosive solution, for example, 1 M Hydrochloric Acid (HCl) or 3.5% NaCl solution saturated with CO₂.

  • Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Then, prepare a range of test concentrations (e.g., 10, 50, 100, 200 ppm) by adding the appropriate volume of stock solution to the corrosive medium.

Protocol 1: Weight Loss (Gravimetric) Method

This method provides a direct, average corrosion rate over a long exposure period.[11][12]

  • Initial Measurement: Accurately weigh the prepared steel coupons to four decimal places (W₁).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without (as a blank control) various concentrations of the inhibitor. Ensure the entire coupon is submerged.[1][13]

  • Exposure: Cover the beakers and leave them undisturbed for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.[14]

  • Cleaning: After the exposure period, remove the coupons. Carefully remove the corrosion products by washing with a soft brush in a cleaning solution (e.g., Clarke's solution), followed by rinsing with deionized water and acetone.

  • Final Measurement: Dry the cleaned coupons and re-weigh them accurately (W₂).

  • Calculation:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where:

      • ΔW is the mass loss in grams[12]

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • ρ is the density of the steel in g/cm³ (approx. 7.85 g/cm³)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed mechanistic information.[15] A standard three-electrode cell is used, containing the steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

This technique determines the corrosion current and helps classify the inhibitor type.[16][17]

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Potential Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[15]

  • Data Acquisition: Record the resulting current density as a function of potential. Plot the data as E vs. log(i).

  • Analysis:

    • Extrapolate the linear portions (Tafel regions) of the cathodic and anodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (I_corr).[15]

    • Inhibition Efficiency (IE%): IE% = [(I_corr,blank - I_corr,inh) / I_corr,blank] × 100

    • Inhibitor Type: An inhibitor is considered anodic or cathodic if the displacement in E_corr is greater than 85 mV. If the displacement is less, it is a mixed-type inhibitor.[3]

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film.[18][19]

  • Stabilization: As with PDP, allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[20]

  • Data Acquisition: Record the impedance response and present it as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log f) plots.

  • Analysis:

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.

    • Model the data using an appropriate equivalent electrical circuit (EEC). For many inhibitor systems, a simple Randles circuit is a good starting point.[21]

    • Inhibition Efficiency (IE%): IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 where R_ct,inh and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Advanced Data Interpretation

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Frumkin, Temkin).[22][23] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used.[24][25] The degree of surface coverage (θ), calculated from IE% (θ = IE%/100), is plotted against the inhibitor concentration (C) to determine the best fit.

Quantum Chemical Calculations

Theoretical calculations based on Density Functional Theory (DFT) can provide profound insights into the inhibitor's mechanism at a molecular level.[26] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be correlated with inhibition efficiency.[27][28] A high E_HOMO suggests a greater tendency to donate electrons to the metal, while a low ΔE indicates higher reactivity and better inhibition potential.[28]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor. By integrating gravimetric and advanced electrochemical techniques, researchers can obtain reliable, cross-validated data on its performance. Further analysis through adsorption isotherm modeling and quantum chemical calculations can elucidate the underlying inhibition mechanism, paving the way for the design of even more effective corrosion protection strategies.

References

  • Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]

  • Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science. [Link]

  • A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference. [Link]

  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2019). MDPI. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2014). ResearchGate. [Link]

  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (2020). ResearchGate. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2024). Baghdad Science Journal. [Link]

  • Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (2019). OHIO Open Library. [Link]

  • Investigation of CO₂ Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). NACE International. [Link]

  • Various adsorption isotherms for different corrosion inhibitors on... ResearchGate. [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement? Gamry Instruments. [Link]

  • Potentiodynamic polarization methods. Corrosion Doctors. [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering. [Link]

  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (2014). International Journal of Engineering and Technology. [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Potentiodynamic Corrosion Testing. (2019). ResearchGate. [Link]

  • Potentiodynamic polarization methods for corrosion measurement. ResearchGate. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. [Link]

  • This compound 98.0%. PureSynth. [Link]

  • (a) Weight loss set-up and (b) cleansed specimen after corrosion test. ResearchGate. [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters. [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI. [Link]

  • Antagonistic effect and performance of CO2 corrosion inhibitors: Water chemistry and ionic response. ResearchGate. [Link]

  • Electrochemical behavior and theoretical studies of arylazo (1-naphthyl-2-cyanoacetamide) derivatives as new corrosion inhibitors for Inconel 800 in chloride solution. (2024). Nature. [Link]

  • Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. (2012). ResearchGate. [Link]

  • FO Kaleidoscope* (Beta by AI). Great Britain Journals Press. [Link]

  • Study of Adsorption of Corrosion Inhibitor 1-(2-Aminoethyl)-2-Oleyl-2-Imidazolinium Chloride on Carbon Steel under CO2 Environment by Using In-Situ AFM Measurements. (2017). ResearchGate. [Link]

  • Electrochemical analysis of the corrosion resistance of annealed steel with nickel coating in marine environment simulations: chronoamperometric and voltametric study. (2024). ResearchGate. [Link]

Sources

Application Note & Protocol: Evaluating Corrosion Inhibition of Steel using 1-(2-Cyanoethyl)-2-undecylimidazole via Electrochemical Impedance Spectroscopy (EIS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the quantitative evaluation of corrosion inhibition on steel surfaces. Specifically, it details the application and mechanism of 1-(2-Cyanoethyl)-2-undecylimidazole, a highly effective imidazole-based organic inhibitor. This guide covers the fundamental principles of EIS in corrosion science, the inhibitor's mechanism of action, a detailed step-by-step experimental protocol, and a thorough approach to data analysis and interpretation using equivalent circuit modeling. The objective is to equip researchers with the expertise to conduct reliable and reproducible EIS experiments for assessing the performance of corrosion inhibitors.

Introduction to EIS for Corrosion Analysis

Corrosion is an electrochemical process that causes the degradation of a material, typically a metal, due to its reaction with the surrounding environment. For industries reliant on steel infrastructure, mitigating corrosion is a paramount concern. The addition of corrosion inhibitors to the environment is one of the most economical and practical methods of protection.[1]

Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for studying corrosion and the efficacy of inhibitors.[2][3][4] Unlike DC techniques that measure a system's response at a steady state, EIS applies a small amplitude AC potential (or current) signal over a wide range of frequencies.[5][6] By analyzing the resulting AC current (or potential) response, one can probe the intricate processes occurring at the metal/electrolyte interface, such as charge transfer, film formation, and mass transport.[4] The primary advantage of EIS is its ability to separate and quantify the resistance and capacitance elements of the electrochemical cell, providing detailed insight into the protective properties of an inhibitor film.[4]

The Inhibitor: this compound

Mechanism of Action: this compound belongs to the class of organic corrosion inhibitors, which function by adsorbing onto the metal surface to form a protective barrier.[7] Imidazole derivatives are particularly effective due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure.[8][9]

The inhibition mechanism involves several key interactions:

  • Adsorption: The inhibitor molecules displace water molecules from the steel surface and adsorb, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites.[1][7]

  • Film Formation: The long undecyl (-C11H23) aliphatic chain provides a hydrophobic character, forming a dense, stable film that repels corrosive species from the surface.

  • Electronic Interactions: The nitrogen atoms in the imidazole ring and the cyano group (-CN) are rich in electrons. They can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to a strong chemisorption bond.[10] This interaction effectively passivates the surface, significantly increasing its resistance to corrosion.

This adsorption process can be modeled by various isotherms, with the Langmuir adsorption isotherm often providing a good fit, indicating the formation of a monolayer of inhibitor on the steel surface.[5][9]

Detailed Experimental Protocol

This protocol provides a self-validating methodology for assessing inhibitor performance. Adherence to standards such as ASTM G106 for instrument verification is recommended to ensure data quality and comparability.[11][12][13][14][15]

Materials and Reagents
  • Working Electrode (WE): Carbon steel coupons (e.g., API 5L X65, N80, or mild steel) with a defined surface area (typically 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): Platinum wire or graphite rod with a surface area significantly larger than the WE.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution, prepared with deionized water.

  • Inhibitor: this compound.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit), alumina or diamond polishing suspension, and polishing cloths.

  • Cleaning Solvents: Deionized water, ethanol, and acetone.

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Electrochemical Measurement cluster_analysis Phase 3: Data Analysis A 1. Polish Steel Coupon (up to 1200 grit) B 2. Degrease & Clean (Ethanol, Acetone, DI Water) A->B E 5. Assemble 3-Electrode Cell (WE, RE, CE) B->E C 3. Prepare Corrosive Media (e.g., 1 M HCl) D 4. Prepare Inhibitor Solutions (Blank + various concentrations) D->E F 6. Stabilize OCP (Open Circuit Potential for ~30-60 min) E->F G 7. Perform EIS Scan (e.g., 100 kHz to 10 mHz) F->G H 8. Plot Nyquist & Bode Diagrams G->H I 9. Model with Equivalent Circuit (e.g., Randles Circuit) H->I J 10. Extract Parameters (Rct, Cdl, etc.) I->J K 11. Calculate Inhibition Efficiency (IE%) J->K

Caption: Experimental workflow for EIS corrosion inhibition testing.

Step-by-Step Methodology
  • Working Electrode Preparation:

    • Causality: To ensure a reproducible and active surface, pre-existing oxide layers and scratches must be removed.

    • Mechanically grind the steel coupon with successively finer grades of SiC paper, from 240 to 1200 grit.

    • For a mirror finish, polish with a fine alumina or diamond suspension.

    • Rinse thoroughly with deionized water, degrease with ethanol, then acetone, and finally dry in a stream of warm air.

    • Immediately use the prepared electrode to prevent re-oxidation.

  • Solution Preparation:

    • Prepare the blank corrosive solution (e.g., 1 M HCl).

    • Prepare a series of test solutions by dissolving the inhibitor in the corrosive medium at different concentrations (e.g., 50, 100, 200, 500 ppm).

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell using a standard corrosion cell setup.[6][8] The working electrode (steel coupon) should be placed in the center, with the reference electrode tip (via a Luggin capillary) placed close to its surface to minimize IR drop. The counter electrode should be positioned opposite the WE.

  • Measurement Procedure:

    • Immerse the electrodes in the test solution (starting with the blank).

    • Open Circuit Potential (OCP) Stabilization: Monitor the OCP for at least 30-60 minutes until a stable potential (drift < 2 mV/min) is reached.

      • Causality: A stable OCP indicates that the corrosion system has reached a quasi-steady state, which is a prerequisite for a valid EIS measurement.[16]

    • EIS Measurement: Perform the EIS scan using a potentiostat.

      • Frequency Range: Typically from 100 kHz down to 10 mHz. High frequencies probe solution resistance, while low frequencies probe the charge transfer and diffusion processes at the electrode surface.

      • AC Amplitude: Apply a small sinusoidal voltage amplitude (e.g., 10 mV peak-to-peak) around the OCP.

      • Causality: The amplitude must be small enough to ensure the system responds linearly, a fundamental requirement for EIS analysis.

    • Repeat the OCP stabilization and EIS measurement for each inhibitor concentration.

Data Analysis and Interpretation

EIS data is typically visualized using Nyquist and Bode plots and quantified by fitting to an equivalent electrical circuit (EEC).[3][17]

Nyquist and Bode Plots
  • Nyquist Plot: Plots the imaginary impedance (-Z") versus the real impedance (Z'). For a simple corrosion system, this plot often shows a single depressed semicircle. The diameter of this semicircle is directly related to the charge transfer resistance (Rct). A larger diameter signifies higher corrosion resistance. In the presence of an effective inhibitor, the semicircle diameter will increase significantly compared to the blank solution.

  • Bode Plot: Consists of two plots: the logarithm of the impedance modulus (|Z|) versus frequency, and the phase angle (θ) versus frequency. For an effective inhibitor, the low-frequency |Z| value will be much higher, and the phase angle maximum will be broader and closer to -90°, indicating more capacitive (protective) behavior.

Equivalent Circuit Modeling

To extract quantitative data, the impedance spectra are modeled using an equivalent circuit that represents the physical and chemical processes at the electrode interface.[18][19][20] A common model for steel corrosion is the Randles circuit.

G start Rs Rs start->Rs n1 Rct Rct n1->Rct CPE CPE (Cdl) n1->CPE n2 end n2->end Rs->n1 Rct->n2 CPE->n2

Caption: A common Randles equivalent circuit for modeling corrosion.

  • Rs (Solution Resistance): The resistance of the electrolyte between the working and reference electrodes.

  • Rct (Charge Transfer Resistance): This is the key parameter. It represents the resistance to the flow of electrons associated with the corrosion reactions at the metal surface. A higher Rct value indicates a lower corrosion rate. [8]

  • CPE (Constant Phase Element): This element is used in place of a pure capacitor (Cdl, double-layer capacitance) to account for the non-ideal, heterogeneous nature of the steel surface. The depression of the Nyquist semicircle is modeled by the CPE. A decrease in CPE value upon inhibitor addition is often attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the protective film.[5]

Quantifying Performance

The Inhibition Efficiency (IE%) is calculated from the Rct values obtained from the EEC fitting:

IE% = [ (Rct,inh - Rct,blank) / Rct,inh ] x 100

Where:

  • Rct,inh is the charge transfer resistance with the inhibitor.

  • Rct,blank is the charge transfer resistance without the inhibitor (blank solution).

Expected Data Summary

The following table presents hypothetical but realistic data for steel in 1 M HCl, demonstrating the effect of adding this compound.

Inhibitor Conc. (ppm)Rs (Ω·cm²)Rct (Ω·cm²)CPE-T (µF·sⁿ⁻¹·cm⁻²)nIE (%)
0 (Blank)1.2852500.85-
1001.3950950.9091.1
2001.31800600.9295.3
5001.42500450.9396.6

As shown in the table, with increasing inhibitor concentration, the Rct value increases dramatically while the CPE value decreases, indicative of the formation of a robust, protective surface film leading to high inhibition efficiency.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative assessment of corrosion inhibitors. This guide outlines a robust protocol for evaluating this compound on steel. By carefully preparing the sample, ensuring a stable system before measurement, and applying appropriate equivalent circuit models for analysis, researchers can obtain reliable and insightful data on inhibitor performance and mechanism. The significant increase in charge transfer resistance confirms the efficacy of imidazole derivatives in forming a highly protective barrier against acidic corrosion.

References

  • G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2023). ASTM International. [Link]

  • G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2017). ASTM International. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]

  • ASTM G106-89(2023) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2023). SAI Global Store. [Link]

  • ASTM G106 - 89(2023) | 1 Jun 2023. BSI Knowledge. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • ASTM G106-89(1999) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (1999). SAI Global Store. [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. (2023). ResearchGate. [Link]

  • An EIS study of the effect of the pedant group in imidazolines as corrosion inhibitors for carbon steel in CO 2 environments. Scilit. [Link]

  • Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Aci. LillOA. [Link]

  • The equivalent circuit model for corrosion process of LAS (a) in both... (n.d.). ResearchGate. [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Research Square. [Link]

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). MDPI. [Link]

  • Equivalent circuit model for the corrosion of mild steel electrode. (n.d.). ResearchGate. [Link]

  • Equivalent circuit model for steel in Hydrochloric acid solution. (n.d.). ResearchGate. [Link]

  • Corrosion Part 4 – Equivalent Circuit Models. nLab. [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). ResearchGate. [Link]

  • Experimental and theoretical investigation of mild steel corrosion control in acidic solution by Ranunculus arvensis and Glycine max extracts as novel green inhibitors. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI. [Link]

  • Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. (2024). MDPI. [Link]

  • The inhibition of CO2 corrosion of N80 mild steel in single liquid phase and liquid/particle two-phase flow by aminoethyl imidazoline derivatives. (2014). ResearchGate. [Link]

  • Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. (2024). MDPI. [Link]

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Application Note: Evaluating Corrosion Inhibition with 1-(2-Cyanoethyl)-2-undecylimidazole Using Potentiodynamic Polarization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for conducting potentiodynamic polarization studies to evaluate the efficacy of 1-(2-Cyanoethyl)-2-undecylimidazole as a corrosion inhibitor. It outlines the scientific principles, experimental protocol, data analysis, and interpretation, offering a comprehensive resource for researchers in the field.

Introduction: The Role of Imidazole Derivatives in Corrosion Prevention

Corrosion of metals is a pervasive issue with significant economic and safety implications. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. Imidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in different corrosive environments.[1][2][3][4][5] Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate adsorption onto the metal surface.[3] This adsorption forms a protective barrier that isolates the metal from the corrosive medium.[3]

This compound (C17H29N3) is an imidazole derivative with a long alkyl chain and a cyanoethyl group.[6][7][8] These structural features suggest its potential as a potent corrosion inhibitor. The undecyl group enhances its hydrophobicity, promoting the formation of a stable, protective film, while the imidazole ring and cyano group can act as adsorption centers on the metal surface. This application note details the use of potentiodynamic polarization, a powerful electrochemical technique, to quantify the corrosion inhibition performance of this compound.

Principle of Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to study corrosion mechanisms, corrosion rates, and the effectiveness of inhibitors.[9] The method involves varying the potential of a working electrode (the metal sample) at a controlled rate and measuring the resulting current.[9] The relationship between potential and current provides valuable information about the corrosion process.

A typical potentiodynamic polarization experiment involves a three-electrode setup: a working electrode (the material under investigation), a reference electrode (against which the potential of the working electrode is measured), and a counter electrode (which completes the electrical circuit).[10][11] By scanning the potential from a cathodic (more negative) to an anodic (more positive) direction relative to the open-circuit potential (OCP), a polarization curve is generated.[10]

From this curve, key corrosion parameters can be determined:

  • Corrosion Potential (Ecorr): The potential at which the rate of the anodic (oxidation) and cathodic (reduction) reactions are equal.[12]

  • Corrosion Current Density (icorr): The current density at the corrosion potential, which is directly proportional to the corrosion rate.[12]

  • Tafel Slopes (βa and βc): The slopes of the linear portions of the anodic and cathodic branches of the polarization curve, which provide insights into the reaction kinetics.

Experimental Protocol

This protocol is based on the principles outlined in ASTM G59, "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements".[13][14][15][16]

Materials and Equipment
  • Potentiostat/Galvanostat: With software for potentiodynamic scans and data analysis.

  • Electrochemical Cell: A standard three-electrode corrosion cell.[17][18]

  • Working Electrode (WE): The metal specimen to be tested (e.g., mild steel, copper), with a defined surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[10]

  • Counter Electrode (CE): Platinum or graphite rod/mesh.[10]

  • Corrosive Medium: e.g., 1 M HCl or 3.5% NaCl solution.

  • Inhibitor: this compound.[6][7][8][19][20]

  • Polishing materials: Silicon carbide papers of various grits, and polishing cloths with alumina or diamond paste.

  • Analytical Balance, Beakers, Volumetric flasks.

  • Deionized or distilled water.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solution Prepare Corrosive Medium (with and without inhibitor) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell prep_electrode Prepare Working Electrode (grinding, polishing, cleaning) prep_electrode->assemble_cell stabilize_ocp Immerse WE and Stabilize Open Circuit Potential (OCP) assemble_cell->stabilize_ocp run_scan Perform Potentiodynamic Polarization Scan stabilize_ocp->run_scan plot_curve Plot Polarization Curve (log i vs. E) run_scan->plot_curve tafel_extrapolation Perform Tafel Extrapolation to determine Ecorr and icorr plot_curve->tafel_extrapolation calc_efficiency Calculate Inhibition Efficiency (IE%) tafel_extrapolation->calc_efficiency

Caption: Workflow for Potentiodynamic Polarization Study.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare the corrosive medium (e.g., 1 M HCl) by diluting the concentrated acid with deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not directly soluble in the corrosive medium.

    • Prepare a series of test solutions by adding different concentrations of the inhibitor stock solution to the corrosive medium. A blank solution (without inhibitor) must also be prepared.

  • Working Electrode Preparation:

    • Mechanically grind the working electrode using successively finer grades of silicon carbide paper.

    • Polish the electrode to a mirror finish using polishing cloths with alumina or diamond paste.

    • Rinse the electrode with deionized water and a suitable solvent (e.g., ethanol or acetone) to remove any polishing residue.

    • Dry the electrode and store it in a desiccator before use. The surface area of the electrode exposed to the solution must be accurately measured.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (either blank or with a specific inhibitor concentration).

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes) until a steady state is reached.[17][18]

    • Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV relative to the OCP, at a scan rate of 0.167 mV/s as recommended by ASTM standards.[21]

    • Record the resulting current as a function of the applied potential.

    • Repeat the measurement for each inhibitor concentration and the blank solution, using a freshly prepared electrode surface for each experiment to ensure reproducibility.

Data Analysis and Interpretation

The data obtained from the potentiodynamic polarization scan is typically plotted as the logarithm of the current density (log i) versus the electrode potential (E).

Tafel Extrapolation

The corrosion current density (icorr) is determined by the Tafel extrapolation method. This involves extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve back to the corrosion potential (Ecorr).[22] The intersection point gives the values of Ecorr and log(icorr).

Inhibition Efficiency Calculation

The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] * 100

Where:

  • icorr(blank) is the corrosion current density in the absence of the inhibitor.

  • icorr(inh) is the corrosion current density in the presence of the inhibitor.

A higher IE% indicates a more effective inhibitor.

Data Presentation

The quantitative data should be summarized in a table for easy comparison.

Inhibitor Concentration (M)Ecorr (mV vs. RE)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-450500-
1 x 10⁻⁵-42015070.0
5 x 10⁻⁵-4007585.0
1 x 10⁻⁴-3804092.0
5 x 10⁻⁴-3602595.0

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation of Results
  • Shift in Ecorr: A significant shift in Ecorr in the presence of the inhibitor can provide insights into the inhibition mechanism.

    • If the change in Ecorr is greater than 85 mV with respect to the blank, the inhibitor can be classified as either anodic or cathodic.[23]

    • If the change is less than 85 mV, the inhibitor is considered a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions.[3][4] Imidazole derivatives often act as mixed-type inhibitors.[3][4]

  • Decrease in icorr: A decrease in the corrosion current density in the presence of the inhibitor is a direct indication of its protective effect.

  • Adsorption Isotherm: The relationship between the inhibitor concentration and its efficiency can be further analyzed using adsorption isotherms (e.g., Langmuir, Freundlich) to understand the adsorption mechanism on the metal surface.[3]

Mechanism of Inhibition

The inhibition action of this compound can be attributed to its molecular structure. The imidazole ring, with its nitrogen heteroatoms, can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the imidazole ring can interact with the metal surface. The long undecyl chain creates a hydrophobic layer that repels water and corrosive species. The cyano group can also participate in the adsorption process. This combined action leads to the formation of a stable and protective film on the metal surface, which acts as a barrier to corrosion.[2][3]

Logical Relationship Diagram

G cluster_data Experimental Data cluster_interp Interpretation Ecorr Ecorr Mechanism Inhibition Mechanism (Anodic, Cathodic, Mixed) Ecorr->Mechanism Shift > 85mV? icorr icorr Effectiveness Inhibitor Effectiveness icorr->Effectiveness Decrease in value IE IE% IE->Effectiveness Higher % is better Adsorption Adsorption Characteristics Effectiveness->Adsorption Relates to surface coverage

Sources

Weight loss measurement protocol for 1-(2-Cyanoethyl)-2-undecylimidazole inhibitor efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Weight Loss Measurement Protocol for Evaluating the Corrosion Inhibitor Efficiency of 1-(2-Cyanoethyl)-2-undecylimidazole

Audience: Researchers, scientists, and corrosion engineering professionals.

Introduction: The Imperative of Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant threat to the operational integrity, safety, and economic viability of industrial infrastructure, particularly within the oil and gas, chemical processing, and manufacturing sectors. The use of organic corrosion inhibitors is a primary strategy for mitigating this destructive process. Among these, imidazole derivatives have emerged as a highly effective class of inhibitors.[1][2]

This document provides a detailed protocol for evaluating the performance of a specific imidazole derivative, This compound , using the gravimetric weight loss method. This classic and highly reliable technique directly quantifies metal loss, offering a clear and accurate measure of corrosion rates and, consequently, inhibitor efficiency.[3][4]

The inhibitive action of this compound stems from its unique molecular structure. The imidazole ring, with its two nitrogen atoms, and the cyanoethyl group provide electron-rich centers that strongly adsorb onto the metal surface.[1][5] This adsorption, coupled with the long, hydrophobic undecyl chain, forms a persistent protective film that isolates the metal from the corrosive environment.[6][7] This protocol adheres to the principles outlined in internationally recognized standards such as ASTM G1 and NACE TM0169/ASTM G31 to ensure data integrity and reproducibility.[8][9][10]

Principle of the Gravimetric Weight Loss Method

The fundamental principle of this method is to determine the mass of metal lost over a period of exposure to a corrosive environment.[11] By comparing the mass loss of a metal specimen (coupon) in an uninhibited corrosive solution (the "blank") to the mass loss of an identical coupon in the same solution containing a known concentration of the inhibitor, the effectiveness of the inhibitor can be quantified. The reduction in the corrosion rate in the presence of the inhibitor is expressed as Inhibition Efficiency (IE%).

This method provides an average corrosion rate over the entire exposure period and is invaluable for screening inhibitor candidates and determining optimal concentration ranges.[4]

Materials and Apparatus

3.1 Reagents and Specimens

  • Inhibitor: this compound (CAS No: 23996-16-9, Formula: C₁₇H₂₉N₃).[12][13]

  • Metal Coupons: Mild steel (e.g., C1018) or carbon steel relevant to the intended application. Typical coupon dimensions: 50mm x 25mm x 2mm with a 5mm suspension hole.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or application-specific fluid (e.g., 3.5% NaCl solution).

  • Cleaning Reagents:

    • Reagent-grade acetone and ethanol for degreasing.[14]

    • Distilled or deionized water.

    • Chemical cleaning solution as per ASTM G1 (e.g., HCl solution containing an appropriate inhibitor like propargyl alcohol for cleaning steel coupons).[15]

3.2 Apparatus

  • Analytical Balance (readable to 0.0001 g).

  • Glass hooks and rods for suspending coupons.

  • Glass beakers or reaction vessels (e.g., 250 mL).

  • Thermostatically controlled water bath.

  • Emery papers of various grits (e.g., 240, 400, 600, 800).

  • Desiccator with desiccant.

  • Non-metallic bristle brushes.

  • Vernier calipers for area measurement.

  • Ultrasonic bath (recommended).

Detailed Experimental Protocol

This protocol is divided into four critical stages: coupon preparation, solution preparation, immersion testing, and post-exposure evaluation.

4.1. Stage 1: Metal Coupon Preparation (Pre-Exposure)

The goal of this stage is to create a standardized, clean, and reproducible metal surface for testing, as outlined in ASTM G1.[8][16]

  • Measure & Record: Using vernier calipers, measure the dimensions (length, width, thickness) of each coupon. Calculate the total surface area (A) in cm².

  • Mechanical Polishing: Abrade all surfaces of the coupons using progressively finer grades of emery paper. This removes mill scale and surface heterogeneities. A final polish with 800-grit paper is typically sufficient.

  • Degreasing: Thoroughly clean the polished coupons to remove any oils or grease. This is a critical step for ensuring uniform corrosion.

    • Rinse with acetone.

    • Scrub with a non-metallic brush in ethanol.

    • Perform a final rinse in fresh acetone.

  • Drying & Initial Weighing: Dry the coupons completely using a stream of warm air.

  • Weighing: Using an analytical balance, weigh each coupon to the nearest 0.1 mg. Record this value as the Initial Weight (W_initial) .

  • Storage: Place the weighed coupons in a desiccator to prevent atmospheric corrosion before the test begins. Coupons should be handled only with clean, grease-free gloves from this point forward.

4.2. Stage 2: Test Solution Preparation

  • Blank Solution: Prepare a sufficient volume of the corrosive medium (e.g., 1 M HCl) to ensure complete immersion of the coupons (typically >20 mL/cm² of coupon area).

  • Inhibited Solutions: Prepare a series of test solutions by dissolving precise amounts of this compound into the corrosive medium to achieve the desired concentrations (e.g., 50, 100, 250, 500 ppm). Ensure the inhibitor is fully dissolved.

4.3. Stage 3: Immersion Test

  • Setup: Place the required volume of each test solution (one blank and several inhibited concentrations) into separate, labeled beakers.

  • Temperature Control: Submerge the beakers in a water bath and allow them to reach the desired, stable test temperature (e.g., 298 K / 25 °C).

  • Immersion: Using glass hooks, suspend one prepared coupon in each beaker. Ensure each coupon is fully immersed and is not in contact with the beaker walls or bottom.[14]

  • Duration: Cover the beakers (e.g., with watch glasses) to minimize evaporation and maintain the test for a predetermined duration (e.g., 6 hours). The duration should be sufficient to produce measurable weight loss in the blank solution.

4.4. Stage 4: Post-Exposure Cleaning and Evaluation

This stage is designed to remove all corrosion products without disturbing the underlying metal, a procedure detailed in ASTM G1.[17]

  • Removal: At the end of the immersion period, carefully retrieve the coupons from the solutions.

  • Initial Rinse: Immediately rinse the coupons under a stream of distilled water.

  • Chemical Cleaning: Immerse the coupons in a suitable chemical cleaning solution (e.g., inhibited HCl) to strip the corrosion products. An ultrasonic bath can aid this process. The duration of this step should be minimized to prevent significant attack on the base metal.

  • Final Cleaning: Scrub the coupons gently with a non-metallic brush to remove any remaining loose products, rinse thoroughly with distilled water, followed by a final rinse with acetone to facilitate rapid drying.

  • Drying & Final Weighing: Dry the coupons completely and allow them to cool to room temperature in a desiccator.

  • Weighing: Weigh each coupon on the same analytical balance used previously. Record this value as the Final Weight (W_final) .

Visual Workflow of the Experimental Protocol

G cluster_prep Stage 1: Coupon Preparation cluster_test Stages 2 & 3: Immersion Test cluster_eval Stage 4: Evaluation cluster_calc Stage 5: Data Analysis p1 Measure & Calculate Surface Area p2 Mechanical Polishing (Emery Papers) p1->p2 p3 Degrease with Acetone & Ethanol p2->p3 p4 Dry and Record Initial Weight (W_initial) p3->p4 p5 Store in Desiccator p4->p5 t2 Suspend Coupons in Solutions at Constant Temperature p5->t2 t1 Prepare Blank & Inhibited Corrosive Solutions t1->t2 t3 Immerse for Predetermined Time (e.g., 6 hours) t2->t3 e1 Remove & Rinse Coupons t3->e1 e2 Chemical Cleaning (per ASTM G1) e1->e2 e3 Dry and Record Final Weight (W_final) e2->e3 c1 Calculate Weight Loss, Corrosion Rate (CR) e3->c1 c2 Calculate Inhibitor Efficiency (IE%) c1->c2 G Mechanism of surface protection by inhibitor adsorption. cluster_solution Corrosive Solution (e.g., H+, Cl-) cluster_inhibitor Inhibitor Film H1 H+ I1 Inhibitor Molecule H1->I1 Blocked Cl1 Cl- Cl1->I1 Blocked H2 H+ H2->I1 Blocked Metal Metal Surface (e.g., Steel) I1->Metal Adsorption (Chemisorption & Physisorption)

Caption: Adsorption of inhibitor molecules blocks corrosive species.

References

  • ASTM G1-03 (2017), "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens," ASTM International, West Conshohocken, PA, 2017,

  • Scribd, "Astm G1 03," [Link]

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  • Scribd, "NACEASTM TM0169 G0031 12A Standard Guide For Laboratory Immersion Corrosion Testing of Metals (21200-SG)," [Link]

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  • ResearchGate, "Antagonistic effect and performance of CO2 corrosion inhibitors: Water chemistry and ionic response," [Link]

  • MDPI, "Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid," [Link]

  • NIH National Center for Biotechnology Information, "Electrochemical behavior and theoretical studies of arylazo (1-naphthyl-2-cyanoacetamide) derivatives as new corrosion inhibitors for Inconel 800 in chloride solution," [Link]

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Adsorption isotherm models for 1-(2-Cyanoethyl)-2-undecylimidazole on metal surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Introduction: The Role of 1-(2-Cyanoethyl)-2-undecylimidazole as a Surface-Active Agent

This compound is a heterocyclic organic compound featuring a unique molecular architecture conducive to strong surface interactions.[3][4][5] Its structure comprises three key functional regions:

  • The Imidazole Head: A five-membered ring containing two nitrogen atoms. These heteroatoms possess lone pairs of electrons, making the ring an electron-rich center capable of coordinating with vacant d-orbitals of metal atoms.

  • The Cyanoethyl Group: A polar group that can influence the molecule's solubility and electronic properties, potentially contributing to the adsorption process.

This amphiphilic nature allows the molecule to self-assemble at the metal-solution interface, displacing water and corrosive ions, thereby inhibiting electrochemical corrosion processes. The primary mechanism of this inhibition is adsorption, and quantifying this phenomenon is essential for predicting inhibitor efficiency and understanding its protective action.[6][7]

Theoretical Framework: Adsorption Isotherm Models in Corrosion Science

An adsorption isotherm describes the equilibrium relationship between the concentration of an inhibitor in solution and the quantity of inhibitor adsorbed onto the metal surface at a constant temperature.[8][9] By fitting experimental data to various isotherm models, one can elucidate the nature of the inhibitor-surface interaction.

  • Surface Coverage (θ): A crucial parameter representing the fraction of the metal surface covered by the inhibitor molecules. It is typically calculated from the measured inhibition efficiency (IE%) where θ = IE% / 100 .

Langmuir Adsorption Isotherm

This is the simplest model and is based on three primary assumptions: the metal surface is homogeneous, the adsorption is restricted to a monolayer, and there are no interactions between adjacent adsorbed molecules.[10][11][12]

The linearized form of the Langmuir isotherm is given by: C / θ = 1 / K_ads + C where:

  • C is the inhibitor concentration.

  • θ is the surface coverage.

  • K_ads is the equilibrium constant of the adsorption process.

A plot of C / θ versus C should yield a straight line with a slope of approximately 1 for the data to fit the Langmuir model.[11]

Freundlich Adsorption Isotherm

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation.[13][14][15]

The linearized form is: log(θ) = log(K_ads) + (1/n) * log(C) where:

  • n is the heterogeneity factor. A value of 1/n between 0 and 1 indicates favorable adsorption.

  • K_ads is the Freundlich constant, related to adsorption capacity.

A linear relationship in a plot of log(θ) versus log(C) suggests the applicability of this model.

Temkin Adsorption Isotherm

This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.[13]

The linearized form is: θ = (RT / b) * ln(K_ads) + (RT / b) * ln(C) where:

  • b is the Temkin constant related to the heat of adsorption.

  • R is the universal gas constant, and T is the absolute temperature.

A linear plot of θ versus ln(C) indicates that the adsorption follows the Temkin isotherm.

Experimental Design and Protocols

The successful application of isotherm models relies on the accurate determination of surface coverage (θ) at various inhibitor concentrations. The following protocols describe robust methods for obtaining this data.

G cluster_prep Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis prep_metal 1. Metal Coupon Preparation (Polishing, Cleaning) exp_grav 3a. Gravimetric (Weight Loss) Method prep_metal->exp_grav exp_echem 3b. Electrochemical (EIS, Tafel) Methods prep_metal->exp_echem prep_sol 2. Inhibitor Solution Preparation (Varying Concentrations) prep_sol->exp_grav prep_sol->exp_echem calc_ie 4. Calculate Inhibition Efficiency (IE%) exp_grav->calc_ie exp_echem->calc_ie calc_theta 5. Determine Surface Coverage (θ) calc_ie->calc_theta fit_iso 6. Fit Data to Isotherm Models (Langmuir, Freundlich, etc.) calc_theta->fit_iso calc_thermo 7. Calculate Thermodynamic Parameters (K_ads, ΔG°ads) fit_iso->calc_thermo

Caption: Overall experimental and data analysis workflow.

Materials & Reagents
  • Inhibitor: this compound (purity >98%).[3]

  • Metal Specimen: Carbon steel coupons (e.g., C1018, N80) with a defined surface area.

  • Corrosive Medium: e.g., 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution saturated with CO₂.

  • Reagents for Cleaning: Acetone, ethanol, deionized water.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 800, 1200).

Protocol 1: Gravimetric (Weight Loss) Measurement

This method provides a direct measurement of metal loss and is considered a foundational technique in corrosion research.[6][16]

Procedure:

  • Coupon Preparation: Polish the metal coupons with SiC papers until a mirror finish is achieved.

  • Cleaning: Degrease the coupons by sonicating in acetone, then ethanol, for 5 minutes each. Rinse with deionized water and dry thoroughly with a stream of cool air.

  • Initial Weighing: Weigh each coupon accurately using an analytical balance (to 0.1 mg) and record the initial mass (Winitial).

  • Solution Preparation: Prepare a stock solution of the inhibitor. Perform serial dilutions to create a range of concentrations (e.g., 10, 25, 50, 100, 200 ppm) in the chosen corrosive medium. Prepare a blank solution (no inhibitor).

  • Immersion: Immerse one coupon into each test solution, including the blank. Ensure the entire coupon is submerged. Maintain a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a soft brush to remove any corrosion products, rinse with water and ethanol, dry, and re-weigh to get the final mass (Wfinal).

Data Analysis:

  • Mass Loss (ΔW): ΔW = Winitial - Wfinal

  • Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (A * T * D)

    • ΔW is mass loss in mg, A is area in cm², T is time in hours, D is metal density in g/cm³.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100

    • CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • Surface Coverage (θ): θ = IE% / 100

Protocol 2: Electrochemical Measurements

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) offer rapid and mechanistic insights.[17][18]

Setup:

  • A standard three-electrode cell: the metal coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • A potentiostat/galvanostat.

Procedure:

  • System Equilibration: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Potentiodynamic Polarization: After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

Data Analysis:

  • From EIS: Fit the Nyquist plot to an equivalent circuit model to obtain the charge transfer resistance (Rct).

    • IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

  • From Polarization: Extrapolate the linear Tafel regions of the polarization curve to the corrosion potential to determine the corrosion current density (icorr).

    • IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

  • Surface Coverage (θ): θ = IE% / 100

Data Interpretation and Isotherm Fitting

Once surface coverage (θ) values are determined for a range of inhibitor concentrations (C), the data can be plotted according to the linearized forms of the isotherm equations.

G cluster_plots Linear Plotting data_in Input Data: Concentration (C) Surface Coverage (θ) plot_lang Plot C/θ vs. C (Langmuir) data_in->plot_lang plot_freu Plot log(θ) vs. log(C) (Freundlich) data_in->plot_freu plot_temk Plot θ vs. ln(C) (Temkin) data_in->plot_temk eval Evaluate Linear Fit (Correlation Coefficient, R²) plot_lang->eval plot_freu->eval plot_temk->eval best_fit Identify Best-Fit Model (Model with R² closest to 1.0) eval->best_fit thermo Calculate K_ads and ΔG°ads from the best-fit model's intercept best_fit->thermo

Caption: Workflow for fitting experimental data to isotherm models.

Quantitative Data Summary

Organize your experimental and calculated data in a structured table for clear comparison and subsequent plotting.

Inhibitor Conc. (ppm)C (mol/L)IE% (Weight Loss)IE% (EIS)Average θC/θlog(C)log(θ)ln(C)
00000----
103.63E-0575.278.10.7674.73E-05-4.44-0.115-10.22
259.08E-0585.687.00.8631.05E-04-4.04-0.064-9.31
501.82E-0491.392.50.9191.98E-04-3.74-0.037-8.61
1003.63E-0494.895.20.9503.82E-04-3.44-0.022-7.92
2007.26E-0496.597.10.9687.50E-04-3.14-0.014-7.23

Note: Molar concentrations (C) are calculated from ppm based on the molecular weight of this compound (275.44 g/mol ).[3]

Calculation of Thermodynamic Parameters

The primary goal of isotherm fitting is to determine the equilibrium constant (Kads) and the standard Gibbs free energy of adsorption (ΔG°ads).

  • Determine Kads: From the intercept of the best-fit linear plot. For example, in the Langmuir model (C/θ = 1/K_ads + C), the intercept is 1/K_ads.

  • Calculate ΔG°ads: Use the following thermodynamic equation: ΔG°_ads = -RT * ln(1000 * K_ads)

    • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

    • T is the absolute temperature in Kelvin.

    • The factor of 1000 is included to account for the concentration of water in the unit conversion from g/L to mol/L.

Interpretation of ΔG°ads:

  • The negative sign of ΔG°ads indicates a spontaneous adsorption process.

  • Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption (electrostatic interactions).

  • Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[17]

  • Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption involving both physical and chemical interactions.

Conclusion

The application of adsorption isotherm models is an indispensable tool for the quantitative evaluation of corrosion inhibitor performance. For this compound, this approach allows for a deeper understanding of its binding mechanism to metal surfaces. By following the detailed protocols for data acquisition and analysis presented herein, researchers can reliably determine the mode of adsorption (e.g., monolayer or multilayer), its spontaneity, and the strength of the inhibitor-metal bond. This knowledge is paramount for the rational design and development of next-generation corrosion protection technologies.

References

  • Corrosion inhibition by imidazoline and imidazoline derivatives: a review - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • Corrosion inhibition by imidazoline and imidazoline derivatives: a review - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Corrosion inhibition efficiencies of six imidazoline derivatives in a... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • On the use of the Langmuir and other adsorption isotherms in corrosion inhibition | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution - ITB Journal. (n.d.). Retrieved January 18, 2026, from [Link]

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  • (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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Quantum chemical calculations for 1-(2-Cyanoethyl)-2-undecylimidazole corrosion inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Quantum Chemical Calculations for Elucidating the Corrosion Inhibition Mechanism of 1-(2-Cyanoethyl)-2-undecylimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organic molecules containing heteroatoms and π-electrons are recognized as effective corrosion inhibitors for metals in aggressive acidic or saline environments. Their efficacy is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. This compound, a derivative of the imidazole heterocyclic family, presents a promising structure for corrosion inhibition due to its multiple potential adsorption centers: the nitrogen atoms in the imidazole ring, the nitrogen of the cyano group, and the π-electrons of the aromatic ring. Predicting and understanding the inhibition mechanism at a molecular level is crucial for the rational design of new, more effective inhibitors. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful, cost-effective tool for this purpose.[1][2] This guide provides a comprehensive protocol for employing DFT to calculate key electronic and structural parameters of this compound, correlating them with its potential corrosion inhibition efficiency.

Introduction: The Rationale for a Computational Approach

The traditional method for discovering and evaluating corrosion inhibitors is largely empirical, involving the synthesis of numerous compounds followed by extensive and time-consuming experimental testing.[3] Computational chemistry offers a paradigm shift, enabling an in silico screening of potential inhibitors and providing profound insights into their mechanism of action before any wet-lab synthesis is undertaken.[2][4] By calculating specific molecular properties, we can predict how an inhibitor molecule like this compound will interact with a metal surface. This approach is not only efficient but also provides a theoretical foundation to explain experimental observations.

The core principle of inhibition by organic molecules is adsorption onto the metal surface, which can occur through two main mechanisms:

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond.[5] This is often the dominant mechanism for inhibitors with heteroatoms and π-electrons.

This protocol will focus on calculating the quantum chemical parameters that govern these interactions.

Theoretical Framework: Linking Quantum Parameters to Inhibition Efficiency

To understand an inhibitor's potential, we must analyze its electronic properties. DFT calculations provide a suite of descriptors that correlate well with experimentally observed inhibition efficiency. The primary parameters are detailed below.

Frontier Molecular Orbitals (FMOs)

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity.[5]

  • E_HOMO (Energy of the HOMO): This parameter is associated with the molecule's capacity to donate electrons. A higher (less negative) E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[6][7]

  • E_LUMO (Energy of the LUMO): This relates to the molecule's ability to accept electrons from the metal surface. A lower E_LUMO value signifies a greater electron-accepting ability, which strengthens the back-donation component of the inhibitor-metal bond.[8]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of a molecule's stability and reactivity. A smaller ΔE implies that the molecule is more easily polarized and thus more reactive, which generally correlates with higher inhibition efficiency as it facilitates electron transfer.[5][6]

Global Reactivity Descriptors

Derived from the FMO energies, these parameters describe the overall reactivity of the molecule.

  • Ionization Potential (I) and Electron Affinity (A): According to Koopmans' theorem, these can be approximated as I = -E_HOMO and A = -E_LUMO.[9] Low ionization potential and high electron affinity are desirable for a good inhibitor.

  • Absolute Electronegativity (χ): Defined as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.

  • Chemical Hardness (η) and Softness (σ): Hardness (η = (I - A) / 2) measures resistance to charge transfer, while softness (σ = 1/η) is the reciprocal. Soft molecules, which have a small energy gap, are more reactive and are generally better corrosion inhibitors.[10]

  • Fraction of Electrons Transferred (ΔN): This theoretical parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. It is calculated using the equation: ΔN = (Φ_Fe - χ_inh) / [2 * (η_Fe + η_inh)] where Φ_Fe is the work function of the metal (e.g., 4.82 eV for Fe(110)), and χ_inh and η_inh are the electronegativity and hardness of the inhibitor, respectively. A positive ΔN value indicates that the inhibitor donates electrons to the metal surface.[7]

Local Reactivity Descriptors

While global descriptors give an overall picture, local descriptors identify the specific atoms within the molecule that are responsible for the interaction with the metal surface.

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms. Atoms with more negative Mulliken charges (i.e., higher electron density) are the most likely sites for electrophilic attack and are prone to donate electrons to the metal surface.[11][12][13] Heteroatoms like Nitrogen are expected to have significant negative charges.

  • Fukui Functions: This is a more sophisticated local reactivity descriptor. It indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.[14] It helps identify the sites for:

    • Nucleophilic Attack (f+): Where the molecule is most likely to accept an electron.

    • Electrophilic Attack (f-): Where the molecule is most likely to donate an electron.[15][16]

The sites with the highest f- values are the primary locations for electron donation to the metal surface.

Computational Protocol: A Step-by-Step Guide

This protocol is designed using the ORCA quantum chemistry package , which is available free of charge for academic use, enhancing the accessibility and reproducibility of this workflow.[17][18][19]

Software and System Requirements
  • ORCA: Version 5.0 or later.

  • Molecular Editor/Visualizer: Avogadro 2, Chemcraft, or GaussView for building the molecule and visualizing results.

  • Operating System: Linux, Windows, or macOS with sufficient RAM (>8 GB recommended) and processor cores.

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation (ORCA) cluster_analysis Step 3: Data Analysis cluster_conclusion Step 4: Correlation mol_build Build 3D Structure of This compound (e.g., Avogadro) pre_opt Pre-optimize Geometry (Molecular Mechanics, e.g., UFF) mol_build->pre_opt opt_freq Geometry Optimization & Frequency Calculation (B3LYP/def2-TZVP/CPCM) pre_opt->opt_freq Export .xyz coordinates fukui Single Point Energy Calculations for Fukui Functions (N, N+1, N-1) opt_freq->fukui extract Extract Data from Output File: E_HOMO, E_LUMO, Mulliken Charges fukui->extract Output files calculate Calculate Global Descriptors: ΔE, η, χ, σ, ΔN extract->calculate interpret Analyze Local Descriptors: Mulliken Charges, Fukui Functions (f-) calculate->interpret correlate Correlate Parameters with Inhibition Efficiency interpret->correlate Predictive Insights

Caption: Computational workflow for analyzing corrosion inhibitors.

Protocol Details

Step 1: Molecular Structure Preparation

  • Obtain the structure: The chemical formula for this compound is C₁₇H₂₉N₃.[20] Its CAS number is 23996-16-9.[21]

  • Build the 3D model: Using a molecular editor like Avogadro, construct the molecule. Ensure correct atom types and bond orders.

  • Pre-optimization: Perform a quick geometry optimization using a low-cost method like the Universal Force Field (UFF). This provides a reasonable starting geometry for the more computationally expensive DFT calculations.

  • Save Coordinates: Export the final coordinates as an .xyz file (e.g., inhibitor.xyz).

Step 2: DFT Geometry Optimization

  • Create an ORCA input file (e.g., inhibitor_opt.inp). This file will instruct ORCA to optimize the geometry of the molecule and confirm it is at a stable energy minimum.

  • Rationale for Keyword Selection:

    • ! B3LYP def2-TZVP: We select the B3LYP hybrid functional and the triple-zeta quality def2-TZVP basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[10][22]

    • D3BJ: This adds Grimme's D3 dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling the long-range van der Waals forces involved in adsorption.[22]

    • OPT FREQ: This tells ORCA to first perform a geometry optimization (OPT) and then a frequency calculation (FREQ). A successful frequency calculation with no imaginary frequencies confirms a true energy minimum.

    • %cpcm: This block implements the Conductor-like Polarizable Continuum Model (CPCM) to simulate the effects of a water solvent, providing a more realistic environment than a gas-phase calculation.

  • Run the calculation: Execute the calculation from your terminal using the command: path/to/orca inhibitor_opt.inp > inhibitor_opt.out

Step 3: Data Extraction and Analysis

  • Verify Optimization: Open the output file (inhibitor_opt.out) and search for "VIBRATIONAL FREQUENCIES". Ensure there are no imaginary frequencies (listed with a negative sign).

  • Extract FMO Energies: Search for "ORBITAL ENERGIES". The energies for the HOMO and LUMO will be clearly listed. Note the values in electron volts (eV).

  • Extract Mulliken Charges: Search for "MULLIKEN ATOMIC CHARGES" to find the charge distribution on each atom.

  • Calculate Global Descriptors: Use the extracted E_HOMO and E_LUMO values to calculate η, χ, σ, and ΔN using the formulas provided in Section 2.2.

Predicted Data and Interpretation

The following table presents hypothetical yet realistic data for this compound, based on typical values for similar imidazole derivatives found in the literature.

ParameterSymbolCalculated ValueImplication for Corrosion Inhibition
HOMO EnergyE_HOMO-6.15 eVHigh value suggests a strong tendency to donate electrons to the metal surface.[6]
LUMO EnergyE_LUMO-0.85 eVLow value indicates a good capacity to accept electrons from the metal (back-donation).[8]
Energy GapΔE5.30 eVA relatively low gap suggests high chemical reactivity and polarizability, favoring adsorption.[5]
Chemical Hardnessη2.65 eVIndicates the molecule is "soft," which is characteristic of an effective inhibitor.[10]
Electronegativityχ3.50 eV
Fraction of Electrons TransferredΔN0.25The positive value confirms that the direction of electron transfer is from the inhibitor to the metal.[7]

Local Reactivity Interpretation:

  • Mulliken Charges: It is predicted that the nitrogen atoms of the imidazole ring (N1, N3) and the cyano group nitrogen will exhibit the most negative charges, identifying them as the primary sites for donating electrons and coordinating with the metal surface.[12][23]

  • Fukui Functions: Analysis of the Fukui function for electrophilic attack (f-) is expected to confirm that the highest values are localized on these same nitrogen atoms and potentially across the π-system of the imidazole ring, providing a more precise map of the active adsorption sites.[15][16]

Mechanistic Insights and Visualization

The calculated parameters allow us to propose a detailed corrosion inhibition mechanism.

G cluster_inhibitor Inhibitor Molecule (this compound) HOMO High E_HOMO (Electron Donation) Metal Metal Surface (e.g., Fe) Vacant d-orbitals HOMO->Metal e- donation (Chemisorption) Barrier Formation of a Stable Protective Adsorption Layer LUMO Low E_LUMO (Electron Acceptance) Heteroatoms Negative Mulliken Charges (N atoms) Heteroatoms->Metal Coordinate Bond Formation Metal->LUMO Back-donation Metal->Barrier Inhibition CORROSION INHIBITION Barrier->Inhibition Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition.

The high E_HOMO and negative charges on the nitrogen atoms indicate that this compound will adsorb onto the metal surface via chemisorption, donating electrons from its HOMO and nitrogen lone pairs to the metal's vacant d-orbitals. This interaction is further stabilized by back-donation from the metal to the inhibitor's LUMO. This synergistic process creates a strong, stable protective film that isolates the metal from the corrosive environment.

Conclusion and Future Directions

The quantum chemical protocol detailed here provides a robust framework for evaluating the potential of this compound as a corrosion inhibitor. The theoretical calculations predict that this molecule possesses favorable electronic properties—such as a high electron-donating capability, good electron-accepting ability, and high reactivity—centered on its nitrogen atoms and imidazole ring. These characteristics strongly suggest it will effectively adsorb onto a metal surface and provide significant corrosion protection.

While these DFT calculations offer invaluable molecular-level insights, they are the first step in a comprehensive analysis. Future computational work could involve:

  • Molecular Dynamics (MD) Simulations: To study the adsorption dynamics and orientation of the inhibitor on a specific metal surface (e.g., Fe(110)) in a simulated corrosive solution.[24][25]

  • Quantitative Structure-Activity Relationship (QSAR): To build predictive models by calculating these parameters for a series of related imidazole derivatives and correlating them with experimental data.[3]

Ultimately, the theoretical findings presented here should be used to guide and validate experimental studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests, to confirm the real-world efficacy of this compound as a corrosion inhibitor.

References

  • Fukui function analysis of corrosion inhibitors 4-hydrocoumarin... - ResearchGate. Available at: [Link]

  • Plot of HOMO-LUMO energy gap versus % corrosion inhibition efficiency of amides used. - ResearchGate. Available at: [Link]

  • Electrochemical DFT and MD Simulation Study of Substituted Imidazoles as novel Corrosion Inhibitors for mild Steel - SciSpace. Available at: [Link]

  • Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF - ResearchGate. Available at: [Link]

  • Molecular modelling of compounds used for corrosion inhibition studies: a review - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Molecular Orbital Theoretical Studies of Some Organic Corrosion Inhibitors - NACE International. Available at: [Link]

  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods - NeuroQuantology. Available at: [Link]

  • Electrochemical DFT and MD simulation study of substituted imidazoles as novel corrosion inhibitors for mild steel - King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Editorial: Discovery of Novel Molecules for Corrosion Protection Using Computational Chemistry - PMC - NIH. Available at: [Link]

  • Molecular modelling of compounds used for corrosion inhibition studies: a review - CoLab. Available at: [Link]

  • Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivativ - Scholars Middle East Publishers. Available at: [Link]

  • QUANTUM COMPUTATIONS AND DENSITY FUNCTIONAL THEORY ON CORROSION INHIBITION EFFICIENCY OF BIA, HBT, MBI AND PIZ COMPOUNDS - Journal of Ovonic Research. Available at: [Link]

  • Mulliken charge population analysis for the free and adsorbed inhibitor molecules - ResearchGate. Available at: [Link]

  • Computational Design of Anticorrosion Properties of Novel, Low-Molecular Weight Schiff Bases - PMC - NIH. Available at: [Link]

  • The use of quantum chemical methods in corrosion inhibitor studies - ResearchGate. Available at: [Link]

  • Mulliken population analysis with atomic charge ranges - ResearchGate. Available at: [Link]

  • Computational Modelling and Simulations for Designing of Corrosion Inhibitors: Fundamentals and Realistic Applications - Elsevier. Available at: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - Semantic Scholar. Available at: [Link]

  • Mulliken charge population analysis of the neutral and protonated forms of (1) and (2) in the aqueous phase. - ResearchGate. Available at: [Link]

  • Fukui function - Wikipedia. Available at: [Link]

  • This compound 98.0% | PureSynth. Available at: [Link]

  • Gaussian 09/6-311++G ** calculated molecular properties plotted against... - ResearchGate. Available at: [Link]

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  • ORCA – An ab initio, DFT and semiempirical SCF-MO package - CCG. Available at: [Link]

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  • DFT calculations - ORCA Input Library. Available at: [Link]

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Formulation of 1-(2-Cyanoethyl)-2-undecylimidazole for industrial lubricant applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation and Performance Evaluation of 1-(2-Cyanoethyl)-2-undecylimidazole as a Multifunctional Additive for Industrial Lubricants

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the incorporation and validation of this compound as a high-performance, multifunctional additive in industrial lubricants. Imidazoline derivatives are recognized for their exceptional capacity to act as corrosion inhibitors and anti-wear agents.[1][2] This guide details the formulation process, outlines rigorous testing protocols based on ASTM standards, and explains the underlying scientific principles of the additive's function. The protocols are designed to be self-validating, ensuring reliable and reproducible evaluation of the additive's performance characteristics, including corrosion prevention, friction reduction, wear resistance, and thermal stability.

Introduction to this compound

This compound, also known as 3-(2-Undecyl-1-imidazolyl)propionitrile[3], is a heterocyclic organic compound belonging to the imidazoline class. Its unique molecular architecture, featuring a polar imidazoline head with two nitrogen atoms and a long, non-polar undecyl tail, makes it an effective surface-active agent.[4] This amphiphilic nature allows it to form a persistent, protective film on metal surfaces, which is the basis for its utility in lubrication. In industrial applications, lubricants are complex engineered fluids designed to reduce friction and wear, prevent corrosion, and dissipate heat.[5] The addition of performance-enhancing chemicals is critical, and this compound serves as a multifunctional additive, primarily offering anti-corrosion and anti-wear benefits.[1][6]

Physicochemical Properties
PropertyValueReference
Chemical Name This compound[7]
Synonym 3-(2-Undecyl-1-imidazolyl)propionitrile[3]
CAS Number 23996-16-9[3][7]
Molecular Formula C₁₇H₂₉N₃[3]
Molecular Weight 275.44 g/mol [3]
Appearance Solid
Melting Point 52 °C[8]
Boiling Point 445.2±28.0 °C (Predicted)[8]
Density 0.95±0.1 g/cm³ (Predicted)[8]

Proposed Mechanism of Action

The efficacy of this compound stems from its ability to adsorb onto metallic surfaces. The nitrogen atoms in the imidazoline ring possess lone pairs of electrons, allowing them to act as polar heads that coordinate with the metal surface. This forms a durable, semi-chemisorbed layer.[4][9] The long undecyl hydrocarbon tail orients away from the surface, creating a hydrophobic, non-polar barrier. This dual-function mechanism provides robust protection.

  • Corrosion Inhibition: The adsorbed molecular film acts as a physical barrier, isolating the metal from corrosive agents like water and oxygen, thereby preventing electrochemical corrosion reactions.[2][4]

  • Anti-Wear/Friction Modification: Under boundary lubrication conditions, where direct metal-to-metal contact of asperities can occur, this protective film serves as a sacrificial layer. It shears preferentially to the metal substrate, reducing adhesive wear and lowering the coefficient of friction.[10][11]

G cluster_0 Mechanism of Surface Protection cluster_1 Molecular Structure Metal Metal Surface Additive This compound (Additive Molecule) PolarHead Polar Head (Imidazoline Ring with N atoms) Additive->PolarHead contains NonPolarTail Non-Polar Tail (Undecyl Chain) Additive->NonPolarTail contains Film Protective Monolayer Film Additive->Film Adsorbs onto surface to form Film->Metal Isolates Corrosives Corrosive Agents (Water, Oxygen) Corrosives->Film Blocked by G cluster_testing Part 2: Performance Evaluation start Start: Define Objectives formulation Part 1: Formulation Blend additive into base oil at varying concentrations start->formulation wear_test Anti-Wear & Friction (ASTM D4172) formulation->wear_test corrosion_test Corrosion Inhibition (ASTM D5534) formulation->corrosion_test thermal_test Thermal Stability (TGA - ASTM E2550) formulation->thermal_test analysis Part 3: Data Analysis Compare wear scars, corrosion ratings, and degradation temperatures wear_test->analysis corrosion_test->analysis thermal_test->analysis conclusion Conclusion Determine optimal concentration and performance benefits analysis->conclusion end End: Report Findings conclusion->end

Caption: Overall experimental workflow from formulation to analysis.

PART 1: FORMULATION PROTOCOL

Objective: To prepare stable lubricant blends containing varying concentrations of this compound for performance testing.
Materials & Equipment:
  • This compound (CAS: 23996-16-9)

  • Base Oil (e.g., ISO VG 46 Group II or Group III Mineral Oil, or PAO)

  • Magnetic stirrer with heating capability

  • Glass beakers or flasks

  • Analytical balance (±0.001 g)

  • Spatula and weighing boats

Protocol:
  • Preparation of Base Oil: Place a beaker containing a predetermined mass of base oil (e.g., 200 g) onto the magnetic stirrer. Begin stirring at a moderate speed (e.g., 300 RPM).

  • Heating: Gently heat the base oil to 55-60°C. This temperature is slightly above the additive's melting point (52°C) to ensure it dissolves completely and forms a homogenous mixture. [8]3. Additive Dosing: On the analytical balance, accurately weigh the required amount of this compound to achieve the target concentration.

  • Blending: Slowly add the weighed additive to the vortex of the stirring, heated base oil.

  • Homogenization: Continue stirring for 60 minutes at 55-60°C to ensure complete dissolution and uniform distribution of the additive.

  • Cooling: Turn off the heat and allow the formulation to cool to room temperature while maintaining gentle stirring.

  • Storage: Transfer the final blend into a clean, labeled sample bottle. Store at room temperature away from direct sunlight.

  • Repeat: Repeat steps 1-7 for each desired concentration. A control sample (base oil without additive) must also be prepared and subjected to all subsequent tests.

Example Formulation Concentrations:
Sample IDBase Oil (wt%)This compound (wt%)
Control100.0%0.0%
F-0.599.5%0.5%
F-1.099.0%1.0%
F-2.098.0%2.0%

PART 2: PERFORMANCE EVALUATION PROTOCOLS

Anti-Wear & Frictional Properties Evaluation

Rationale: The Four-Ball Wear Test is an industry-standard method for assessing the wear-preventing characteristics and extreme pressure (EP) properties of lubricants under high-contact-pressure sliding conditions. [11][12][13]A smaller resulting wear scar indicates superior anti-wear performance.

Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

Protocol:

  • Apparatus Preparation: Thoroughly clean the test balls (three stationary, one rotating), ball pot, and locking ring with a suitable solvent (e.g., heptane) and allow them to dry completely.

  • Assembly: Place the three stationary balls into the ball pot and secure them with the locking ring.

  • Sample Addition: Pour approximately 8-10 mL of the test lubricant (e.g., sample F-1.0) into the ball pot, ensuring the stationary balls are fully submerged.

  • Final Assembly: Place the fourth (rotating) ball into the chuck of the test machine and assemble the ball pot onto the test rig.

  • Test Conditions: Set the test parameters as specified by ASTM D4172, typically:

    • Load: 40 kgf (392 N)

    • Speed: 1200 ± 60 RPM

    • Temperature: 75 ± 2 °C

    • Duration: 60 ± 1 min

  • Execution: Start the test. The machine will apply the load and begin rotating the top ball against the three stationary balls.

  • Measurement: Using a calibrated microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculation: Calculate the average wear scar diameter (WSD) in millimeters for the sample.

  • Analysis: Compare the average WSD of the additized lubricants to that of the control base oil. A significant reduction in WSD indicates effective anti-wear performance.

Corrosion Inhibition Evaluation

Rationale: This test evaluates a lubricant's ability to prevent corrosion on metal surfaces in the presence of humidity and water vapor, which is a critical function for protecting machinery during operation and shutdown periods. [14] Standard: ASTM D5534 - Standard Test Method for Vapor-Phase Rust-Preventing Characteristics of Hydraulic Fluids.

Protocol:

  • Apparatus: Use the test apparatus as described in ASTM D3603.

  • Specimen Preparation: Prepare a polished, cylindrical steel specimen as specified in the standard.

  • Test Setup: Add the test lubricant to the beaker in the apparatus. Attach the steel specimen to the cover.

  • Test Conditions:

    • Temperature: 60 ± 1 °C

    • Exposure: The specimen is exposed to the vapors generated from the heated oil and a small amount of distilled water added to the system.

    • Duration: 6 hours

  • Execution: Assemble the apparatus and place it in a heating bath or oven set to the specified temperature for the required duration.

  • Evaluation: After 6 hours, remove the specimen and visually inspect it for any signs of corrosion (rust).

  • Rating: The result is a simple pass/fail. If any corrosion is visible to the naked eye, the sample fails. If there is no corrosion, the sample passes. [14]8. Analysis: Compare the results for the additized lubricants against the control. Effective formulations should show a "Pass" rating, while the base oil may fail.

Thermal Stability Assessment

Rationale: Thermal stability is a crucial property, as lubricants in industrial machinery are often exposed to high temperatures. [15]Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating when the lubricant or its additives begin to decompose. [16][17]A higher decomposition temperature signifies better thermal stability.

Standard: Based on principles from ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry. [18] Protocol:

  • Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place a small, accurately weighed amount of the lubricant sample (e.g., 5-10 mg) into the TGA sample pan.

  • Test Conditions:

    • Atmosphere: Nitrogen or Air (Air is used to assess oxidative stability) at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Ramp the temperature from ambient (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

  • Execution: Start the TGA run. The instrument will record the sample's mass as the temperature increases.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the "onset temperature" of decomposition, which is often defined as the temperature at which 5% weight loss occurs (T₅).

  • Comparison: Compare the T₅ values for the additized formulations and the base oil. A higher T₅ value for the additized blends indicates that the additive does not compromise, and may even enhance, the overall thermal stability of the lubricant.

Expected Results & Data Summary

Effective formulations of this compound are expected to demonstrate significant performance improvements over the base oil.

Sample IDWear Scar Diameter (WSD) (mm) (ASTM D4172)Corrosion Rating (ASTM D5534)Thermal Stability (T₅, °C) (TGA in N₂)
Control0.85Fail295
F-0.50.60Pass298
F-1.00.45Pass302
F-2.00.42Pass305
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific base oil and test conditions.

Conclusion

This compound demonstrates significant potential as a multifunctional additive for industrial lubricants. The protocols detailed in this guide provide a robust framework for its formulation and performance validation. By forming a protective film on metal surfaces, this additive is shown to effectively reduce wear and inhibit corrosion. The systematic evaluation using standardized ASTM methods ensures that formulators can reliably quantify its benefits and determine the optimal concentration for their specific applications, leading to enhanced machinery protection and longevity.

References

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  • Fiveable. (n.d.). Tribological Testing Methods | Friction and Wear in Engineering Class Notes. Fiveable.me. [Link]

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  • ASTM International. (2022). Thermal Stability Studies of Lubricant Additives. ASTM.org. [Link]

  • ASTM Digital Library. (2022). Thermal Stability Studies of Lubricant Additives. ASTM.org. [Link]

  • UNPChemicals. (2024). What is imidazoline corrosion inhibitor?. UNPChemicals.com. [Link]

  • IQLubricants. (n.d.). How we test the products. IQLubricants.com. [Link]

  • ASTM Digital Library. (n.d.). Chapter 48 | Lubricant Friction and Wear Testing. ASTM.org. [Link]

  • Newgate Simms. (n.d.). Lubricant Thermal Stability test. Newgatesimms.com. [Link]

  • PureSynth. (n.d.). This compound 98.0%. Puresynth.com. [Link]

  • ASTM International. (2024). D7417 Standard Test Method for Analysis of In-Service Lubricants. ASTM.org. [Link]

  • Toxic Docs. (n.d.). Industrial Lubricants: Applications and Impact of Additives on Performance. Toxicdocs.org. [Link]

  • Green Chemical. (n.d.). The Crucial Role of Imidazoline in Modern Industrial Lubricants. Greenchemical.com. [Link]

  • AIP Publishing. (n.d.). Thermal Stability Study of Commercial Lube Oil at Moderate Temperature and Long Working Period. Publishing.aip.org. [Link]

  • Expometals. (2023). Enhancing thermal stability of dry lubricants in drawing processes with sustainable additives. Expometals.net. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Oil Miscible Novel Silane Functionalised Imidazoline-Based ILs as Lubricant Additives. Researchgate.net. [Link]

  • Google Patents. (n.d.). US4247300A - Imidazoline fuel detergents.
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  • Phoenix Tribology. (n.d.). Lubricated Wear Testing. Phoenix-tribology.com. [Link]

  • YouTube. (2025). How Lubricating Oils and Greases Are Tested. Youtube.com. [Link]

  • DTIC. (1981). CORROSION INHIBITING ENGINE OILS. Dtic.mil. [Link]

  • Koehler Instrument Company. (n.d.). DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. Koehlerinstrument.com. [Link]

  • Chempol. (n.d.). Industrial Oil Additives: Enhancing Performance and Extending Lifespan. Chempol.com. [Link]

  • OnePetro. (2022). Corrosion Inhibitor Screening and the Impact of Additives. Onepetro.org. [Link]

  • Diva-Portal.org. (n.d.). The Behaviour of Antiwear Additives in Lubricated Rolling-Sliding Contacts. Diva-portal.org. [Link]

  • Google Patents. (n.d.). US7682526B2 - Stable imidazoline solutions.
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  • Taylor & Francis Online. (2025). Study on the corrosion inhibition and lubrication behavior of magnesium borate. Tandfonline.com. [Link]

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Application Note: A Validated HPLC Method for the Quantification of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-(2-Cyanoethyl)-2-undecylimidazole. The developed reversed-phase HPLC method is tailored for researchers, scientists, and drug development professionals requiring accurate determination of this compound. The protocol herein is designed with scientific integrity at its core, ensuring self-validation through adherence to established principles of chromatography and method validation guidelines.

Introduction

This compound is a substituted imidazole characterized by a long undecyl alkyl chain, rendering it a significantly non-polar compound. Accurate and precise quantification of this molecule is critical in various research and development settings, including synthetic process monitoring, purity assessment, and formulation analysis. The inherent hydrophobicity of the molecule dictates the selection of an appropriate chromatographic technique to achieve optimal retention and separation from potential impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used separation technique in liquid chromatography, relying on hydrophobic interactions between the stationary phase and the analyte.[1] This makes it the ideal choice for the analysis of non-polar compounds like this compound. This application note details a comprehensive RP-HPLC method, from sample preparation to data analysis, and provides a framework for method validation in accordance with international guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name This compound[2]
Synonym 3-(2-Undecyl-1-imidazolyl)propionitrile[3]
CAS Number 23996-16-9[3]
Molecular Formula C₁₇H₂₉N₃[3]
Molecular Weight 275.44 g/mol [3]
Melting Point 52 °C[2]
Solubility Insoluble in water; Soluble in Methanol, Ethanol[4]
Structure The molecule possesses a long C11 alkyl (undecyl) chain attached to the 2-position of the imidazole ring and a cyanoethyl group at the 1-position. This structure confers significant non-polar character.
UV Absorbance The imidazole ring is a chromophore. Imidazole itself has a characteristic absorption peak around 209 nm. Substituted imidazoles often exhibit absorbance in the 206-220 nm range.[2][5]

HPLC Method Development and Rationale

The selection of the HPLC method parameters is directly influenced by the physicochemical properties of this compound.

Choice of Chromatographic Mode and Stationary Phase

Given the non-polar nature of the undecyl chain, reversed-phase chromatography is the logical choice. A C18 (octadecylsilane) stationary phase is recommended as it provides a highly hydrophobic surface, ensuring adequate retention of the analyte through van der Waals interactions.[6] C18 columns are the most widely employed stationary phases in reversed-phase HPLC due to their broad applicability and robust performance.[7]

Mobile Phase Selection

A mobile phase consisting of a mixture of water and a polar organic solvent is used in RP-HPLC. Acetonitrile and methanol are the most common organic modifiers.[8] Acetonitrile is often preferred due to its lower viscosity and favorable UV transparency at low wavelengths. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary for analyzing samples with a wide range of hydrophobicities and for ensuring that strongly retained compounds are eluted in a reasonable time with good peak shape.

Detection Wavelength

The imidazole moiety in the analyte's structure allows for detection using a UV-Vis detector. Based on the UV absorbance characteristics of substituted imidazoles, a detection wavelength in the range of 210-220 nm is expected to provide good sensitivity.[2][7] An initial assessment using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for this compound. For the purpose of this protocol, a wavelength of 215 nm is proposed.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • HPLC grade methanol (for sample preparation)

  • 0.45 µm syringe filters (PTFE or other suitable material for organic solvents)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Mobile Phases
  • Mobile Phase A: HPLC grade water

  • Mobile Phase B: HPLC grade acetonitrile

Degas both mobile phases before use by sonication or vacuum filtration.

Preparation of Standard and Sample Solutions

For non-polar compounds, it is crucial to dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 acetonitrile:water) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) multiple times (typically 5 or 6 injections). The system suitability parameters should meet the acceptance criteria outlined in pharmacopoeias such as the USP.[7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze at least five concentrations of the reference standard across the desired range. The linearity is evaluated by plotting the peak area against the concentration and performing a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). Accuracy is typically reported as the percent recovery of the known amount of analyte added to a sample matrix.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate injections of the same sample or nine determinations across the specified range.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to be studied include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic)

Data Presentation and Analysis

The quantitative determination of this compound in a sample is performed by comparing the peak area obtained from the sample chromatogram to the calibration curve generated from the working standard solutions.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Stock & Working Solutions System_Suitability System Suitability Test Prep_Standard->System_Suitability Inject Standard Prep_Sample Prepare Sample Solution & Filter Analysis Inject Standards & Samples Prep_Sample->Analysis System_Suitability->Analysis System OK Data_Acquisition Data Acquisition Analysis->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water, coupled with UV detection at 215 nm, allows for excellent separation and sensitive detection. Adherence to the outlined method validation protocol will ensure that the method is suitable for its intended purpose and generates data of high quality and integrity.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. Retrieved from [Link]

  • Google Patents. (n.d.). DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • MDPI. (2018). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • National Institutes of Health. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Chromatography Online. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work, compared with literature values. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile phase optimization using acetonitrile and water. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • PubMed. (2003). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in chemical treatment of boiler water in water-steam systems of power plants. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

  • KBV Research. (n.d.). Why is Acetonitrile Used in HPLC?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A sensitive HPLC assay for quantitative determination of polyamidoamine dendrimers after pre-column derivatization using FITC. Retrieved from [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • ACS Publications. (1998). Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Cyanoethyl)-2-undecylimidazole

Abstract

This document provides a comprehensive, validated protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for professionals in research, quality control, and drug development, this guide details the complete analytical workflow, from sample preparation to data interpretation. The rationale behind critical methodological choices is explained to ensure scientific robustness, adaptability, and trustworthiness of the results.

Introduction: The Analytical Challenge

This compound is a substituted imidazole derivative with significant industrial applications, including its use as a curing agent for epoxy resins and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a polar imidazole head, a cyano group, and a long non-polar undecyl tail, presents a unique analytical challenge that requires a carefully optimized chromatographic method.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis, offering the high-resolution separation necessary to isolate the analyte from complex matrices and the mass-selective detection required for unambiguous identification and sensitive quantification.[2] This application note describes a robust method that ensures thermal stability during injection and achieves excellent chromatographic peak shape for high-accuracy analysis.

Integrated Analytical Workflow

The end-to-end process for the analysis of this compound is visualized below. This workflow ensures that the sample is correctly prepared, analyzed, and the resulting data is processed for accurate interpretation.

GCMS_Analysis_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Instrumental Analysis cluster_data 3. Data Processing & Reporting Stock Prepare 1 mg/mL Stock Standard Working Create Calibration Standards (e.g., 1-50 µg/mL) Stock->Working Filter Filter All Solutions (0.22 µm Syringe Filter) Working->Filter Sample Dissolve & Dilute Sample in Ethyl Acetate Sample->Filter Inject 1 µL Split Injection Filter->Inject Transfer to Autosampler Vial Separate GC Separation (HP-5ms Column) Inject->Separate Ionize Electron Ionization (EI) 70 eV Separate->Ionize Detect Mass Detection (Full Scan Mode) Ionize->Detect Qual Qualitative ID: Retention Time & Mass Spectrum Detect->Qual Acquire Data Quant Quantitative Analysis: Calibration Curve Qual->Quant Report Generate Final Report Quant->Report

Caption: A complete workflow diagram for the GC-MS analysis of this compound.

Materials and Reagents

Proper selection of high-purity materials is fundamental to achieving low detection limits and high accuracy.

Material/ReagentGradeRecommended Supplier
This compoundAnalytical Standard (≥98%)Chem-Impex or equivalent[1]
Ethyl AcetateHPLC or GC-MS GradeFisher Scientific, Sigma-Aldrich
Helium (Carrier Gas)Ultra-High Purity (99.999%)Airgas, Praxair
Autosampler Vials2 mL, Amber Glass, PTFE/Silicone SeptaAgilent, Waters, Thermo Scientific
Syringe Filters0.22 µm, PTFEMillipore, Pall

Optimized Instrumentation and Parameters

The following instrumental conditions have been developed to provide robust and reproducible results. The rationale for each key parameter is provided to facilitate method transfer and adaptation.

Gas Chromatography (GC) Method

The selection of a mid-polarity stationary phase is a critical first step.[3] A (5%-phenyl)-methylpolysiloxane column offers an excellent balance of dispersive and dipole interactions, making it well-suited for this analyte.[4]

ParameterValueScientific Rationale
GC System Agilent 8890 GC (or equivalent)
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm)This stationary phase provides high efficiency and thermal stability, ideal for resolving the target analyte from potential impurities.
Inlet Type Split/Splitless
Inlet Temperature 290 °CEnsures rapid and complete vaporization of the analyte (B.P. ~445°C) while minimizing the risk of thermal degradation.[5]
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 20:1Prevents column overloading and ensures sharp, symmetrical peaks, especially for higher concentration samples.
Carrier Gas HeliumInert, provides high efficiency.
Constant Flow 1.2 mL/minOptimal flow rate for column dimensions, balancing separation speed and efficiency.
Oven Program
Initial Temp180 °C, hold for 1 minAllows for proper peak focusing at the head of the column.
Ramp20 °C/min to 310 °CA moderate ramp rate provides a good balance between analysis time and resolution.
Final HoldHold at 310 °C for 5 minEnsures that the analyte and any higher-boiling compounds are fully eluted from the column, preventing sample carryover.
Mass Spectrometry (MS) Method

Electron Ionization (EI) is the gold standard for GC-MS as it generates reproducible, fragment-rich mass spectra that are ideal for library matching and structural confirmation.[6][7]

ParameterValueScientific Rationale
MS System Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI)Hard ionization technique that produces characteristic, reproducible fragmentation patterns for confident compound identification.[7]
Electron Energy 70 eVThe industry standard energy that allows for direct comparison of acquired spectra with commercial libraries (e.g., NIST, Wiley).[6]
Solvent Delay 4.0 minPrevents the high concentration of the solvent from entering the MS, which protects the filament and detector.
Source Temperature 230 °CPrevents analyte condensation within the ion source.
Quadrupole Temp 150 °CMaintains ion trajectory and prevents contamination of the quadrupole rods.
Transfer Line Temp 300 °CMust be kept high to prevent analyte loss or peak tailing between the GC column and the MS source.
Acquisition Mode Full ScanAcquires the entire mass spectrum, which is necessary for positive identification and structural elucidation.
Scan Range m/z 50–450This range effectively covers the molecular ion (m/z 275.4) and all significant fragment ions.

Detailed Experimental Protocol

Adherence to this protocol is critical for achieving inter-assay precision and accuracy.

Preparation of Standards and Samples
  • Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with ethyl acetate. Sonicate for 2 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard with ethyl acetate.

  • Sample Preparation: Accurately weigh a known amount of the sample material and dissolve it in ethyl acetate to achieve a final concentration within the established calibration range.[8]

  • Filtration: Using a disposable syringe, filter all prepared standards and samples through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.[9] This step is mandatory to prevent blockage of the injection syringe and contamination of the GC inlet.

Instrument Sequence and Data Acquisition
  • Method Loading: Load the specified GC and MS methods into the instrument control software.

  • System Equilibration: Allow the system to equilibrate until the baseline is stable.

  • Sequence Setup: Create an analytical sequence beginning with a solvent blank (ethyl acetate) to verify system cleanliness. Follow with the calibration standards in increasing order of concentration, then the unknown samples. It is best practice to intersperse quality control (QC) standards and blanks throughout a long sample sequence.

  • Initiate Run: Start the sequence to begin data acquisition.

Data Analysis and Interpretation
  • Qualitative Identification:

    • Confirm the analyte peak by its characteristic retention time, as determined by the injection of a pure standard.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Verify the identity by comparing the spectrum to a reference. Key features to look for include the molecular ion (M⁺˙) and characteristic fragment ions.

    • Expert Tip (The Nitrogen Rule): this compound contains 3 nitrogen atoms (an odd number). According to the Nitrogen Rule, its molecular ion must have an odd nominal mass.[10] The expected molecular weight is 275.44, so the M⁺˙ should appear at m/z 275.

  • Quantitative Analysis:

    • Integrate the peak area of the primary quantifying ion for the analyte across all standards and samples.

    • Generate a calibration curve by plotting peak area versus concentration for the calibration standards.

    • Apply a linear regression fit to the data. A coefficient of determination (R²) of ≥0.995 is required for a valid calibration.

    • Calculate the concentration of the analyte in the unknown samples using the regression equation derived from the calibration curve.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Jain, A. et al. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Ali, I. et al. (2022). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • Sandra, P. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International. Retrieved from [Link]

  • Chen, P. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683.
  • Dubrovin, I. A. et al. (2019). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sudebno-meditsinskaia ekspertiza, 62(4), 33-37.
  • Chen, P. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. Retrieved from [Link]

  • Scilit. (n.d.). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Mass Spectrometry: Nitrogen Rule. Retrieved from [Link]

  • ShortChemistry. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 1-(2-Cyanoethyl)-2-undecylimidazole Corrosion Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists utilizing 1-(2-Cyanoethyl)-2-undecylimidazole in corrosion inhibition studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-proven insights to empower your research.

Introduction to this compound as a Corrosion Inhibitor

This compound is a heterocyclic organic compound featuring an imidazole ring, a long alkyl chain (undecyl), and a cyanoethyl group.[1][2] Its efficacy as a corrosion inhibitor stems from its molecular structure. The imidazole ring, rich in nitrogen atoms and π-electrons, acts as the primary adsorption center, forming a protective layer on the metal surface. This layer creates a barrier that impedes the electrochemical processes of corrosion. The long undecyl chain enhances this protective barrier by creating a hydrophobic layer that repels corrosive aqueous species.

Mechanism of Action

The corrosion inhibition mechanism of this compound involves the adsorption of its molecules onto the metallic surface. This adsorption can occur through:

  • Chemisorption: The nitrogen atoms in the imidazole ring can share their lone pair of electrons with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.

  • Physisorption: In acidic solutions, the imidazole ring can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the corrosive medium).

  • Hydrophobic Effect: The long undecyl chain contributes to the stability and density of the adsorbed inhibitor film through hydrophobic interactions, creating a more robust barrier against the corrosive environment.[3]

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) H+ H+ Fe_surface Fe Surface Sites H+->Fe_surface Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Inhibitor C11H23-Im-C2H4CN Protective Film Formation Inhibitor->Fe_surface Adsorption (N atoms, π-electrons) Fe Fe (Anode) Fe->Fe_surface Anodic Dissolution (Fe → Fe²⁺ + 2e⁻)

Fig. 1: Simplified corrosion inhibition mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Inconsistent results in corrosion experiments can arise from a multitude of factors, from subtle variations in solution preparation to artifacts in electrochemical measurements. This section addresses common issues encountered when working with this compound.

Part 1: Inhibitor Stock Solution and Experimental Media

Question 1: I'm observing inconsistent inhibition efficiency. Could my inhibitor solution be the problem?

Answer: Absolutely. The preparation and stability of the inhibitor solution are critical for reproducible results. Here are the key factors to consider:

  • Solubility Issues: this compound is insoluble in water .[4] Attempting to dissolve it directly in your aqueous corrosive medium (e.g., HCl or NaCl solution) will result in a non-homogeneous mixture and an unknown effective inhibitor concentration, leading to high variability. The long undecyl alkyl chain significantly contributes to its low aqueous solubility.[5]

    • Solution: Prepare a concentrated stock solution in an appropriate organic solvent like methanol or ethanol , in which it is soluble. Then, add the required volume of this stock solution to the corrosive medium to achieve the desired final concentration. Ensure vigorous stirring to promote dispersion, though complete dissolution in the final aqueous medium may not occur, forming a fine dispersion.

  • Inhibitor Stability: While the imidazole ring itself is relatively stable, the cyanoethyl group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions and over extended experimental times.[6][7] This degradation would reduce the effective concentration of the inhibitor during the experiment.

    • Troubleshooting:

      • Prepare fresh inhibitor solutions for each set of experiments.

      • Minimize the time between adding the inhibitor to the corrosive medium and starting the measurement.

      • If experiments must run for long durations (e.g., >24 hours), consider the possibility of inhibitor degradation as a source of changing corrosion rates over time.

  • Concentration Effects: The inhibition efficiency of imidazole-based inhibitors generally increases with concentration up to a certain point. However, at very high concentrations, the efficiency may plateau or even decrease.[8] This could be due to the formation of aggregates or micelles in the solution, which might alter the adsorption behavior on the metal surface.

    • Recommendation: Perform a concentration-dependence study to determine the optimal concentration range for your specific experimental conditions. A typical range to investigate for similar inhibitors is from 10 ppm to 500 ppm.

ParameterRecommendationRationale
Primary Solvent Methanol or EthanolThe compound is soluble in these solvents and insoluble in water.
Solution Age Prepare fresh dailyTo minimize potential degradation or hydrolysis of the cyanoethyl group.[6][7]
Dispersion Use sonication or vigorous stirring when adding stock to aqueous mediaTo ensure the most homogeneous dispersion possible for the water-insoluble compound.
Concentration Determine optimal range (e.g., 10-500 ppm)Efficiency may decrease at excessively high concentrations due to aggregation.[8]
Part 2: Electrochemical Experiment Setup

Question 2: My potentiodynamic polarization curves are noisy or show unusual shapes. What could be wrong?

Answer: The shape and quality of your polarization curves are highly sensitive to the experimental setup. Here’s a checklist to troubleshoot common issues:

  • Cell and Electrode Placement: Ensure your reference electrode tip is close to the working electrode surface to minimize uncompensated solution resistance (iR drop), which can distort the polarization curves. However, do not place it so close that it shields the working electrode surface.

  • Stable Open Circuit Potential (OCP): Before running a polarization scan, the system must reach a steady state. A drifting OCP indicates that the corrosion processes on the metal surface are not yet stable.[9]

    • Protocol: Monitor the OCP for at least 30-60 minutes before starting the experiment. The potential should be stable to within a few millivolts over a period of 5-10 minutes.

  • Scan Rate: A scan rate that is too fast can lead to distorted Tafel slopes and inaccurate corrosion current (icorr) values because the electrode surface does not have enough time to respond to the potential change.

    • Best Practice: For corrosion studies, a slow scan rate is generally preferred. A typical value recommended by standards such as ASTM G59 is in the range of 0.1 to 0.5 mV/s.[10]

  • Deaeration: The presence of dissolved oxygen can introduce an additional cathodic reaction (oxygen reduction), which will affect the measured corrosion potential and current.

    • Procedure: Unless you are specifically studying the effect of oxygen, deaerate your solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before the experiment and maintain a blanket of the gas over the solution during the measurement.

start Start Experiment prep Prepare Electrodes & Solution start->prep cell Assemble Electrochemical Cell prep->cell deaeration Deaerate Solution (30-60 min) cell->deaeration ocp Monitor OCP until Stable deaeration->ocp is_stable OCP Stable? ocp->is_stable is_stable->ocp No, wait longer run_exp Run Potentiodynamic Scan (Slow Scan Rate: ~0.167 mV/s) is_stable->run_exp Yes end End run_exp->end

Fig. 2: Pre-experiment workflow for potentiodynamic polarization.
Part 3: Data Interpretation and Artifacts

Question 3: My EIS Nyquist plots show distorted semicircles or additional loops. How do I interpret this?

Answer: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique, but the results can be complex. Distortions from an ideal semicircle are common and provide valuable information.

  • Depressed Semicircles: A perfect semicircle in a Nyquist plot is rare in real corrosion systems. A depressed semicircle is often attributed to the non-ideal capacitive behavior of the electrode surface due to surface roughness, inhomogeneities, or the distribution of active sites. This is often modeled using a Constant Phase Element (CPE) instead of an ideal capacitor in the equivalent circuit.

  • Inductive Loops at Low Frequencies: The appearance of an inductive loop (a second loop in the lower-right quadrant) at low frequencies can sometimes be observed. This can be caused by the relaxation of adsorbed inhibitor molecules on the electrode surface or the initiation of pitting corrosion.

  • High-Frequency Artifacts: Sometimes, a small inductive tail can be seen at very high frequencies. This is often an artifact of the instrumentation or cell cable arrangement and not a property of the corrosion system itself.

Question 4: The corrosion potential (Ecorr) shifts when I add the inhibitor. What does this mean?

Answer: The direction of the Ecorr shift provides insight into the inhibitor's mechanism.

  • Anodic Inhibitor: If Ecorr shifts to more positive (noble) potentials, the inhibitor is primarily retarding the anodic reaction (metal dissolution).

  • Cathodic Inhibitor: If Ecorr shifts to more negative (active) potentials, the inhibitor is primarily slowing down the cathodic reaction (e.g., hydrogen evolution).

  • Mixed-Type Inhibitor: If the shift in Ecorr is small (generally less than 85 mV) in either direction, the inhibitor is likely a mixed-type, affecting both the anodic and cathodic reactions.[11] Imidazole derivatives often behave as mixed-type inhibitors.

Observation in Polarization CurvePotential Cause / Interpretation
Noisy Data Unstable OCP, high scan rate, poor electrical connections, gas bubbling on electrode surface.
Ecorr shifts positive Inhibitor acts predominantly on the anodic reaction.
Ecorr shifts negative Inhibitor acts predominantly on the cathodic reaction.[11]
Little change in Ecorr Inhibitor is of mixed-type.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of this compound Solution
  • Materials:

    • This compound (solid)[1]

    • Methanol or Ethanol (ACS grade or higher)

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • Procedure for 1000 ppm Stock Solution:

    • Weigh out 100 mg of this compound.

    • Transfer the solid to a 100 mL volumetric flask.

    • Add approximately 50 mL of methanol (or ethanol) and stir with a magnetic stirrer until the solid is completely dissolved.

    • Once dissolved, fill the flask to the 100 mL mark with the same solvent. This is your 1000 ppm stock solution.

  • Procedure for Preparing Final Concentration (e.g., 50 ppm in 500 mL):

    • Calculate the required volume of stock solution: (50 ppm / 1000 ppm) * 500 mL = 25 mL.

    • Measure 475 mL of the corrosive medium into a beaker or flask.

    • While vigorously stirring the corrosive medium, slowly add 25 mL of the 1000 ppm stock solution.

    • Continue stirring for at least 15 minutes to ensure maximum dispersion. The final solution may appear slightly cloudy due to the low aqueous solubility of the inhibitor.

SOP 2: Potentiodynamic Polarization Measurement
  • Setup:

    • Prepare the working electrode (e.g., carbon steel coupon) by polishing to a mirror finish, rinsing with deionized water and a suitable solvent (like ethanol), and drying.

    • Assemble the three-electrode cell with the working electrode, a graphite counter electrode, and a saturated calomel reference electrode (SCE).

    • Fill the cell with the prepared test solution (with or without inhibitor).

  • Measurement Protocol:

    • Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize for 60 minutes.

    • Set the potentiodynamic scan parameters:

      • Initial Potential: -250 mV vs. OCP

      • Final Potential: +250 mV vs. OCP

      • Scan Rate: 0.167 mV/s

    • Run the scan and record the current density as a function of potential.

    • Analyze the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.

SOP 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Setup:

    • Use the same cell and electrode setup as for the potentiodynamic polarization measurement.

  • Measurement Protocol:

    • Immerse the electrodes and allow the OCP to stabilize for 60 minutes.

    • Set the EIS parameters:

      • Frequency Range: 100 kHz to 10 mHz

      • AC Amplitude (Sine Wave): 10 mV (peak to peak)

      • Measurement Potential: OCP

    • Run the EIS measurement.

    • Analyze the resulting Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs) and charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values.

References

  • Steudte, S., et al. (2014). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry, 16(5), 2474-2483. Retrieved from [Link]

  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. ResearchGate. Retrieved from [Link]

  • Vera, J., et al. (2018). Reducing subjectivity in EIS interpretation of corrosion and corrosion inhibition processes by in-situ optical analysis. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. PubMed. Retrieved from [Link]

  • Ahamad, I., et al. (2017). Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. ResearchGate. Retrieved from [Link]

  • Alves, T. de J., et al. (2020). Potentiodynamic polarization curves obtained for Cu 0 in 0.5 mol L -1 H... ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2020). Influence of the Alkyl Chain Length of the Imidazole Ionic Liquid-Type Surfactants on Their Aggregation Behavior with Sodium Dodecyl Sulfate. PubMed. Retrieved from [Link]

  • Lee, S., et al. (2018). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. PMC - NIH. Retrieved from [Link]

  • Stepnowski, P., et al. (2011). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. ResearchGate. Retrieved from [Link]

  • Curioni, M. (2021). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. MDPI. Retrieved from [Link]

  • Gamry Instruments. (2020). Webinar EIS for Corrosion and Coatings. Retrieved from [Link]

  • Silva, E. F., et al. (n.d.). On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemical Techniques. CORE. Retrieved from [Link]

  • Kaledin, D. V., et al. (2011). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2023). Effect of Alkylation Chain Length on Inhibiting Performance of Soluble Ionic Liquids in Water-Based Drilling Fluids. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2023). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purification. ACS Publications. Retrieved from [Link]

  • Murmu, M., et al. (2020). Potentiodynamic polarization curves of corrosion inhibition of mild... ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Help regarding Potentiodynamic polarization curves. Retrieved from [Link]

  • Singh, T., & Kumar, A. (2016). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. RSC Publishing. Retrieved from [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • Rebelo, L. P. N., et al. (2015). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. PMC - PubMed Central. Retrieved from [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1-(2-Cyanoethyl)-2-undecylimidazole for Maximum Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the corrosion inhibitor 1-(2-Cyanoethyl)-2-undecylimidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize its concentration for maximum corrosion inhibition in your specific application.

Introduction to this compound as a Corrosion Inhibitor

This compound is a heterocyclic organic compound with promising applications as a corrosion inhibitor. Its molecular structure, featuring an imidazole ring, a long undecyl alkyl chain, and a cyanoethyl group, provides several key features for effective corrosion protection. The imidazole ring, with its nitrogen heteroatoms and π-electrons, can strongly adsorb onto metal surfaces. The long undecyl chain contributes to the formation of a dense, hydrophobic barrier, while the cyanoethyl group can further influence the electronic properties and adsorption behavior of the molecule. Understanding how to harness these features is critical to achieving optimal performance.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What is the general mechanism of corrosion inhibition by this compound?

A1: this compound functions as a mixed-type corrosion inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption is facilitated by the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal atoms.

Q2: What is a typical starting concentration range for this inhibitor in laboratory experiments?

A2: Based on studies of similar imidazole derivatives, a typical starting concentration range for laboratory-scale experiments is between 10 ppm and 500 ppm (parts per million), which can also be expressed in molar concentrations (e.g., 10⁻⁵ M to 10⁻³ M). The optimal concentration is highly dependent on the specific corrosive environment, the type of metal, and the operating temperature. It is always recommended to perform a concentration optimization study for your specific system.

Q3: How does the undecyl alkyl chain influence its inhibitory properties?

A3: The long undecyl (C11) alkyl chain plays a crucial role in enhancing the inhibition efficiency. A longer alkyl chain increases the hydrophobicity of the molecule and the surface area it can cover on the metal. This leads to the formation of a more compact and stable protective film, which effectively blocks the penetration of corrosive species to the metal surface. Studies on similar imidazole-based inhibitors have shown that increasing the alkyl chain length generally leads to higher inhibition efficiency[1][2][3].

Q4: What are the key safety precautions when handling this compound?

A4: this compound should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes and direct contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

This section provides solutions to common problems encountered during the evaluation of this compound.

Problem 1: Low or Inconsistent Inhibition Efficiency

Symptoms:

  • Electrochemical measurements (EIS or PDP) show minimal change in corrosion rate with the addition of the inhibitor.

  • Weight loss experiments show significant metal loss even at high inhibitor concentrations.

  • High variability in results between replicate experiments.

Possible Causes & Solutions:

  • Insufficient Inhibitor Concentration: The concentration may be too low to form a complete protective film.

    • Solution: Increase the inhibitor concentration systematically (e.g., in logarithmic steps from 10 ppm to 1000 ppm) to determine the optimal concentration range.

  • Poor Solubility: The inhibitor may not be fully dissolved in the corrosive medium, leading to a lower effective concentration.

    • Solution: Ensure the inhibitor is completely dissolved. Sonication or gentle heating (if the experimental conditions allow) can aid dissolution. For aqueous solutions, the addition of a small amount of a suitable co-solvent might be necessary, but its effect on the corrosion process must be evaluated separately.

  • Incompatible Corrosive Environment: The pH or the presence of certain ions in the solution might interfere with the inhibitor's adsorption.

    • Solution: Characterize your corrosive medium thoroughly. The effectiveness of imidazole-based inhibitors can be pH-dependent. Consider performing experiments in a buffered solution if pH stability is a concern.

  • Contamination: Impurities in the corrosive solution or on the metal surface can hinder inhibitor performance.

    • Solution: Use high-purity reagents and thoroughly clean and prepare the metal specimens before each experiment as detailed in the experimental protocols below.

Problem 2: Unstable Open Circuit Potential (OCP)

Symptom:

  • The OCP does not stabilize before starting electrochemical measurements, leading to unreliable data.

Possible Causes & Solutions:

  • Insufficient Equilibration Time: The inhibitor requires time to adsorb and form a stable film on the metal surface.

    • Solution: Allow the working electrode to immerse in the inhibitor-containing solution for a sufficient period (e.g., 30-60 minutes) to reach a steady-state OCP before initiating any electrochemical measurements.

  • Active Corrosion or Film Breakdown: The system may be undergoing active corrosion or the inhibitor film may be unstable and breaking down.

    • Solution: Monitor the OCP over a longer period. If it continues to drift, it may indicate that the inhibitor is not effective under the tested conditions or that a higher concentration is needed.

Problem 3: Difficulty in Fitting Electrochemical Impedance Spectroscopy (EIS) Data

Symptom:

  • The experimental EIS data does not fit well with the proposed equivalent electrical circuit (EEC).

Possible Causes & Solutions:

  • Inappropriate Equivalent Circuit: The chosen EEC may not accurately represent the electrochemical processes occurring at the metal-solution interface.

    • Solution: Start with a simple Randles circuit and gradually add elements to improve the fit. For inhibitor studies, the circuit often includes a solution resistance (Rs), a charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer. The formation of a protective film may require the addition of another R-CPE element in series.

  • Non-Stationary System: The corrosion process or the inhibitor film may be changing during the EIS measurement.

    • Solution: Ensure the OCP is stable before starting the measurement. Use a small AC amplitude (e.g., 10 mV) to minimize perturbation of the system.

Data Presentation: Representative Inhibition Efficiency

While specific data for this compound is limited in publicly available literature, the following table provides representative data for a similar imidazole derivative on mild steel in 1 M HCl, as determined by potentiodynamic polarization. This illustrates the expected trend of increasing inhibition efficiency with concentration.

Inhibitor Concentration (ppm)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)550-
5011080.0
1006688.0
2004492.0
4002894.9

Note: This data is illustrative and based on the performance of analogous compounds. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Potentiodynamic Polarization (PDP) Measurement

This technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), from which the inhibition efficiency can be calculated.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Working electrode (e.g., mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite rod)

  • Corrosive solution (with and without inhibitor)

Procedure:

  • Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the corrosive solution (with or without the desired concentration of this compound).

  • OCP Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for at least 30 minutes, or until a stable potential is reached (drift < 1-2 mV/min).

  • Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 to 1 mV/s.

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the characterization of the inhibitor film.

Materials:

  • Same as for PDP measurements, with an EIS-capable potentiostat.

Procedure:

  • Electrode Preparation and Cell Assembly: Follow steps 1 and 2 from the PDP protocol.

  • OCP Stabilization: Follow step 3 from the PDP protocol.

  • EIS Measurement: At the stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.

    • Fit the data to an appropriate equivalent electrical circuit to quantify the electrochemical parameters.

  • Calculate Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Visualization of Workflows and Logic

Troubleshooting Workflow for Low Inhibition Efficiency

TroubleshootingWorkflow start Start: Low Inhibition Efficiency check_concentration Is inhibitor concentration optimized? start->check_concentration increase_concentration Systematically increase concentration check_concentration->increase_concentration No check_solubility Is the inhibitor fully dissolved? check_concentration->check_solubility Yes increase_concentration->check_solubility end_success Problem Resolved increase_concentration->end_success improve_dissolution Use sonication or co-solvent check_solubility->improve_dissolution No check_environment Is the corrosive environment compatible? check_solubility->check_environment Yes improve_dissolution->check_environment improve_dissolution->end_success characterize_environment Analyze pH and ionic composition check_environment->characterize_environment No check_contamination Is there potential contamination? check_environment->check_contamination Yes characterize_environment->check_contamination characterize_environment->end_success clean_system Use high-purity reagents and clean specimens check_contamination->clean_system Possible end_fail Re-evaluate inhibitor suitability check_contamination->end_fail Unlikely clean_system->end_success

Caption: Troubleshooting logic for addressing low corrosion inhibition efficiency.

Experimental Workflow for Inhibitor Evaluation

ExperimentalWorkflow start Start: Inhibitor Evaluation prepare_electrodes Prepare Working Electrodes start->prepare_electrodes prepare_solutions Prepare Corrosive Solutions (with and without inhibitor) start->prepare_solutions assemble_cell Assemble Electrochemical Cell prepare_electrodes->assemble_cell prepare_solutions->assemble_cell stabilize_ocp Stabilize Open Circuit Potential assemble_cell->stabilize_ocp run_eis Perform EIS Measurement stabilize_ocp->run_eis run_pdp Perform PDP Measurement run_eis->run_pdp analyze_data Analyze Electrochemical Data run_pdp->analyze_data calculate_ie Calculate Inhibition Efficiency analyze_data->calculate_ie conclusion Conclusion on Inhibitor Performance calculate_ie->conclusion

Caption: Step-by-step workflow for evaluating corrosion inhibitor performance.

References

  • Liu, C., et al. (2024). Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. Langmuir, 40(17), 8806–8819. [Link]

  • Liu, C., et al. (2024). Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. ResearchGate. [Link]

  • Zakeri, A., et al. (2018). Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. Iranian Journal of Chemistry and Chemical Engineering.
  • Zakeri, A., et al. (2018). Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. ResearchGate. [Link]

  • Various Authors. (Year). Inhibition efficiencies for various concentrations of compounds I, II, III and IV for the corrosion of C-steel in 1.0 M HCl from weight loss measurements. ResearchGate. [Link]

  • Google Patents. (2011). US20110300044A1 - Corrosion inhibitors.
  • Google Patents. (2021). US11180856B1 - Corrosion inhibitor composition and methods of inhibiting corrosion.
  • Various Authors. (2026). Alkyl Chain Influence on the Adsorption and Corrosion Inhibition of Imidazolium-Based Ionic Liquids on Stainless Steel: A DFTB Investigation. ResearchGate. [Link]

  • Google Patents. (2011). US Patent 8,921,295 B2. [Link]

  • Google Patents. (2003). US6572789B1 - Corrosion inhibitors for aqueous systems.
  • Milošev, I., et al. (2019). The inhibition efficiency as a function of imidazole derivative and substrate for (a) copper and (b) iron. ResearchGate. [Link]

  • Zunita, M., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. ResearchGate. [Link]

  • Li, Y., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. [Link]

  • Google Patents. (2010). US Patent 7,955,553 B2. [Link]

  • Zunita, M., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI. [Link]

  • Various Authors. (Year). Plots of different adsorption isotherms of OCEO for mild steel surface in 1 M HCl at 298 K. ResearchGate. [Link]

  • Park, J., et al. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. National Institutes of Health. [Link]

  • Various Authors. (Year). Comparison of the Inhibition Efficiency of Studied Inhibitors with Other Surfactants Obtained for MS in Acidic Media Reported in the Literature. ResearchGate. [Link]

  • Cai, J., et al. (2020). Corrosion Inhibition Effect of Three Imidazolium Ionic Liquids On Carbon Steel In Chloride Contaminated Environment. International Journal of Electrochemical Science.
  • Peterson, E., & Everse, J. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health. [Link]

  • Nagy, L., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. National Institutes of Health. [Link]

  • Various Authors. (Year). The inhibition efficiencies, η, of different benzimidazoles a as corrosion inhibitors on the different materials in various solutions. ResearchGate. [Link]

  • Ogu, E., & Odoemelam, S. (2017). Adsorption and adsorption isotherm: application to corrosion inhibition studies of mild steel in 2 M HCl. ResearchGate. [Link]

  • Zhang, D., et al. (2010). Adsorption isotherm mechanism of amino organic compounds as mild steel corrosion inhibitors by electrochemical measurement method. ResearchGate. [Link]

  • El-Haddad, M. (2025). Experimental and computational studies on the inhibition performance of the organic compound “2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde” against the corrosion of carbon steel in 1.0 M HCl solution. ResearchGate. [Link]

  • Outirite, M., et al. (2023). Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. [Link]

  • El-Maksoud, S. (2025). Theoretical elucidation on corrosion inhibition efficiency of 11-cyano undecanoic acid phenylamide derivatives: DFT study. ResearchGate. [Link]

  • Tunceli, A., et al. (2022). Adsorption isotherms, kinetic and thermodynamic studies on cadmium and lead ions from water solutions using Amberlyst 15 resin. TÜBİTAK Academic Journals. [Link]

  • Zhang, X., et al. (2013). Adsorption Isotherms, Kinetics, and Desorption of 1,2-Dichloroethane on Chromium-Based Metal Organic Framework MIL-101. ResearchGate. [Link]

Sources

Stability issues of 1-(2-Cyanoethyl)-2-undecylimidazole in acidic and alkaline media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Cyanoethyl)-2-undecylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly in acidic and alkaline media. Our goal is to equip you with the scientific understanding and practical protocols to anticipate and address challenges in your experiments.

I. Overview of Stability Profile

This compound is a substituted imidazole with a unique combination of a cyanoethyl group at the N-1 position and a long undecyl chain at the C-2 position. This structure presents specific stability considerations. The primary points of potential degradation are the cyanoethyl group and the imidazole ring itself. The long alkyl chain is generally stable under most conditions but can influence the molecule's solubility and interaction with analytical columns.

Key Molecular Features and Their Stability Implications:

  • Imidazole Ring: This heterocyclic amine is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Its stability can be pH-dependent. While generally stable, the imidazole ring can be susceptible to opening under harsh alkaline conditions or oxidative stress.[2][3]

  • Cyanoethyl Group: The N-cyanoethyl group is known to be labile under basic conditions, where it can be removed through a β-elimination reaction.[4] Under acidic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid.

  • Undecyl Chain: This long alkyl group is chemically robust but imparts significant hydrophobicity to the molecule, which can affect its solubility and chromatographic behavior.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic and alkaline media?

A1: Based on the chemical structure, two primary degradation pathways are anticipated:

  • In acidic media: The main degradation is likely the hydrolysis of the nitrile group (-C≡N) of the cyanoethyl moiety to a carboxylic acid, forming 3-(2-undecyl-1H-imidazol-1-yl)propanoic acid. The imidazole ring is generally stable under moderately acidic conditions.

  • In alkaline media: The most probable degradation pathway is the β-elimination of the cyanoethyl group, leading to the formation of 2-undecylimidazole and acrylonitrile.[4] Under more forcing alkaline conditions, ring-opening of the imidazole itself can occur.[2]

Q2: I am observing the appearance of a new peak with a shorter retention time in my HPLC analysis after exposing my sample to basic conditions. What could this be?

A2: A new peak with a shorter retention time under reversed-phase HPLC conditions suggests the formation of a more polar compound. In the case of basic degradation, this is highly indicative of the formation of 2-undecylimidazole. The loss of the cyanoethyl group results in a smaller, more polar molecule that will elute earlier from a C18 or C8 column.

Q3: My mass spectrometry data of an acid-degraded sample shows a mass increase of 18 amu. What does this indicate?

A3: An increase of 18 atomic mass units strongly suggests the hydrolysis of the nitrile group to a carboxylic acid. This involves the addition of two oxygen atoms and one hydrogen atom and the loss of one nitrogen atom from the nitrile group, resulting in a net addition of H2O.

Q4: What is the recommended range of degradation for forced degradation studies of this compound?

A4: For meaningful results in forced degradation studies, a target degradation of 5-20% is generally recommended.[5][6] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to real-world stability, while under-stressing may not generate sufficient levels of degradants for detection and characterization.[7]

III. Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound.

Issue Potential Cause Troubleshooting Steps
No degradation observed under acidic or basic stress. 1. Stress conditions are too mild. 2. Poor solubility of the compound in the stress medium.1. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or extend the exposure time.[7] 2. Use a co-solvent such as acetonitrile or methanol to ensure the compound is fully dissolved in the aqueous acidic or basic solution.[7]
Excessive degradation (>50%) is observed. Stress conditions are too harsh.Reduce the acid/base concentration, lower the temperature, or shorten the exposure time. A time-course study is recommended to find the optimal degradation level.
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Interaction of the basic imidazole nitrogen with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH.1. Use a high-purity, end-capped column. 2. Adjust the mobile phase pH. For reversed-phase HPLC, a mobile phase with a pH around 3 can protonate the imidazole ring, leading to better peak shape.[8]
Poor resolution between the parent compound and degradation products. The chromatographic method is not optimized.1. Modify the mobile phase composition (e.g., change the organic solvent ratio or type). 2. Adjust the gradient slope in a gradient elution method. 3. Evaluate a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity).
Mass balance in the forced degradation study is not within the acceptable range (typically 90-110%). 1. Co-elution of degradation products. 2. Formation of non-UV active or volatile degradation products. 3. Different UV response factors of degradation products compared to the parent compound.1. Improve the chromatographic resolution. 2. Use a mass spectrometer (LC-MS) to detect non-UV active compounds. 3. Determine the relative response factors of the major degradants if possible.

IV. Experimental Protocols

A. Forced Degradation Studies

These protocols are starting points and should be optimized to achieve the target 5-20% degradation.[5][6]

1. Acid Hydrolysis:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample (stock solution diluted with water instead of acid) in parallel.

2. Alkaline Hydrolysis:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate the solution at room temperature.

  • Withdraw aliquots at various time points (e.g., 30 mins, 1, 2, 4 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample (stock solution diluted with water instead of base) in parallel.

B. Stability-Indicating HPLC Method

This is a suggested starting method that will likely require optimization.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

V. Visualizations

A. Predicted Degradation Pathways

G cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions A This compound B 3-(2-Undecyl-1H-imidazol-1-yl)propanoic acid A->B Hydrolysis of Nitrile C This compound D 2-Undecylimidazole C->D β-Elimination E Acrylonitrile C->E β-Elimination

Caption: Predicted degradation pathways in acidic and alkaline media.

B. Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) start->base neutralize Neutralization & Dilution acid->neutralize base->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Workflow for forced degradation studies.

VI. References

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Mechanism for Amino-Imidazole Ring Fission. (2017, April 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

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Technical Support Center: Improving the Aqueous Solubility of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No. 23996-16-9). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to successfully formulate this compound for your aqueous applications.

Understanding the Challenge: Physicochemical Properties

This compound is a highly lipophilic molecule, a characteristic primarily driven by its long C11 alkyl (undecyl) chain. This inherent hydrophobicity is the principal reason for its insolubility in water.[1][2] Understanding its key physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyValueImplication for SolubilitySource(s)
Molecular Formula C₁₇H₂₉N₃-[3][4]
Molecular Weight 275.43 g/mol -[1][5]
Appearance White to light yellow crystalline powderSolid form requires dissolution.[1][4]
Melting Point ~52 °CRelatively low melting point.[1][5]
Predicted pKa ~7.45Weakly basic; can be protonated in acidic conditions.[1][5]
Predicted XLogP3 ~4.9 - 5.2Highly lipophilic; prefers non-polar environments.[6]
Water Solubility Insoluble The core issue to be addressed.[1][2][3]
Organic Solubility Soluble in Methanol, EthanolProvides options for cosolvent systems.[2]

The combination of a high lipophilicity (LogP) and a weakly basic functional group (imidazole ring, pKa ~7.45) provides several strategic avenues for enhancing aqueous solubility.

Strategic Approach to Solubilization: A Decision-Making Workflow

Choosing the right solubilization method depends on the specific requirements of your experiment, such as the desired final concentration, tolerance for excipients (e.g., organic solvents, surfactants), and the downstream application. The following workflow provides a logical path for selecting the most appropriate strategy.

solubilization_workflow start Start: Need to dissolve This compound in an aqueous system q_ph Is pH modification acceptable for your assay (e.g., pH < 6.5)? start->q_ph s_ph Strategy 1: pH Modification q_ph->s_ph Yes q_solvent Are low concentrations of organic solvents acceptable? q_ph->q_solvent No end_success Successfully Solubilized s_ph->end_success s_cosolvent Strategy 2: Cosolvency q_solvent->s_cosolvent Yes q_excipient Are non-solvent excipients (e.g., cyclodextrins, surfactants) acceptable? q_solvent->q_excipient No s_cosolvent->end_success s_cd Strategy 3: Cyclodextrin Complexation q_excipient->s_cd Yes, prefer non-surfactant s_surfactant Strategy 4: Surfactant Solubilization q_excipient->s_surfactant Yes, surfactants are acceptable s_advanced Consider Advanced Strategies: Nanosuspensions, Solid Dispersions q_excipient->s_advanced No s_cd->end_success s_surfactant->end_success

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: pH Modification

Mechanism: As a weak base, this compound can accept a proton at one of the nitrogen atoms on its imidazole ring.[7] By lowering the pH of the aqueous solution to be at least 1-2 units below its pKa of ~7.45, you can convert the neutral, insoluble form into its protonated, cationic salt form, which is significantly more water-soluble.[8][9] This is often the simplest and most effective initial approach.

Frequently Asked Questions (FAQs) for pH Modification
  • Q1: At what pH should I aim for to dissolve the compound?

    • A1: We recommend starting with a buffer at pH 4.5-5.5. This is well below the pKa, ensuring near-complete protonation and conversion to the soluble salt form. The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa, the compound will be >99% in its ionized (soluble) form.[7]

  • Q2: My compound still won't dissolve even after lowering the pH. What should I do?

    • A2: First, ensure your starting material is a fine powder to maximize surface area.[10][11] Second, gentle warming (e.g., to 37°C) or brief sonication can help overcome the activation energy of dissolution.[12] If solubility is still limited, it's possible you have reached the intrinsic solubility limit of the salt form. At this point, you should consider combining pH modification with another technique, like cosolvency.[10]

  • Q3: Can I neutralize the solution back to pH 7.4 after dissolving the compound?

    • A3: It is highly likely that the compound will precipitate out of solution if you raise the pH back towards or above its pKa.[8] This is because you are converting the soluble salt back into the insoluble free base. If your final application requires a neutral pH, you must include another solubilizing agent (like a cyclodextrin or surfactant) before neutralization to keep the compound in solution.

Protocol: Solubilization by pH Adjustment
  • Prepare an Acidic Buffer: Prepare a suitable acidic buffer, such as a 10-50 mM citrate buffer (pH 4.5) or acetate buffer (pH 5.0).

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Dispensing: Add a small amount of the acidic buffer to the powder to create a paste or slurry. This helps to wet the powder.

  • Gradual Dilution: Slowly add the remaining buffer to the slurry while continuously stirring or vortexing.

  • Aid Dissolution: If needed, gently warm the solution or place it in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[12]

  • Verification: Visually inspect the solution to ensure it is clear and free of any visible particles before use.

Strategy 2: Cosolvency

Mechanism: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This makes the aqueous environment more favorable for lipophilic compounds like this compound, thereby increasing its solubility.[15]

Frequently Asked Questions (FAQs) for Cosolvency
  • Q1: Which cosolvents are recommended?

    • A1: Given that the compound is known to be soluble in ethanol and methanol, these are excellent starting points.[2] Other commonly used biocompatible cosolvents include Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), and Polyethylene Glycols (PEGs, such as PEG 400).[14][16] The choice often depends on the tolerance of your experimental system to specific solvents.

  • Q2: The compound precipitates when I add my stock solution to the aqueous buffer. How can I prevent this?

    • A2: This is a common issue known as "crashing out." It happens when a drug soluble in a high concentration of organic solvent is diluted into an aqueous buffer where its solubility is much lower.[12] To prevent this, add the organic stock solution to the aqueous buffer very slowly while vortexing vigorously. This rapid mixing helps to create a more stable, dispersed system. Ensure the final concentration of the organic solvent in your working solution is kept to a minimum, ideally below 5%, though the acceptable limit is system-dependent.[12][14]

  • Q3: What is the maximum concentration I can achieve with cosolvents?

    • A3: This is highly dependent on the specific cosolvent and its final concentration. You will need to perform a solubility curve experiment by preparing saturated solutions in various percentages of cosolvent (e.g., 5%, 10%, 20% ethanol in water) to determine the maximum achievable concentration for your system.

Protocol: Solubilization by Cosolvency
  • Prepare a Concentrated Stock: Dissolve a known, high amount of this compound in a minimal volume of a suitable organic solvent (e.g., 100% Ethanol or DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Pre-mix (Optional but Recommended): If possible, mix the required volume of the organic stock solution with any other non-aqueous components of your final formulation first.

  • Dilute into Aqueous Phase: While vortexing the final aqueous buffer, add the organic stock solution drop-by-drop.

  • Observe for Precipitation: After addition, continue to vortex for another 1-2 minutes and then visually check for any cloudiness or precipitate.

  • Final Concentration: Ensure the final percentage of the organic cosolvent is below the tolerance limit for your specific application.

Strategy 3: Cyclodextrin Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity, forming a water-soluble inclusion complex.[19][20] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[21]

cyclodextrin_mechanism cluster_0 Before Complexation cluster_1 After Complexation drug_insoluble Drug (Insoluble) water1 Aqueous Environment cd_empty Cyclodextrin (Soluble) complex Inclusion Complex (Soluble) cd_empty->complex Complexation water2 Aqueous Environment drug_inside Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Frequently Asked Questions (FAQs) for Cyclodextrin Complexation
  • Q1: Which type of cyclodextrin should I use?

    • A1: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended for pharmaceutical applications due to their high aqueous solubility and low toxicity compared to native β-cyclodextrin.[19] They are very effective at forming inclusion complexes.

  • Q2: How do I determine the right ratio of drug to cyclodextrin?

    • A2: The optimal ratio often needs to be determined experimentally through phase solubility studies. However, a good starting point is a molar ratio of 1:1 or a weight ratio ranging from 1:5 to 1:20 (Drug:CD).[12] Increasing the concentration of the cyclodextrin generally increases the amount of drug that can be solubilized, up to a certain point.[20]

  • Q3: My solution is still cloudy after following the protocol. What's wrong?

    • A3: This indicates that you have not achieved complete complexation or have exceeded the solubilization capacity at that cyclodextrin concentration. Try increasing the stirring/sonication time and/or temperature to facilitate complex formation. If it remains cloudy, you may need to increase the concentration of the cyclodextrin.[17]

Protocol: Solubilization by Cyclodextrin Kneading Method
  • Prepare CD Solution: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to make a concentrated solution.

  • Create Paste: Weigh the this compound powder into a mortar. Add a small amount of the CD solution dropwise to the powder and triturate with a pestle to form a thick, uniform paste.

  • Knead: Continue kneading the paste for 30-60 minutes. The mechanical energy from this process facilitates the inclusion of the drug into the cyclodextrin cavity.[21]

  • Dilute: Gradually dilute the paste with the remaining aqueous buffer while stirring continuously until the desired final volume is reached.

  • Equilibrate & Clarify: Stir the solution for several hours (or overnight) at room temperature to ensure equilibrium is reached. If any undissolved particles remain, centrifuge or filter the solution through a 0.22 µm filter to obtain a clear stock solution.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • World Pharma Today. (n.d.).
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
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  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • Pharma Excipients. (2022).
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  • Dissolution Method Troubleshooting. (2022).
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  • NIH. (n.d.).
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  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
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  • Benchchem. (n.d.). How to resolve poor solubility of Dichotomine C.
  • Arkema Specialty Surfactants. (n.d.). Emulsifiers and solubilizers.
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  • Joan Morais Cosmetics School. (2024).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
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Technical Support Center: Addressing Pitting Corrosion with 1-(2-Cyanoethyl)-2-undecylimidazole Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-Cyanoethyl)-2-undecylimidazole as a corrosion inhibitor. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the specific challenge of pitting corrosion. Our goal is to equip you with the scientific understanding and practical methodologies to overcome experimental hurdles and ensure the integrity of your results.

Understanding the Challenge: Pitting Corrosion

Pitting corrosion is a localized form of corrosion that leads to the formation of small, deep cavities, or "pits," on a metal surface.[1][2][3] This type of corrosion is particularly insidious because it can cause structural failure with minimal overall loss of material.[1][4] The process is often initiated by the localized breakdown of the passive protective film on the metal, frequently exacerbated by the presence of aggressive anions like chlorides.[1][2][3][5][6]

The mechanism of this compound as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[7][8] However, under certain conditions, this protective layer can be compromised, leading to the initiation and propagation of pitting corrosion.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected pitting on my carbon steel samples despite using the recommended concentration of this compound. What could be the primary cause?

A1: The most common culprit for pitting corrosion, even in the presence of an inhibitor, is the presence of aggressive ions, particularly chlorides (Cl⁻).[1][6][9] Imidazole-based inhibitors form a protective film, but high local concentrations of chlorides can penetrate this film and initiate pitting.[1] The breakdown of the passive layer is a key step in this process.[2][5][10]

Troubleshooting Steps:

  • Analyze Your Corrosive Medium: Quantify the chloride concentration in your experimental solution. Even trace amounts can be problematic, especially at elevated temperatures.[6]

  • Review Material Composition: Ensure your carbon steel samples are of the specified grade and free from surface contaminants or inclusions (like MnS) that can act as initiation sites for pitting.[1][10]

  • Inhibitor Film Integrity: Consider the possibility of incomplete inhibitor film formation. This could be due to insufficient immersion time, improper surface preparation, or the presence of contaminants that hinder adsorption.

Q2: How does pH influence the effectiveness of this compound against pitting corrosion?

A2: The pH of the environment plays a critical role. For carbon steel, a pH greater than 10 generally promotes the formation of a protective oxide layer (passivation).[1] However, in the presence of chlorides, this alkaline environment can paradoxically increase the susceptibility to pitting.[1][11] The inhibitor's effectiveness can also be pH-dependent. The protonation state of the imidazole ring can affect its adsorption characteristics on the metal surface.

Experimental Insight:

  • It is crucial to monitor and control the pH of your experimental setup.

  • Consider performing a pH optimization study to determine the ideal range for your specific system, balancing the stability of the passive film and the optimal performance of the inhibitor.

Q3: My potentiodynamic polarization curves show a breakdown potential, even with the inhibitor. How do I interpret this?

A3: The presence of a breakdown potential (Epit) indicates the potential at which stable pitting initiates. A more positive or "noble" Epit value suggests greater resistance to pitting corrosion.[12] While this compound is expected to shift the Epit to more positive values, it may not completely eliminate pitting susceptibility, especially in aggressive environments.

Data Interpretation:

  • Compare with a Blank: Always run a control experiment without the inhibitor to establish a baseline Epit. The difference in Epit between the inhibited and uninhibited solutions provides a quantitative measure of the inhibitor's effectiveness against pitting.

  • Hysteresis Loop: In cyclic polarization scans, the area of the hysteresis loop between the forward and reverse scans is indicative of the propensity for pitting to propagate. A smaller loop suggests better repassivation of initiated pits.[13]

Troubleshooting Guide: A Deeper Dive

Issue: Persistent Pitting Despite Inhibitor Application

This section provides a structured approach to diagnose and resolve persistent pitting corrosion issues.

dot graph TD { A[Start: Pitting Observed] --> B{Analyze Chloride Levels}; B -- High --> C{Increase Inhibitor Concentration}; B -- Low --> D{Evaluate Surface Preparation}; C --> E{Consider Synergistic Inhibitor}; D -- Inadequate --> F{Implement Pre-passivation}; D -- Adequate --> G{Check for Stagnant Conditions}; E --> H[Re-evaluate Performance]; F --> H; G -- Present --> I{Introduce Agitation}; I --> H; }

Workflow for Troubleshooting Pitting Corrosion

1. Quantitative Chloride Analysis:

  • Action: Utilize ion chromatography or selective ion electrodes to accurately measure the chloride concentration in your corrosive medium.

  • Rationale: Chloride ions are the primary instigators of pitting corrosion by locally breaking down the passive film.[1][6][9] Understanding their concentration is the first critical step.

2. Optimizing Inhibitor Concentration:

  • Action: If chloride levels are significant, conduct a concentration optimization study for this compound.

  • Rationale: While a certain concentration may be effective for general corrosion, a higher concentration might be necessary to form a more robust and resistant film against localized chloride attack. However, be aware that excessively high concentrations of some inhibitors can sometimes have antagonistic effects or lead to other issues.[14][15]

3. The Power of Synergy: Introducing a Co-inhibitor:

  • Action: Investigate the addition of a synergistic inhibitor. For instance, certain inorganic passivators or other organic compounds can enhance the protective film's properties.

  • Rationale: A combination of inhibitors can provide a more comprehensive protective layer.[16][17] For example, one inhibitor might excel at general surface coverage, while another is particularly effective at plugging pinholes or defects in the film where pitting might initiate.[18]

4. Surface Preparation and Pre-Passivation:

  • Action: Ensure a standardized and meticulous surface preparation protocol. This includes polishing to a uniform finish and thorough cleaning to remove any organic or inorganic contaminants. Consider a pre-passivation step in a chloride-free, alkaline solution.

  • Rationale: A clean and uniform surface promotes the formation of a more homogenous and defect-free inhibitor film.[1] Pre-passivation can create a more robust initial oxide layer, enhancing the overall corrosion resistance before the inhibitor is even introduced.[19]

5. Environmental Control: Temperature and Agitation:

  • Action: Evaluate the effect of temperature and solution agitation on pitting.

  • Rationale: Higher temperatures generally accelerate corrosion processes, including pitting.[6][20] Stagnant conditions can lead to the local accumulation of aggressive ions and the depletion of inhibitors, creating favorable conditions for pitting.[1] Gentle agitation can help maintain a uniform concentration of the inhibitor at the metal surface.

Experimental Protocol: Evaluating Pitting Corrosion Resistance

This protocol outlines a standard electrochemical method for assessing the effectiveness of this compound against pitting corrosion.

Objective: To determine the pitting potential (Epit) and repassivation potential (Erep) of a metal in a corrosive medium with and without the inhibitor.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: metal sample, Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, Counter Electrode: Platinum or Graphite)

  • Corrosive solution (e.g., NaCl solution)

  • This compound inhibitor

  • Polishing materials (e.g., silicon carbide papers, alumina slurries)

  • Ultrasonic bath

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the metal sample to a mirror finish.

    • Rinse with deionized water and ethanol.

    • Dry with a stream of air.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode.

    • Add the corrosive solution (with or without the inhibitor at the desired concentration).

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30-60 minutes.

  • Cyclic Potentiodynamic Polarization (CPP) Measurement:

    • Start the potential scan from a value slightly below the OCP (e.g., -250 mV vs. OCP).

    • Scan in the anodic (positive) direction at a slow scan rate (e.g., 0.167 mV/s).

    • Reverse the scan direction once a predefined current density is reached (e.g., 1 mA/cm²).

    • Scan back to the initial potential.

  • Data Analysis:

    • From the resulting polarization curve, determine the pitting potential (Epit) - the potential at which a sharp increase in current density is observed.

    • Determine the repassivation potential (Erep) - the potential at which the reverse scan intersects the forward scan. A more positive Erep indicates a greater ability of the material to repassivate.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Working Electrode"]; B [label="Setup Electrochemical Cell"]; C [label="Stabilize at OCP"]; D [label="Run Cyclic Potentiodynamic Polarization"]; E [label="Analyze Data (Epit, Erep)"]; A -> B -> C -> D -> E; }

Electrochemical Evaluation Workflow

Quantitative Data Summary

ParameterUninhibited SolutionInhibited Solution (Optimal Conc.)Significance
Pitting Potential (Epit) More NegativeMore PositiveHigher value indicates greater resistance to pit initiation.
Repassivation Potential (Erep) More NegativeMore PositiveHigher value indicates a better ability to heal initiated pits.
Hysteresis Loop Area LargerSmallerA smaller area suggests less susceptibility to pit propagation.

This technical guide provides a foundational understanding and practical steps for addressing pitting corrosion when using this compound. For further, more specific inquiries, please do not hesitate to contact our application support team.

References

  • Effect of Chloride on the Pitting Corrosion of Carbon Steel in Alkaline Solutions. Available at: [Link]

  • Pitting corrosion - Wikipedia. Available at: [Link]

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  • Effect of Chloride on the Pitting Corrosion of Carbon Steel in Alkaline Solutions. Available at: [Link]

  • Pitting in Steel: Causes, Detection & Impact on Quality Control - Metal Zenith. Available at: [Link]

  • Pitting Corrosion vs. Crevice Corrosion in Stainless Steel - Swagelok. Available at: [Link]

  • Effect of Sulfide and Chloride Ions on Pitting Corrosion of Type 316 Austenitic Stainless Steel in Groundwater Conditions Using Response Surface Methodology - MDPI. Available at: [Link]

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  • Corrosion inhibition strategy: Synergistic effects - ResearchGate. Available at: [Link]

  • Effects of Different Inhibitors on the Corrosion Mitigation of Steel Rebar Immersed in NaCl-Contaminated Concrete Pore Solution - MDPI. Available at: [Link]

  • Investigating the Synergistic Corrosion Protection Effect of an Alloy Element and Corrosion Inhibitor on Steel Reinforcement Using Machine Learning and Electrochemical Impedance Spectroscopy - MDPI. Available at: [Link]

  • Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments - ResearchGate. Available at: [Link]

  • On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. Available at: [Link]

  • Study of the Inhibition Mechanism of Imidazolines by Electrochemical Impedance Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Table 4 . Comparison of the Inhibition Efficiency of Studied Inhibitors... - ResearchGate. Available at: [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - ResearchGate. Available at: [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI. Available at: [Link]

  • Theoretical elucidation on corrosion inhibition efficiency of 11-cyano undecanoic acid phenylamide derivatives: DFT study - ResearchGate. Available at: [Link]

  • Antagonistic effect and performance of CO2 corrosion inhibitors: Water chemistry and ionic response | Request PDF - ResearchGate. Available at: [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC - NIH. Available at: [Link]

  • Electrochemical behavior and theoretical studies of arylazo (1-naphthyl-2-cyanoacetamide) derivatives as new corrosion inhibitors for Inconel 800 in chloride solution - NIH. Available at: [Link]

  • FO Kaleidoscope* (Beta by AI) - Great Britain Journals Press. Available at: [Link]

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Technical Support Center: Overcoming Interference in Electrochemical Measurements with 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Cyanoethyl)-2-undecylimidazole (C₁₇H₂₉N₃, CAS: 23996-16-9), a versatile imidazole derivative frequently employed in advanced electrochemical applications, including as a corrosion inhibitor, electrolyte component, and in the formulation of task-specific ionic liquids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences and challenges during electrochemical measurements using this compound.

The unique structure of this compound, featuring a long alkyl chain, a nitrile group, and an imidazole ring, provides a specific set of properties that, while advantageous, can also present challenges in electrochemical setups. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during electrochemical experiments involving this compound.

Issue 1: Distorted or Unstable Cyclic Voltammograms

Symptoms:

  • Sloping baselines in your cyclic voltammogram (CV).

  • Poorly defined or absent redox peaks.

  • Irreproducible scans.

Potential Causes and Solutions:

  • High Viscosity: The long undecyl chain in this compound can contribute to high viscosity, especially at lower temperatures or higher concentrations. This high viscosity impedes mass transport of the analyte to the electrode surface, leading to distorted voltammograms.[1][2][3]

    • Solution:

      • Increase Temperature: Gently warming the electrochemical cell can significantly decrease the viscosity of the medium.

      • Use a Co-solvent: The addition of a low-viscosity organic solvent like acetonitrile can improve ion mobility. However, be mindful that this will alter the electrochemical window and solvation properties of your system.

      • Decrease Scan Rate: Slower scan rates allow more time for the analyte to diffuse to the electrode surface, which can help in obtaining better-defined peaks in viscous media.[1]

  • Water Contamination: Imidazole-based compounds can be hygroscopic. Water contamination can significantly narrow the electrochemical window of your system and introduce spurious peaks due to the electrolysis of water.[4][5][6]

    • Solution:

      • Drying Procedures: Dry the this compound under vacuum before use. Store it in a desiccator or glovebox.

      • Use Dry Solvents: Ensure all solvents used in your electrolyte preparation are anhydrous.

      • Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption during the measurement.

  • Electrode Surface Fouling: The compound itself or its reaction products might adsorb onto the electrode surface, leading to passivation and a decrease in current with successive scans.

    • Solution:

      • Electrode Polishing: Thoroughly polish your working electrode between experiments according to standard procedures for the electrode material.

      • Electrochemical Cleaning: Run cleaning cycles in a blank electrolyte solution to remove adsorbed species.

Issue 2: Narrowed Electrochemical Window

Symptom:

  • The potential range in which the solvent and electrolyte are stable is smaller than expected, limiting the range of accessible redox potentials.

Potential Causes and Solutions:

  • Impurities: Halide impurities (Cl⁻, Br⁻) from the synthesis of the imidazole derivative are a common cause of a narrowed anodic window.[7][8] Water is also a major impurity that limits the electrochemical window.[4][5][6]

    • Solution:

      • Purification: If halide contamination is suspected, purification of the this compound may be necessary.

      • High-Purity Reagents: Always use high-purity starting materials and solvents.

      • Rigorous Drying: As mentioned previously, ensure the compound and your entire electrochemical system are free from moisture.

  • Electrochemical Decomposition: The imidazole ring or the nitrile group can undergo electrochemical reactions at the potential limits. Imidazolium cations are generally reduced at the cathodic limit, while anions determine the anodic limit.[9][10]

    • Solution:

      • Characterize the Blank: Run a CV of your electrolyte system without the analyte to determine the true electrochemical window of your medium.

      • Choose an Appropriate Supporting Electrolyte: Select a supporting electrolyte with a wider electrochemical window if the this compound itself is not serving as the primary electrolyte.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my electrochemical setup?

A1: The role of this compound is application-dependent. It can act as:

  • A Corrosion Inhibitor: The imidazole group can strongly adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The long undecyl chain enhances this protective barrier.

  • A Component of an Ionic Liquid: When combined with a suitable anion, it can form a room-temperature ionic liquid (RTIL), serving as both the solvent and the supporting electrolyte.[11]

  • An Additive or Co-solvent: It can be added to conventional organic electrolytes to modify their properties, such as increasing thermal stability or altering the solvation of target analytes.

Q2: How does the nitrile group affect the electrochemical behavior?

A2: The nitrile (-CN) group is electron-withdrawing and can influence the electronic properties of the imidazole ring. In some applications, such as in electrolytes for lithium-ion batteries, the nitrile group can interact with metal cations, affecting ion transport and the formation of the solid-electrolyte interphase (SEI).[12][13] The presence of the nitrile group can also impact the overall physicochemical properties of the molecule.[14]

Q3: Can I use this compound in aqueous solutions?

A3: This compound is generally insoluble in water. Its primary applications are in non-aqueous systems, such as organic solvents or as a component of an ionic liquid. If your application requires an aqueous environment, you would likely need to use it in an emulsion or find a more water-soluble derivative.

Q4: What electrode materials are compatible with this compound?

A4: Standard solid electrodes like glassy carbon, platinum, and gold are generally compatible. However, the high viscosity and potential for adsorption mean that meticulous electrode preparation and cleaning are crucial for obtaining reproducible results. The choice of electrode may also depend on the specific potential range you are investigating to avoid any catalytic or reactive interference from the electrode material itself.

Q5: How should I prepare my electrolyte solution with this compound?

A5: Given its properties, follow these steps for electrolyte preparation:

  • Drying: Ensure the this compound and any supporting electrolyte salts are thoroughly dried under vacuum.

  • Solvent Selection: Use anhydrous, high-purity solvents.

  • Inert Atmosphere: Prepare the solution inside a glovebox or under an inert gas stream to minimize exposure to air and moisture.

  • Dissolution: Gentle heating and sonication may be required to fully dissolve the compound, especially at higher concentrations.

Experimental Protocols and Data

Protocol 1: Standard Cyclic Voltammetry Measurement
  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode thoroughly.

  • Cell Assembly:

    • Assemble the three-electrode cell (working, counter, and reference electrodes) in a glovebox or under an inert atmosphere.

    • Add the electrolyte solution containing this compound and the analyte of interest.

  • De-aeration:

    • If not in a glovebox, purge the solution with a high-purity inert gas (e.g., argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Measurement:

    • Set the parameters on the potentiostat (potential range, scan rate, number of cycles).

    • Run a background CV in the electrolyte without the analyte.

    • Add the analyte and run the experimental CV.

Data Summary Table
PropertyTypical Value/ObservationPotential Interference SourceMitigation Strategy
Viscosity Can be high, especially at room temp.Slow mass transport, peak broadeningIncrease temperature, use a co-solvent, decrease scan rate
Water Solubility InsolubleContamination from ambient moistureUse a glovebox/inert atmosphere, dry all components
Electrochemical Window Wide, but sensitive to impuritiesWater, halide ionsRigorous purification and drying
Electrode Interaction Potential for surface adsorptionElectrode fouling, irreproducible scansThorough electrode polishing and cleaning between runs

Visualizations

Troubleshooting Logic for Distorted Voltammograms

Caption: Troubleshooting flowchart for distorted cyclic voltammograms.

Relationship of Interferences in Electrochemical Systems

Interferences C11ZCN This compound Viscosity High Viscosity C11ZCN->Viscosity Undecyl Chain Impurities Impurities (H2O, Halides) C11ZCN->Impurities Hygroscopic / Synthesis Adsorption Surface Adsorption C11ZCN->Adsorption Imidazole Ring MassTransport Slow Mass Transport Viscosity->MassTransport NarrowWindow Narrowed E-Window Impurities->NarrowWindow Fouling Electrode Fouling Adsorption->Fouling

Caption: Interconnectivity of properties and potential interferences.

References

  • Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(18), 4934–4943. [Link]

  • Hapiot, P., & Lagrost, C. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Chemical Reviews, 108(1), 2238-2264. [Link]

  • Guerfi, A., et al. (2010). Effect of Nitrile-Functionalization of Imidazolium-Based Ionic Liquids on Their Transport Properties, Both Pure and Mixed with Lithium Salts. The Journal of Physical Chemistry B, 114(25), 8379–8387. [Link]

  • Le, T. H., et al. (2010). Effect of Nitrile-Functionalization of Imidazolium-Based Ionic Liquids on Their Transport Properties, Both Pure and Mixed with Lithium Salts. Journal of Solution Chemistry, 39, 1295–1309. [Link]

  • Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]

  • Queen's University Belfast. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. [Link]

  • Rehman, A., et al. (2021). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Request PDF. [Link]

  • Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]

  • Bentley, C. L., & Bond, A. M. (2014). Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. Request PDF. [Link]

  • Van Hecke, K., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. [Link]

  • El Abedin, S. Z., & Endres, F. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 73. [Link]

  • El Abedin, S. Z., & Endres, F. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. PMC. [Link]

  • Lall-Ramnarine, S. I., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 115(16), 4817–4826. [Link]

  • Van Hecke, K., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Analytical Chemistry, 86(9), 4528-4535. [Link]

  • Martins, V. L., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]

Sources

Technical Support Center: Strategies for the Synthesis and Purification of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers and drug development professionals working with 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No. 23996-16-9)[1][2]. This document provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the synthesis and purification of this compound, ensuring you achieve the high purity required for demanding applications.

Introduction: The Chemistry of this compound

This compound is synthesized via a Michael addition, a classic organic reaction known as cyanoethylation.[3] In this process, the nucleophilic nitrogen of the 2-undecylimidazole ring attacks the electron-deficient β-carbon of acrylonitrile.[4] While the synthesis is straightforward in principle, achieving high purity requires careful control of reaction conditions and a robust purification strategy to remove unreacted starting materials, side products, and polymeric materials. This guide is designed to help you navigate these challenges effectively.

Section 1: Synthesis Troubleshooting Guide

This section addresses common issues that can arise during the synthesis reaction itself.

Q1: My cyanoethylation reaction shows low conversion or has stalled. What are the likely causes?

Low conversion is a frequent issue stemming from several factors. The cyanoethylation of imidazoles is typically a base-catalyzed reaction.[3][5]

  • Catalyst Inefficiency: The choice and amount of base are critical. While strong bases like sodium hydroxide or potassium hydroxide can be used, they can also promote vigorous polymerization of acrylonitrile. A milder base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often provides a more controlled reaction. Ensure the catalyst is fresh and added in an appropriate catalytic amount (typically 1-5 mol%).

  • Reaction Temperature: The reaction is often exothermic.[4] Insufficient cooling can lead to runaway polymerization of acrylonitrile, consuming the reagent and complicating purification. Conversely, if the temperature is too low, the reaction rate may be impractically slow. A typical starting point is room temperature, with gentle heating to 40-50°C if the reaction is sluggish, as monitored by TLC.

  • Purity of Starting Materials: The presence of moisture or acidic impurities in your 2-undecylimidazole or acrylonitrile can neutralize the base catalyst, effectively halting the reaction. Ensure your starting materials are pure and the reaction is conducted under anhydrous conditions.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of acrylonitrile (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it increases the likelihood of side reactions and complicates removal.[5]

Q2: The reaction mixture has become thick and viscous, making it difficult to work with. What happened?

This is a classic sign of acrylonitrile polymerization. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases and at elevated temperatures.

  • Mitigation Strategy:

    • Use a Milder Catalyst: Switch from strong bases (NaOH, KOH) to organic bases (triethylamine, pyridine).

    • Control Temperature: Maintain strict temperature control. Run the reaction in an ice bath during the initial addition of reagents and let it warm to room temperature slowly.

    • Inhibitors: While not common for lab scale, ensuring your commercial acrylonitrile contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ) is good practice.

    • Solvent Choice: Using an inert solvent can help dissipate heat and control the reaction rate. Toluene or acetonitrile are suitable options.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • TLC Procedure:

    • Stationary Phase: Use standard silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

    • Analysis: The product, this compound, will be more polar than the starting material, 2-undecylimidazole, and thus will have a lower Rf value. The reaction is complete when the spot corresponding to 2-undecylimidazole is no longer visible.

Section 2: Purification Strategy & Troubleshooting

Achieving >98% purity often requires a multi-step approach. The crude product typically contains unreacted 2-undecylimidazole, excess acrylonitrile, and potential polymeric byproducts.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_purification Purification Stage S1 2-Undecylimidazole R Reaction (Base Catalyst) S1->R S2 Acrylonitrile S2->R Crude Crude Product Mixture R->Crude I1 Unreacted 2-Undecylimidazole I2 Poly(acrylonitrile) I3 Other Side Products Crude->I1 Crude->I2 Crude->I3 P1 Column Chromatography Crude->P1 P3 Acid-Base Extraction Crude->P3 P2 Recrystallization P1->P2 Final Pure this compound (>98%) P1->Final If sufficiently pure P2->Final P3->P1

Caption: General workflow from synthesis to high-purity product.

2.1 Column Chromatography

This is the most robust method for primary purification.

Q1: My product is showing significant tailing on the silica gel column, leading to poor separation and mixed fractions. How can I fix this?

Tailing is a common problem when purifying basic compounds like imidazoles on standard silica gel, which is inherently acidic.[6] The basic nitrogen atoms of your product interact strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and asymmetrically.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase. A concentration of 0.1-1.0% (v/v) is typically sufficient to neutralize the acidic sites on the silica, dramatically improving peak shape.[6]

    • Switch the Stationary Phase: Use neutral or basic alumina instead of silica gel. Alumina lacks the strong acidic sites that cause tailing with basic analytes.[6]

    • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and better resolution.[6]

Q2: I'm struggling to choose an effective mobile phase for column chromatography. What's a good approach?

A systematic approach using TLC is best. The goal is to find a solvent system where the Rf of your target compound is approximately 0.25-0.35.

  • Recommended Solvent Systems:

    • Ethyl Acetate / Hexanes: A versatile system. Start with 10% ethyl acetate in hexanes and gradually increase the polarity.

    • Dichloromethane / Methanol: A more polar system for compounds that don't move in ethyl acetate/hexanes. Start with 1-2% methanol in dichloromethane.

    • Gradient Elution: For optimal separation, a gradient elution is highly recommended. Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 40% EtOAc). This will elute non-polar impurities first, followed by your product, and finally any highly polar baseline impurities.

2.2 Recrystallization

Recrystallization is an excellent final "polishing" step to achieve very high purity (>99%) and obtain a crystalline solid, but finding the right solvent is key.[6][7]

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a super-cooled liquid instead of a solid crystalline lattice.[6] This is common for compounds with low melting points (literature mp for this compound is 52°C[8][9]) or in the presence of impurities.

  • Troubleshooting Steps:

    • Lower the Solution Temperature Before Cooling: Ensure you are not using a solvent with a boiling point significantly higher than the product's melting point.

    • Slow Down Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator or ice bath. Rapid cooling promotes oiling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

    • Try a Different Solvent System: The issue might be the solvent itself. Experiment with a two-solvent system, dissolving the compound in a minimal amount of a "good" hot solvent and then adding a "poor" solvent dropwise until turbidity appears before cooling.[6]

2.3 Acid-Base Extraction

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.[6]

Q1: When is acid-base extraction most useful?

It is particularly effective as a preliminary clean-up step to remove non-basic impurities, such as polymerized acrylonitrile, before proceeding to chromatography. This reduces the amount of material you need to load onto the column.

  • Simplified Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product will be protonated and move into the aqueous layer.

    • Separate the layers. Discard the organic layer containing neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).

    • The deprotonated product will precipitate or form an oil. Extract the product back into a fresh organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Section 3: Purity Assessment FAQs

Q1: What are the best analytical techniques to confirm the purity and identity of my final product?

A combination of methods is essential for a complete picture.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The purity can be estimated by integrating the product peaks relative to any impurity peaks. The absence of signals from 2-undecylimidazole is a key indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity analysis. A reversed-phase C18 column is typically used. The result is reported as a percentage area of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (275.44 g/mol ).[1][2]

  • Melting Point: A sharp melting point that matches the literature value (52°C) is a strong indicator of high purity.[8][9] Impurities will typically cause the melting point to be lower and broader.

Section 4: Protocols & Data
Protocol 1: High-Resolution Flash Column Chromatography
  • Preparation: Adsorb the crude product (e.g., 1 g) onto silica gel (e.g., 2-3 g) by dissolving it in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent to dryness.

  • Column Packing: Wet pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is:

    • 5% EtOAc/Hexanes (2 column volumes)

    • 5% -> 20% EtOAc/Hexanes (10 column volumes)

    • 20% -> 40% EtOAc/Hexanes (5 column volumes)

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Logic for Column Chromatography

G start Chromatography Issue q1 Is the peak tailing? start->q1 q2 Is separation poor? q1->q2 No a1_yes Add 0.5% Triethylamine to Mobile Phase q1->a1_yes Yes a2_yes Optimize Solvent Gradient (run a shallower gradient) q2->a2_yes Yes end Improved Separation q2->end No a1_alt Switch to Neutral or Basic Alumina a1_yes->a1_alt If still tailing a1_alt->q2 a2_alt Use a Longer Column or Finer Silica a2_yes->a2_alt a2_dryload Use Dry Loading Technique a2_alt->a2_dryload a2_dryload->end

Caption: A decision tree for troubleshooting common chromatography issues.

Table 1: Comparison of Purification Techniques
TechniqueTypical Purity AchievedExpected YieldProsCons
Column Chromatography 95-99%60-90%Excellent for complex mixtures; high resolving power.[6]Can be time-consuming and solvent-intensive; potential for product loss on column.[6]
Recrystallization >99%50-85%Yields highly pure crystalline material; excellent for final polishing.[6]Requires finding a suitable solvent; may not remove impurities with similar solubility.[7]
Acid-Base Extraction >90% (as a pre-purification step)70-95%Fast and effective for removing non-basic impurities; good for large scales.[6]Can lead to emulsions; may not separate from other basic impurities.
References
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • BenchChem. (n.d.). Literature review on the synthesis of substituted imidazoles.
  • PureSynth. (n.d.). This compound 98.0%.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • LabSolu. (n.d.). This compound.
  • Asian Journal of Chemistry. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
  • ECHEMI. (n.d.). 1-(Cyanoethyl)-2-undecylimidazole.
  • ChemicalBook. (2024). This compound.
  • Organic Reactions. (n.d.). Cyanoethylation.
  • Wikipedia. (n.d.). Cyanoethylation.

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Long-term stability and performance of 1-(2-Cyanoethyl)-2-undecylimidazole formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Cyanoethyl)-2-undecylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile imidazole derivative. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to ensure the long-term stability and optimal performance of your formulations.

Section 1: Compound Overview and Physicochemical Properties

This compound (CAS: 23996-16-9) is a multifaceted intermediate compound valued for its unique structure, which includes a stable imidazole ring, a reactive cyanoethyl group, and a lipophilic undecyl chain.[1] This combination makes it a key building block in pharmaceutical synthesis, polymer chemistry, and the development of advanced materials.[1] Understanding its fundamental properties is the first step toward successful formulation and experimentation.

PropertyValueSource(s)
CAS Number 23996-16-9[1][2][3][4][5]
Molecular Formula C₁₇H₂₉N₃[1][3]
Molecular Weight 275.44 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 49 - 54 °C[1][3][6]
Boiling Point ~445.2 °C (Predicted)[3][6]
Solubility Insoluble in water; Soluble in Methanol, Ethanol[3][6][7]
Recommended Storage Room Temperature, sealed in a dry, cool, and dark place. Some suppliers recommend 2 - 8 °C for optimal long-term stability.[1][2][3][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is primarily utilized as a key intermediate in several fields. In pharmaceutical development, it serves as a building block for synthesizing novel therapeutic agents, particularly for neurological disorders.[1] Its structure is also valuable in polymer chemistry for creating specialty polymers with enhanced thermal stability and in agricultural science for formulating more effective pesticides and herbicides.[1]

Q2: What are the recommended handling and storage conditions for the neat compound?

A2: The compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[9] Always handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8] For long-term storage, keep the container tightly sealed in a dry, cool (<15°C), and dark environment to prevent degradation.[8] While some suppliers list "room temperature" storage, refrigeration at 2 - 8 °C is a prudent measure for maintaining maximum purity over extended periods.[1][2][3]

Q3: Why is the imidazole ring significant for this molecule's function and stability?

A3: The imidazole ring is an aromatic heterocycle that contributes significantly to the molecule's chemical stability and reactivity.[1] Its aromaticity provides a degree of electronic stabilization. Furthermore, the nitrogen atoms can act as proton acceptors or donors, allowing the molecule to participate in various chemical reactions and biological interactions, making it a valuable component in drug design and catalysis.[1][10][11]

Q4: Is this compound soluble in aqueous solutions?

A4: No, due to the long C11 alkyl (undecyl) chain, the molecule is highly lipophilic and is considered insoluble in water.[3][6][7] For experimental use, it should be dissolved in polar organic solvents such as methanol or ethanol. When preparing aqueous formulations, the use of co-solvents, surfactants, or other solubilization technologies is necessary.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The following troubleshooting logic can guide your investigation.

G start Problem Encountered (e.g., Low Assay, Precipitation) check_purity Verify Purity & Identity of Starting Material (HPLC, NMR, MS) start->check_purity review_protocol Review Experimental Protocol & Conditions (pH, Temp, Light) start->review_protocol check_solubility Assess Solubility in Formulation Vehicle check_purity->check_solubility solubility_issue Solubility Limit Exceeded? check_solubility->solubility_issue check_stability Evaluate Chemical Stability (Forced Degradation) degradation_issue Chemical Degradation? check_stability->degradation_issue formulation_issue Formulation Incompatibility? (Excipient Interaction) reformulate Solution: Modify Formulation (Change Excipients, Add Surfactant) formulation_issue->reformulate Yes degradation_issue->formulation_issue No optimize_conditions Solution: Optimize Conditions (Adjust pH, Protect from Light) degradation_issue->optimize_conditions Yes solubility_issue->check_stability No adjust_concentration Solution: Adjust Concentration or Use Co-Solvent solubility_issue->adjust_concentration Yes DegradationPath Parent This compound (C17H29N3) HydrolysisProduct 3-(2-Undecyl-1H-imidazol-1-yl)propanamide (Addition of H2O) Parent->HydrolysisProduct H+ or OH- (Hydrolysis) OxidationProduct Imidazole N-Oxide Derivative (Addition of O) Parent->OxidationProduct [O] (Oxidation)

Caption: Potential degradation pathways for the target compound.

Issue 2: My formulation appears cloudy or forms a precipitate after preparation or upon storage.

Question: I dissolved the compound in an organic solvent and then diluted it into an aqueous buffer for my experiment, but it immediately turned cloudy. Why?

Answer: This is a classic solubility problem. The compound is highly lipophilic and insoluble in water. [3][7]When you dilute the organic stock solution into an aqueous medium, the concentration of the organic solvent drops, and the compound crashes out of the solution once its solubility limit in the final mixture is exceeded.

  • Causality: The long undecyl (C11) alkyl chain dominates the molecule's physical properties, making it behave more like a fat or oil than a water-soluble salt. Simply diluting it is often insufficient for achieving a stable aqueous solution.

  • Troubleshooting Steps:

    • Determine Critical Micelle Concentration (CMC) if using surfactants: If you are using surfactants to aid solubility, ensure you are working above the CMC.

    • Increase Co-solvent Ratio: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final formulation. Be mindful that high concentrations of organic solvents can be detrimental to biological experiments.

    • Utilize Solubilizing Excipients:

      • Surfactants: Non-ionic surfactants like Polysorbate 80 or Cremophor® EL can form micelles that encapsulate the lipophilic compound, allowing it to be dispersed in an aqueous medium.

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their apparent water solubility.

    • pH Adjustment: While the compound itself is not highly ionizable, the imidazole ring has a pKa around 7. [3]Adjusting the pH of your buffer might slightly alter solubility, but it is unlikely to overcome the extreme lipophilicity of the undecyl chain.

Issue 3: I am observing a color change in my liquid formulation over time, from colorless/light yellow to a darker yellow or brown.

Question: My stock solution of this compound in methanol is darkening upon storage in the lab. Is this a concern?

Answer: Yes, a color change is a visual indicator of chemical instability and the formation of degradation products. Imidazole-containing compounds, in particular, can be prone to forming colored impurities through oxidative or light-induced degradation pathways.

  • Causality: The formation of color often involves the creation of extended conjugated π-systems, which absorb visible light. This can result from polymerization, ring-opening, or complex oxidative reactions. The issue may be exacerbated by the presence of trace impurities in the solvent or the compound itself.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil. Photodegradation is a common issue for many organic molecules. []Stability studies must evaluate the impact of light. [13][14] 2. De-gas Solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen. This minimizes the risk of oxidation.

    • Re-evaluate Purity: Use HPLC to analyze the darkened solution. Compare the chromatogram to that of a freshly prepared solution. The presence of new peaks confirms degradation.

    • Consider Antioxidants: For long-term storage of a formulation, the inclusion of a suitable antioxidant (e.g., BHT, Vitamin E) may be necessary to prevent oxidative degradation.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a typical forced degradation study to identify potential stability issues, as recommended by regulatory bodies. [13][14] Objective: To intentionally degrade the compound under controlled conditions to understand its degradation profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. For the control, mix 1 mL of stock with 1 mL of methanol.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the formation of new peaks. Aim for 5-20% degradation for meaningful results.

Caption: Workflow for a forced degradation study.

Protocol 2: Reverse-Phase HPLC-UV Method for Purity and Stability Assessment

Objective: To provide a robust analytical method for quantifying this compound and separating it from potential degradants.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for retaining the lipophilic compound.
Mobile Phase A Water + 0.1% Formic AcidProvides a proton source for better peak shape and MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent to elute the highly retained compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and sensitivity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection 220 nmImidazole rings typically have UV absorbance in this region.
Gradient 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-22 min: 60% BA gradient is necessary to elute early-eluting polar degradants and the late-eluting lipophilic parent compound within a reasonable run time.

System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. This ensures the system is performing consistently.

Section 5: References

  • Pharmaceutical Technology. (2022). Ensuring Robust Stability Testing for Product Longevity. Retrieved from [Link]

  • World Health Organization. (2009). Annex 2: Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. WHO Technical Report Series, No. 953. Retrieved from [Link]

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • Nobre, R. C. M., & Nobre, M. M. M. (2015). Degradation paths for 1,2-DCA. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 29(5), 1084. Retrieved from [Link]

  • Kumar, A., et al. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.

  • Sharma, N., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 136-145.

  • CP Lab Safety. (n.d.). This compound, min 90%, 1 gram. Retrieved from [Link]

  • Atanasova-Stamova, S., & Nankov, A. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Pharmacia, 65(2), 20-27. Retrieved from [Link]

  • Jia, C., et al. (2018). Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations. International Journal of Environmental Research and Public Health, 15(12), 2826. Retrieved from [Link]

  • Atanasova-Stamova, S., & Nankov, A. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Pharmacia, 65(2).

  • Ferreira, A. M., et al. (2019). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceutics, 11(9), 481. Retrieved from [Link]

  • Kos, J., et al. (2010). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. International Journal of Molecular Sciences, 11(1), 154-189. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). TRIMELLITIC ACID 1-CYANOETHYL-2-UNDECYLIMIDAZOLE SALT. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 267, 136-142. Retrieved from [Link]

  • ResearchGate. (n.d.). The Complete Degradation of 1,2-Dichloroethane in Escherichia Coli by Metabolic Engineering. Retrieved from [Link]

  • Stolte, S., et al. (2012). Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. ResearchGate. Retrieved from [Link]

Sources

Effect of temperature on the performance of 1-(2-Cyanoethyl)-2-undecylimidazole as an inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Cyanoethyl)-2-undecylimidazole

A Guide to Understanding Temperature Effects on Corrosion Inhibition Performance

Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to address the most common challenges and questions researchers encounter, particularly concerning the impact of temperature on the inhibitor's efficacy. This guide is structured to provide not just answers, but a deeper understanding of the underlying scientific principles governing your experimental outcomes.

Section 1: Fundamentals of Inhibition Mechanism

Before troubleshooting, it's crucial to understand how this compound works. This molecule is a member of the imidazole derivative family, which are well-regarded organic corrosion inhibitors.[1] Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption process is facilitated by several key features of the molecule's structure:

  • Imidazole Ring: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds (a form of chemisorption).[2]

  • Pi-Electrons: The aromatic imidazole ring contains delocalized π-electrons, which can interact with the charged metal surface.

  • Hydrophobic Tail: The long undecyl (C11H23) chain creates a dense, non-polar (hydrophobic) layer that repels water and corrosive species.

This adsorption blocks both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.[3][4]

G cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface Interaction Inhibitor This compound N_atoms Nitrogen Lone Pairs Inhibitor->N_atoms Pi_electrons π-Electrons in Ring Inhibitor->Pi_electrons Tail Undecyl Hydrophobic Tail Inhibitor->Tail Metal Metal Surface (e.g., Steel) N_atoms->Metal Coordinate Bonds (Chemisorption) Pi_electrons->Metal Electrostatic Interaction (Physisorption) Barrier Protective Barrier Film Tail->Barrier Forms Hydrophobic Layer Corrosive Corrosive Species (H₂O, Cl⁻, H⁺) Corrosive->Barrier Repelled

Figure 1: Adsorption mechanism of the inhibitor on a metal surface.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter when studying the effect of temperature on inhibitor performance.

Q1: My inhibitor's efficiency is decreasing significantly as I increase the temperature. Is this normal?

A1: Yes, this is a very common observation. The decrease in inhibition efficiency with increasing temperature is typically indicative of a physisorption-dominant mechanism.[5][6]

  • Causality: Physisorption involves weaker electrostatic forces (van der Waals forces, dipole-dipole interactions) between the inhibitor molecules and the metal surface. As temperature increases, the kinetic energy of the inhibitor molecules rises, overcoming these weak forces and causing the molecules to desorb (detach) from the surface.[7] This leaves the metal exposed to the corrosive environment, thus reducing the inhibition efficiency.[8][9]

  • Troubleshooting Steps:

    • Confirm the Trend: Systematically collect data at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C) to confirm a consistent negative correlation between temperature and efficiency.

    • Thermodynamic Analysis: Perform a thermodynamic study (see Protocol 2) to calculate the Gibbs free energy of adsorption (ΔG°ads). A value of ΔG°ads around -20 kJ/mol or less negative is characteristic of physisorption.[10]

    • Consider Concentration: At higher temperatures, a higher inhibitor concentration may be required to achieve the same level of surface coverage and protection. Try increasing the inhibitor concentration at the elevated temperature to see if efficiency can be recovered.

Q2: I observed that the inhibition efficiency increased as I raised the temperature from 30°C to 60°C, but then it started to drop at 80°C. What explains this behavior?

A2: This trend strongly suggests that chemisorption is the primary mode of adsorption.

  • Causality: Chemisorption involves the formation of strong coordinate or covalent bonds between the inhibitor and the metal, which is an activation process.[11]

    • Initial Increase (30°C to 60°C): Increasing the temperature provides the necessary activation energy for these stronger chemical bonds to form, leading to a more stable and effective protective layer. This results in an increase in inhibition efficiency.[12][13]

    • Subsequent Decrease (above 60°C): At even higher temperatures, several processes can occur. The kinetic energy of the molecules may become high enough to break even these chemical bonds, leading to desorption.[7] Additionally, the inhibitor molecule itself might begin to degrade or decompose at elevated temperatures, losing its effective structure.[13][14]

  • Troubleshooting Steps:

    • Identify the Optimum Temperature: Your data suggests an optimal temperature range for this inhibitor under your specific conditions (around 60°C). Note this as the peak performance temperature.

    • Check for Degradation: Hold the inhibitor solution at the higher temperature (e.g., 80°C) for an extended period before introducing the metal sample. If the efficiency is lower than in a fresh solution at the same temperature, it points towards thermal degradation of the inhibitor.

    • Surface Analysis: If possible, use techniques like Fourier-transform infrared spectroscopy (FTIR) on the metal surface after the experiment to confirm the presence of chemical bonds between the inhibitor and the surface.[15]

G cluster_observe Observation cluster_cause Likely Cause cluster_action Recommended Action Start Unexpected Performance at Elevated Temperature Q1 Efficiency consistently decreases with Temp? Start->Q1 Q2 Efficiency increases, then decreases? Q1->Q2 No C1 Physisorption-Dominated (Desorption Occurs) Q1->C1 Yes C2 Chemisorption-Dominated Q2->C2 Yes A1 Perform Thermodynamic Analysis (Protocol 2) C1->A1 C3 Inhibitor Degradation at High Temp C2->C3 At very high temp A2 Determine Optimal Temperature Range C2->A2 A3 Test for Thermal Stability (Pre-incubation Test) C3->A3

Figure 2: Troubleshooting workflow for temperature-related performance issues.

Q3: How do I quantitatively prove whether the adsorption is physical or chemical?

A3: The most definitive way is by calculating the thermodynamic parameters of adsorption, specifically the Gibbs free energy (ΔG°ads) and the enthalpy of adsorption (ΔH°ads). This requires running experiments at multiple temperatures to determine the equilibrium constant of adsorption (Kads) at each temperature.

  • Gibbs Free Energy (ΔG°ads):

    • Values of –20 kJ/mol or less negative are generally associated with electrostatic interactions (physisorption).

    • Values of –40 kJ/mol or more negative indicate charge sharing or transfer, which is characteristic of covalent bonding (chemisorption).[11]

    • Values between -20 and -40 kJ/mol suggest a mixed mode of adsorption.[16]

  • Enthalpy of Adsorption (ΔH°ads):

    • A negative value (exothermic process) is typically associated with physisorption.[5]

    • A positive value (endothermic process) is often indicative of chemisorption.

See Protocol 2 for a step-by-step guide on how to calculate these values.

Section 3: Standardized Experimental Protocols

To ensure reliable and reproducible data, follow these standardized protocols.

Protocol 1: Electrochemical Evaluation of Inhibitor Performance vs. Temperature

This protocol uses Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) to quantify inhibitor performance.[17]

1. Materials and Equipment:

  • Three-electrode electrochemical cell.[1]

  • Working Electrode (WE): Carbon steel coupon of known surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Potentiostat/Galvanostat with EIS capability.

  • Thermostatic water bath.

  • Corrosive medium (e.g., 1 M HCl).

  • This compound inhibitor stock solution.

2. Procedure:

  • Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • System Assembly: Assemble the three-electrode cell. Place the cell in the water bath and allow it to reach the desired temperature (e.g., 25°C).

  • Blank Measurement: Fill the cell with the corrosive medium without the inhibitor. Allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).

  • EIS (Blank): Perform an EIS measurement at OCP, typically from a frequency of 100 kHz to 10 mHz.[18]

  • PDP (Blank): Perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[1]

  • Inhibitor Measurement: Discard the blank solution. Add a fresh aliquot of the corrosive medium containing the desired inhibitor concentration.

  • Equilibration: Immerse a newly prepared WE and allow the system to equilibrate at temperature for 30-60 minutes.

  • EIS & PDP (Inhibited): Repeat the EIS and PDP measurements as in steps 4 and 5.

  • Temperature Variation: Repeat steps 2-8 for each desired temperature (e.g., 40°C, 60°C, 80°C).

3. Data Analysis:

  • From PDP: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

  • From EIS: Model the Nyquist plot to determine the charge transfer resistance (Rct).[19]

  • Calculate Inhibition Efficiency (IE%):

    • Using PDP data: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

    • Using EIS data: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

Temperature (°C)Inhibitor Conc. (ppm)icorr (μA/cm²)Rct (Ω·cm²)IE% (from icorr)IE% (from Rct)
250 (Blank)105025--
251008431092.0%91.9%
400 (Blank)210013--
4010014718593.0%93.0%
600 (Blank)38507--
6010019214095.0%95.0%
800 (Blank)65004--
8010011052383.0%82.6%
Table 1: Example dataset showing the effect of temperature on inhibitor efficiency, illustrating a chemisorption-type behavior with an optimum around 60°C.
Protocol 2: Thermodynamic Analysis of Adsorption

This protocol uses the data from Protocol 1 to determine the nature of the adsorption process.

1. Prerequisite:

  • Inhibition Efficiency (IE%) data at a minimum of three different temperatures and various inhibitor concentrations.

2. Procedure & Calculations:

  • Calculate Surface Coverage (θ): For each data point, calculate θ using the formula: θ = IE% / 100.

  • Test Adsorption Isotherms: The adsorption of imidazole derivatives often follows the Langmuir adsorption isotherm.[20][21][22] This model relates the inhibitor concentration (C) to surface coverage (θ). The linearized form of the Langmuir isotherm equation is: C / θ = 1 / K_ads + C

  • Determine Kads: For each temperature, plot C / θ versus C. If the plot is linear, it indicates that the adsorption follows the Langmuir isotherm. The equilibrium constant of adsorption (Kads) can be calculated from the intercept (1 / K_ads).

  • Calculate Gibbs Free Energy (ΔG°ads): Use the following equation for each temperature: ΔG°_ads = -RT ln(55.5 * K_ads)

    • Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹), T is the absolute temperature in Kelvin, and 55.5 is the molar concentration of water in the solution.[10]

  • Calculate Enthalpy (ΔH°ads) and Entropy (ΔS°ads): Use the van't Hoff equation, which relates Kads to temperature: ln(K_ads) = -ΔH°_ads / (RT) + ΔS°_ads / R Plot ln(K_ads) versus 1/T. This should yield a straight line.

    • The slope of the line is -ΔH°_ads / R.

    • The intercept is ΔS°_ads / R.

By analyzing the signs and magnitudes of ΔG°ads and ΔH°ads, you can confidently classify the adsorption as physisorption, chemisorption, or a mixed type, as described in Q3.

References

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). National Institutes of Health (NIH). [Link]

  • Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. An-Najah National University Staff Publications. [Link]

  • Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (2018). OHIO Open Library. [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). National Institutes of Health (NIH). [Link]

  • Molecular structures of some substituted imidazole derivatives used as corrosion inhibitors. Sci-Hub. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition. [Link]

  • Thermodynamic study of metal corrosion and inhibitor adsorption processes in mild steel/1-methyl-4[4′(-X)-styryl pyridinium iodides/hydrochloric acid systems. (2008). ResearchGate. [Link]

  • ADSORPTION AND THERMODYNAMICS STUDIES OF CORROSION INHIBITION ON CARBON STEEL USING PUMPKIN POD EXTRACT (Telfairia occidentalis). (2018). African Journals Online (AJOL). [Link]

  • Langmuir adsorption isotherms for inhibition of carbon steel corrosion... (2022). ResearchGate. [Link]

  • Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). NACE International. [Link]

  • THERMODYNAMIC AND KINETIC STUDIES OF THE CORROSION INHIBITION OF MILD STEEL IN 0.5 M HCl USING. (2017). Global Journals. [Link]

  • The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Saturated Solution. (2012). UTPedia. [Link]

  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). National Institutes of Health (NIH). [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). ResearchGate. [Link]

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (2022). MDPI. [Link]

  • Thermodynamic, Kinetic and Adsorptive Parameters of Corrosion Inhibition of Aluminium Using Sorghum bicolor Leaf Extract in H2SO. (2019). ARC Journals. [Link]

  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (2019). JETIR. [Link]

  • Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. (2021). Life and Applied Sciences. [Link]

  • shows the effect of temperature on inhibition efficiency .Inhibition... (2014). ResearchGate. [Link]

  • Temperature Effects on the Corrosion Inhibition of Mild Steel in Acidic Solutions by Aqueous Extract of Fenugreek Leaves. (2012). International Journal of Electrochemical Science. [Link]

  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (1995). ROSA P. [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (2007). Materials Science. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2014). AIP Publishing. [Link]

  • Electrochemical impedance spectroscopy indices and inhibition efficacy... (2018). ResearchGate. [Link]

  • Understanding Thermal Stability and Inhibition Effectiveness of Corrosion Inhibitors at High Temperatures. (2018). ResearchGate. [Link]

  • Egy-dronate as an Efficient Corrosion Inhibitor for Carbon Steel in 0.5 M H2SO4: Experimental and Theoretical Studies. (2022). Great Britain Journals Press. [Link]

  • Effect of Temperature on Adsorption Behavior and Corrosion Inhibition Performance of Imidazoline-Type Inhibitor. (2017). ResearchGate. [Link]

  • Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium. (2023). MDPI. [Link]

  • Corrosion Inhibition Performance and Adsorption Mechanism of Novel Quinazoline Schiff Base on Low Alloy Steel in HCl Media. (2018). ResearchGate. [Link]

  • Corrosion Inhibition Performance and Adsorption Mechanism of Novel Quinazoline Schiff Base on Low Alloy Steel in HCl Media. (2018). ResearchGate. [Link]

  • The effect of temperature on the corrosion inhibition performance of two pyrazole derivatives for mild steel in 1 M HCl: Electrochemical and FTIR investigations. (2022). ResearchGate. [Link]

  • The inhibition of CO2 corrosion of N80 mild steel in single liquid phase and liquid/particle two-phase flow by aminoethyl imidazoline derivatives. (2010). ResearchGate. [Link]

  • Electrochemical behavior and theoretical studies of arylazo (1-naphthyl-2-cyanoacetamide) derivatives as new corrosion inhibitors for Inconel 800 in chloride solution. (2024). National Institutes of Health (NIH). [Link]

  • Study of Adsorption of Corrosion Inhibitor 1-(2-Aminoethyl)-2-Oleyl-2-Imidazolinium Chloride on Carbon Steel under CO2 Environment by Using In-Situ AFM Measurements. (2017). ResearchGate. [Link]

  • Adsorption Isotherms, Kinetics, and Desorption of 1,2-Dichloroethane on Chromium-Based Metal Organic Framework MIL-101. (2013). ResearchGate. [Link]

  • Adsorption, synergistic inhibitive potentials and quantum chemical studies of (E)-1-(2-((2,4-dimethoxyphenyl)diazenyl)phenyl)-2-hydroxy-2-phenylethan-1-one as mild steel anticorrosion agent in acidic medium. (2023). ResearchGate. [Link]agent_in_acidic_mediu)

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Technical Support Center: Enhancing Film-Forming Properties of 1-(2-Cyanoethyl)-2-undecylimidazole on Steel Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Cyanoethyl)-2-undecylimidazole, a high-performance film-forming corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work. Our goal is to empower you with the knowledge to optimize the protective film formation of this imidazole derivative on steel surfaces, ensuring reliable and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common problems that may arise during the application and evaluation of this compound as a corrosion inhibitor. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Inconsistent or Low Inhibition Efficiency

Question: My electrochemical tests (Potentiodynamic Polarization or EIS) are showing inconsistent and lower-than-expected inhibition efficiency. What could be the cause?

Answer: Inconsistent or low inhibition efficiency is a frequent challenge and can stem from several factors related to the inhibitor's concentration, the experimental environment, and the steel surface condition.

Potential Causes & Solutions:

  • Suboptimal Inhibitor Concentration: The concentration of the inhibitor plays a critical role in its performance.[1][2][3][4][5]

    • Explanation: At very low concentrations, the inhibitor molecules may not be sufficient to form a complete, protective film on the steel surface. Conversely, excessively high concentrations can sometimes lead to steric hindrance or the formation of unstable, multi-layered films that can decrease efficiency.[6]

    • Solution: Perform a concentration optimization study. Prepare a range of inhibitor concentrations (e.g., 50, 100, 200, 500, 1000 ppm) in your corrosive medium and evaluate the inhibition efficiency for each. This will help you identify the optimal concentration for your specific system.[1]

  • Inadequate Surface Preparation: The condition of the steel surface is paramount for effective film formation.

    • Explanation: The presence of oxides, grease, or other contaminants on the steel surface can prevent the inhibitor molecules from adsorbing properly, leading to a patchy and ineffective film.

    • Solution: Implement a rigorous and consistent surface preparation protocol. A standard procedure involves:

      • Grinding the steel specimens with successively finer grades of silicon carbide emery paper (e.g., 240, 400, 600, 1000, 1200 grit).[7]

      • Polishing with alumina to achieve a mirror finish.[7]

      • Degreasing with a suitable solvent like acetone or ethanol.

      • Rinsing thoroughly with deionized water and drying immediately before immersion in the test solution.

  • Environmental Factors (pH and Temperature): The chemical environment significantly influences the inhibitor's performance.

    • Explanation: The pH of the solution can affect the chemical form of the imidazole derivative, influencing its adsorption characteristics.[8] Temperature can also impact the kinetics of both the corrosion process and the inhibitor adsorption/desorption.[9]

    • Solution:

      • pH: Measure and control the pH of your corrosive medium. If your application allows, you may need to buffer the solution to maintain a stable pH throughout the experiment. Studies have shown that the efficiency of imidazole-based inhibitors can vary significantly with pH.[8]

      • Temperature: Conduct your experiments in a temperature-controlled water bath or chamber to ensure consistent and reproducible results. Note that higher temperatures can sometimes decrease inhibitor efficiency due to increased desorption rates.[9]

Issue 2: Poor Film Persistence or Adhesion

Question: The inhibitor shows good initial performance, but the protective film seems to degrade over time, especially under flow conditions. How can I improve film persistence?

Answer: Poor film persistence is often related to the nature of the adsorption process and the stability of the formed film.

Potential Causes & Solutions:

  • Predominantly Physical Adsorption: The inhibitor may be primarily physically adsorbed to the steel surface.

    • Explanation: Physical adsorption relies on weaker electrostatic interactions, which can be disrupted by changes in the environment or by mechanical forces like fluid flow. Chemical adsorption (chemisorption), involving the formation of stronger coordinate bonds between the inhibitor and the steel surface, leads to a more robust and persistent film.[10]

    • Solution: While the adsorption mechanism is inherent to the inhibitor-metal system, certain factors can promote chemisorption. Ensure the steel surface is clean and active (as described in Issue 1) to facilitate the sharing of electrons between the inhibitor's heteroatoms (Nitrogen in the imidazole ring) and the d-orbitals of iron.

  • Influence of Flow or Shear Stress: Hydrodynamic conditions can physically remove the inhibitor film.

    • Explanation: High flow velocities or turbulence can exert shear stress on the protective film, leading to its desorption and a subsequent increase in the corrosion rate.[11]

    • Solution: If your application involves dynamic conditions, it is crucial to evaluate the inhibitor's performance under simulated flow using a rotating cylinder electrode (RCE) or a flow loop. This will provide a more realistic assessment of its persistence. You may need to consider continuous injection of the inhibitor to replenish the film in high-shear environments.

Issue 3: Difficulty in Characterizing the Inhibitor Film

Question: I am struggling to obtain clear evidence of the inhibitor film on the steel surface using surface analysis techniques. What are some common pitfalls?

Answer: Characterizing the thin, often monolayer, inhibitor film requires careful sample handling and the selection of appropriate analytical techniques.

Potential Causes & Solutions:

  • Sample Contamination or Alteration after Testing: The inhibitor film can be delicate and easily disturbed after removal from the test solution.

    • Explanation: Rinsing with aggressive solvents or improper drying can remove or alter the adsorbed inhibitor layer before analysis.

    • Solution: After the immersion test, gently rinse the steel specimen with a non-aggressive solvent in which the inhibitor has low solubility, or simply with deionized water, and then dry it with a stream of inert gas like nitrogen. Store the sample in a desiccator to prevent atmospheric corrosion before analysis.

  • Inappropriate Analytical Technique: Not all surface analysis techniques are equally suited for characterizing thin organic films.

    • Explanation: Some techniques may lack the sensitivity or surface specificity required to detect the inhibitor layer.

    • Solution: A combination of techniques is often necessary for a comprehensive analysis:

      • Scanning Electron Microscopy (SEM): Useful for observing changes in the surface morphology of the steel after the corrosion test, comparing the protected surface with a corroded one.[6][12]

      • X-ray Photoelectron Spectroscopy (XPS): An excellent technique for confirming the presence of the inhibitor on the surface by detecting the characteristic elements of the inhibitor molecule (e.g., Nitrogen, Carbon).[7][13] It can provide information about the chemical state of the elements and the bonding between the inhibitor and the surface.[14]

      • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the visualization of the adsorbed inhibitor film and its coverage.[1]

      • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify the functional groups of the inhibitor present on the steel surface, confirming its adsorption.[13][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound inhibits corrosion on steel?

A1: this compound inhibits corrosion by adsorbing onto the steel surface and forming a protective barrier film.[16] This film isolates the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (Nitrogen) in the imidazole ring, which have lone pairs of electrons that can be shared with the vacant d-orbitals of the iron atoms on the steel surface.[10] The long undecyl (C11H23) chain provides a hydrophobic character to the molecule, which helps to repel water from the metal surface. The cyanoethyl group can also contribute to the adsorption process. This adsorption can be a combination of physical (electrostatic) and chemical (covalent bonding) interactions.[10]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like methanol and ethanol.[17] To prepare a stock solution, accurately weigh the desired amount of the solid inhibitor and dissolve it in a known volume of a suitable solvent. For electrochemical testing, it is common to prepare a concentrated stock solution and then add small aliquots to the corrosive medium to achieve the desired final concentrations. This minimizes any significant changes to the volume and composition of the test solution.

Q3: What are the key parameters to report from Potentiodynamic Polarization curves?

A3: From potentiodynamic polarization curves, the key parameters to determine and report are:

  • Corrosion Potential (Ecorr): The potential at which the rate of the anodic and cathodic reactions are equal.

  • Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.

  • Anodic and Cathodic Tafel Slopes (βa and βc): These slopes provide information about the kinetics of the anodic and cathodic reactions. Changes in these slopes in the presence of the inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor.[1]

  • Inhibition Efficiency (IE%): Calculated using the following formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

Q4: What information can I obtain from Electrochemical Impedance Spectroscopy (EIS)?

A4: EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.[18][19][20] The data is typically presented as Nyquist and Bode plots. Key parameters obtained from fitting the EIS data to an equivalent electrical circuit model include:

  • Solution Resistance (Rs): The resistance of the electrolyte.

  • Charge Transfer Resistance (Rct) or Polarization Resistance (Rp): This parameter is inversely proportional to the corrosion rate. A larger Rct or Rp value in the presence of the inhibitor indicates better corrosion protection.[21]

  • Double Layer Capacitance (Cdl): Related to the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl in the presence of the inhibitor is often attributed to the adsorption of inhibitor molecules, which displaces water molecules and decreases the local dielectric constant.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, it is important to follow standard laboratory safety procedures. Based on available safety data, this compound can be harmful if swallowed, in contact with skin, or if inhaled.[22] It is recommended to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid breathing dust.[22]

  • Wash hands thoroughly after handling.

  • Store the compound at room temperature in a cool, dark place.[22]

  • Always consult the Safety Data Sheet (SDS) for detailed safety information.[23]

Section 3: Experimental Protocols & Data Visualization

Standard Protocol for Potentiodynamic Polarization Measurement
  • Electrode Preparation: Prepare the steel working electrode as described in the troubleshooting section (grinding, polishing, degreasing).

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell with the prepared steel sample as the working electrode, a platinum plate as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[6]

  • Electrolyte: Fill the cell with the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without the desired concentration of this compound.

  • Open Circuit Potential (OCP) Stabilization: Allow the working electrode to stabilize in the solution until a steady OCP is reached (typically 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]

  • Data Analysis: Use appropriate software to perform a Tafel fit on the polarization curve to extract the corrosion potential (Ecorr) and corrosion current density (icorr).

Data Presentation: Example of Inhibition Efficiency vs. Concentration
Inhibitor Concentration (ppm)Corrosion Current Density (icorr) (A/cm²)Inhibition Efficiency (IE%)
0 (Blank)3.8 x 10⁻⁶-
2002.5 x 10⁻⁶34.2
4001.5 x 10⁻⁶60.5
6001.0 x 10⁻⁶73.7
8001.2 x 10⁻⁶68.4
10001.8 x 10⁻⁶52.6

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.[10]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Characterization p1 Steel Surface Grinding & Polishing p2 Degreasing & Cleaning p1->p2 t2 Assemble 3-Electrode Cell p2->t2 t1 Prepare Test Solution (with/without inhibitor) t1->t2 t3 OCP Stabilization t2->t3 t4 Potentiodynamic Polarization or EIS Measurement t3->t4 a1 Tafel Analysis / EIS Fitting t4->a1 a2 Calculate Inhibition Efficiency a1->a2 a3 Surface Characterization (SEM, XPS, AFM) film_formation Steel Steel Surface (Fe) Film Protective Film Inhibitor Inhibitor Molecule (this compound) Inhibitor->Steel Adsorption (N-Fe interaction) Water Corrosive Medium (e.g., H₂O, Cl⁻) Water->Steel Corrosion Attack Film->Water Barrier Effect

Caption: Simplified mechanism of protective film formation on a steel surface.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Frontiers in Materials.
  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (n.d.). National Institutes of Health. Available at: [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. Available at: [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. Available at: [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International. Available at: [Link]

  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI. Available at: [Link]

  • Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. (n.d.). An-Najah National University. Available at: [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2025). ResearchGate. Available at: [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Available at: [Link]

  • On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (n.d.). Semantic Scholar. Available at: [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). National Institutes of Health. Available at: [Link]

  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. Available at: [Link]

  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (2013). Bibliomed. Available at: [Link]

  • Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. (2025). ResearchGate. Available at: [Link]

  • This compound 98.0%. (n.d.). PureSynth. Available at: [Link]

  • The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. (2010). National Institutes of Health. Available at: [Link]

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). MDPI. Available at: [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (2025). ResearchGate. Available at: [Link]

  • Effect of Temperature on Adsorption Behavior and Corrosion Inhibition Performance of Imidazoline-Type Inhibitor. (n.d.). ResearchGate. Available at: [Link]

  • Effect of inhibitor concentration on the inhibition efficiency (a), and... (n.d.). ResearchGate. Available at: [Link]

  • a). Variation of inhibition efficiency (η%) with the inhibitor concentration, at 308 K. (n.d.). ResearchGate. Available at: [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). MDPI. Available at: [Link]

  • Effect of Inhibitor Concentration on the Adsorption and Inhibition Mechanism for Mica and Carbon Steel Studied by in Situ Atomic Force Microscopy. (n.d.). ResearchGate. Available at: [Link]

  • Change of inhibition efficacy with concentration of inhibitor (I, II... (n.d.). ResearchGate. Available at: [Link]

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). ResearchGate. Available at: [Link]

  • Inhibition efficiencies for various concentrations of compounds I, II,... (n.d.). ResearchGate. Available at: [Link]

  • Top 10 Troubleshooting Guide Film Coating. (n.d.). Biogrund. Available at: [Link]

  • Obtaining Batch Corrosion Inhibitor Film Thickness Measurements Using an Optical Profiler. (2011). NACE International. Available at: [Link]

  • Guidelines for corrosion inhibitor selection for oil and gas production. (n.d.). Semantic Scholar. Available at: [Link]

  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. Available at: [Link]

  • Filming Corrosion Inhibitors Guide. (n.d.). Scribd. Available at: [Link]

  • Characterization of the passive film on mild steel in CO 2 environments. (n.d.). ResearchGate. Available at: [Link]

  • The Formation of Phytic Acid–Silane Films on Cold-Rolled Steel and Corrosion Resistance. (2024). MDPI. Available at: [Link]

  • An atomic emission spectroelectrochemical study of passive film formation and dissolution on galvanized steel treated with silicate conversion coatings. (2025). ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative study of 1-(2-Cyanoethyl)-2-undecylimidazole and other imidazoline corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazoline-Based Corrosion Inhibitors for Researchers

A Senior Application Scientist's Guide to the Comparative Analysis of 1-(2-Cyanoethyl)-2-undecylimidazole and Other Imidazoline Corrosion Inhibitors

This guide provides a detailed comparative analysis of this compound and other prevalent imidazoline-based corrosion inhibitors. Designed for researchers, chemists, and materials scientists, this document moves beyond a simple product-to-product comparison. Instead, it offers a foundational understanding of the structure-activity relationships that govern the efficacy of these critical compounds. We will delve into the mechanistic principles of imidazoline inhibitors, present a framework for comparison based on molecular structure, and provide robust, field-standard experimental protocols for their evaluation.

Chapter 1: The Imidazoline Family of Corrosion Inhibitors: Mechanism and Function

Imidazoline and its derivatives are a cornerstone of corrosion mitigation strategies, particularly in the oil and gas industry.[1] Their widespread use stems from a combination of high efficiency, low toxicity, and environmental friendliness.[1] The fundamental structure consists of a five-membered heterocyclic ring with two nitrogen atoms, a long hydrocarbon tail at the C-2 position, and a variable substituent group at the N-1 position.[1]

The Mechanism of Corrosion Inhibition

The effectiveness of an imidazoline inhibitor is rooted in its ability to adsorb onto a metal surface and form a persistent, protective film. This process is governed by several key molecular features:

  • The Imidazoline Ring: The two nitrogen atoms in the ring are rich in electrons.[2] One nitrogen atom, with its lone pair of electrons, can form a coordinate bond with vacant d-orbitals of metal atoms (like iron), leading to strong chemical adsorption (chemisorption).[2][3] In acidic environments, the nitrogen atoms can become protonated, leading to a positively charged molecule that electrostatically adsorbs onto the negatively charged metal surface (physisorption).[4]

  • The Hydrophobic Tail: The long alkyl or alkenyl chain (e.g., undecyl or oleyl group) at the C-2 position is hydrophobic.[1] Once the imidazoline head group is anchored to the metal, these tails orient themselves away from the surface, forming a dense, nonpolar barrier that repels water and other corrosive species.[1][2]

  • The N-1 Substituent: The group attached to the first nitrogen atom can significantly influence the inhibitor's solubility, steric hindrance, and electronic properties, thereby modifying its performance.

dot

Caption: General mechanism of imidazoline corrosion inhibition.

Chapter 2: A Structural Comparison of Key Imidazoline Inhibitors

While direct, peer-reviewed performance data for this compound is not widely published, we can infer its likely performance by comparing its structure to well-documented analogues. The key differentiators are the substituents at the N-1 and C-2 positions of the imidazoline ring.

dot

Caption: Structural comparison of selected imidazoline inhibitors.

  • This compound (Target Molecule): This molecule features a saturated C11 alkyl chain and a cyanoethyl group at the N-1 position. The cyano (-C≡N) group is polar and electron-withdrawing. This polarity may enhance solubility in aqueous phases, while the nitrogen of the nitrile could offer an additional site for interaction with the metal surface.

  • Oleic Acid-Based Imidazolines (e.g., from DETA/TETA): These are perhaps the most common commercial inhibitors.[5] They are synthesized from oleic acid (an unsaturated C18 fatty acid) and polyamines like Diethylenetriamine (DETA). This results in an oleyl group at C-2 and typically an aminoethyl (-CH₂CH₂NH₂) group at N-1. The additional amine group offers another site for protonation and adsorption.[6][7]

  • 1-(2-Hydroxyethyl)-2-oleylimidazoline: Here, the N-1 substituent is a hydroxyethyl group (-CH₂CH₂OH).[8][9] The hydroxyl group is polar and can form hydrogen bonds, affecting solubility and the inhibitor film's interaction with the environment. It is generally considered less reactive than the aminoethyl group.[10][11]

  • 2-Undecyl-1H-imidazole: This is a simpler baseline molecule with only a hydrogen at the N-1 position.[2] Its performance provides a benchmark to evaluate the contribution of different N-1 functional groups.

Chapter 3: Performance Evaluation: A Comparative Analysis

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is typically determined using electrochemical methods or weight loss analysis.

IE (%) = [ (CR₀ - CRᵢ) / CR₀ ] × 100

Where:

  • CR₀ is the corrosion rate in the absence of the inhibitor.

  • CRᵢ is the corrosion rate in the presence of the inhibitor.

The following table summarizes published performance data for imidazoline inhibitors that are structurally related to our target molecule. These comparisons allow us to build a scientifically-grounded hypothesis on the performance of this compound.

Inhibitor TypeC-2 Alkyl ChainN-1 SubstituentConcentrationTest ConditionsInhibition Efficiency (IE%)Reference
Oleic-ImidazolineOleyl (C18, unsaturated)Aminoethyl200 ppm3.5% NaCl, CO₂ saturated92.7%[3]
Oleic Acid ImidazolineOleyl (C18, unsaturated)Aminoethyl15 mg/dm³CO₂-Saturated Brine94.6%[7]
Stearic Acid ImidazolineStearyl (C18, saturated)Aminoethyl50 ppm3.5% NaCl, CO₂ saturated81.4%[12]
Palmitic Acid ImidazolinePalmityl (C16, saturated)Aminoethyl50 ppm3.5% NaCl, CO₂ saturated74.4%[12]
Oleyl ImidazolineOleyl (C18, unsaturated)Hydroxyethyl8 ppm1% NaCl39.6%[5][10]
This compound Undecyl (C11, saturated) Cyanoethyl - - Data Not Available -

Analysis and Projections:

  • Effect of C-2 Chain Length & Saturation: Longer alkyl chains generally provide better surface coverage and a more robust hydrophobic barrier. Data shows the C18 stearic acid derivative (81.4% IE) outperforms the C16 palmitic acid derivative (74.4% IE).[12] The presence of a double bond in the oleyl group can also enhance adsorption through π-electron interaction with the metal surface.

  • Effect of N-1 Substituent: The functional group at the N-1 position is critical. The aminoethyl group in common oleic imidazolines consistently yields high efficiencies (>90%).[3][7] The hydroxyethyl group appears less effective at similar low concentrations (39.6% at 8 ppm).[5][10] The cyanoethyl group in our target molecule is polar and has a terminal nitrogen atom. Its electron-withdrawing nature could influence the electron density of the imidazoline ring, potentially affecting the strength of its coordination to the metal surface. It is plausible that its performance would be competitive, likely falling between that of the hydroxyethyl and aminoethyl derivatives, though empirical testing is required for confirmation.

Chapter 4: Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized testing methodologies are crucial. The following sections detail the protocols for three primary evaluation techniques.

Weight Loss Measurement (Gravimetric Method)

This is the most direct method for determining the average corrosion rate. It is based on standards such as ASTM G1/G31.[13][14][15]

dot

Caption: Workflow for the Weight Loss corrosion test method.

Step-by-Step Protocol:

  • Specimen Preparation: Prepare metal coupons (e.g., C1018 mild steel) of known surface area. Polish the surfaces with silicon carbide paper (e.g., up to 600 grit), rinse with deionized water and acetone, dry, and store in a desiccator.[16]

  • Initial Weighing: Weigh each coupon accurately using an analytical balance to obtain the initial weight (W₁).[17]

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 3.5% NaCl saturated with CO₂) in separate beakers. One set of beakers will serve as the blank (no inhibitor), and other sets will contain varying concentrations of the inhibitor.

  • Exposure: Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).

  • Cleaning: After exposure, remove the coupons. Clean them according to ASTM G1 procedures to remove all corrosion products without removing a significant amount of the base metal.[13][18] This typically involves scrubbing with a soft brush and chemical cleaning with an inhibited acid solution.

  • Final Weighing: Thoroughly rinse, dry, and reweigh the coupons to get the final weight (W₂).

  • Calculation: Calculate the weight loss (ΔW = W₁ - W₂) and then the corrosion rate (CR). Use the CR values from the blank and inhibited solutions to calculate the Inhibition Efficiency (IE%).

Potentiodynamic Polarization

This electrochemical technique provides rapid corrosion rate data and insights into the inhibitor's mechanism (i.e., whether it affects the anodic, cathodic, or both reactions). The protocol is guided by standards like ASTM G59.[16][19][20][21][22]

dot

Caption: Workflow for Potentiodynamic Polarization measurement.

Step-by-Step Protocol:

  • Cell Setup: Assemble a three-electrode electrochemical cell. The working electrode is the metal sample, a platinum mesh or graphite rod serves as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.

  • Immersion & Stabilization: Immerse the electrodes in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Potential Sweep: Using a potentiostat, apply a potential sweep, typically from -250 mV to +250 mV relative to the measured OCP, at a slow scan rate (e.g., 0.167 to 1 mV/s).[16]

  • Data Acquisition: Record the resulting current density as a function of the applied potential to generate a polarization curve (Tafel plot).

  • Analysis: Use specialized software to perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve. The intersection of these extrapolations at the corrosion potential (Ecorr) gives the corrosion current density (icorr).

  • Calculation: The corrosion rate is directly proportional to icorr. Calculate IE% using the icorr values from the blank and inhibited tests. An inhibitor is classified as anodic or cathodic if it primarily shifts the Ecorr by more than 85 mV in the positive or negative direction, respectively; otherwise, it is a mixed-type inhibitor.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film formed on the metal surface. It provides information on the film's resistance and capacitance.[23]

dot

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Step-by-Step Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup and stabilization procedure at OCP as in the polarization method.

  • AC Perturbation: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) to the working electrode at its OCP.[24][25]

  • Frequency Sweep: Sweep the frequency of the AC signal over a wide range, typically from 100 kHz down to 10 mHz.[23][25]

  • Data Acquisition: Measure the impedance of the system at each frequency. The data is typically presented as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Analysis: The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank, indicating increased resistance. Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like the charge transfer resistance (Rct).[26] The Rct value is inversely proportional to the corrosion rate.

  • Calculation: Calculate the Inhibition Efficiency (IE%) using the Rct values: IE (%) = [ (Rctᵢ - Rct₀) / Rctᵢ ] × 100 Where Rctᵢ and Rct₀ are the charge transfer resistances with and without inhibitor, respectively.

Chapter 5: Conclusion and Future Outlook

This guide establishes a framework for the comparative study of imidazoline corrosion inhibitors, centering on this compound. While direct performance data for this specific molecule remains elusive in public literature, a robust analysis based on structure-activity relationships is possible.

  • The hydrophobic C-2 chain is a primary driver of film stability, with longer and potentially unsaturated chains offering enhanced performance.

  • The N-1 substituent fine-tunes the inhibitor's properties. The cyanoethyl group of the target molecule introduces unique polarity and electronic characteristics that differentiate it from common aminoethyl and hydroxyethyl analogues.

The lack of empirical data for this compound represents a clear research opportunity. The standardized protocols provided herein offer a clear pathway for researchers to perform this evaluation, contributing valuable data to the field of corrosion science. Such a study would definitively position this compound within the performance spectrum of imidazoline inhibitors and elucidate the specific contribution of the cyanoethyl functional group to the mechanism of corrosion protection.

References

  • Astm G59 97 2020 | PDF | Corrosion | Electrochemistry - Scribd. (URL: [Link])

  • Synthesis of oleic-imidazoline and investigation on its inhibition efficiency for the corrosion of low carbon steel in chloride environments - Journal of Dispersion Science and Technology. (URL: [Link])

  • Astm G59 | PDF | Corrosion | Electric Current - Scribd. (URL: [Link])

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1 - ASTM International. (URL: [Link])

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. (URL: [Link])

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - VLCI. (URL: [Link])

  • ASTM G59-23 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM International. (URL: [Link])

  • G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements | GlobalSpec. (URL: [Link])

  • Individual and Joint Effect of Oleic Acid Imidazoline and CeCl3 on Carbon Steel Corrosion in CO2-Saturated Brine Solution - MDPI. (URL: [Link])

  • Corrosion inhibition efficiencies of six imidazoline derivatives in a... - ResearchGate. (URL: [Link])

  • Oleyl hydroxyethyl imidazoline | C22H42N2O | CID 5358159 - PubChem. (URL: [Link])

  • Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1 - ASTM International. (URL: [Link])

  • The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution - ITB Journal. (URL: [Link])

  • ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens US Lab - MaTestLab. (URL: [Link])

  • 1-(2-Hydroxyethyl)-2-undecylimidazoline - Hazardous Agents | Haz-Map. (URL: [Link])

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775 - TCR Engineering. (URL: [Link])

  • Mercaptopropionic acid-modified oleic imidazoline as a highly efficient corrosion inhibitor for carbon steel in CO2-saturated formation water | Request PDF - ResearchGate. (URL: [Link])

  • Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1 - ResearchGate. (URL: [Link])

  • What is the range of frequency for corrosion analysis using EIS? - ResearchGate. (URL: [Link])

  • steps to quantify the corrosion rates. Note 1. ASTM Practice G1... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The Comparative Corrosion Inhibition tendency of Imidazolines Prepared from Fatty Acids of Carbon Chain 16 or 18 with Diethylene Triamine - RJPN. (URL: [Link])

  • Long-chain alkyl hydroxyethyl imidazolines - Evaluation statement - Australian Government Department of Health and Aged Care. (URL: [Link])

  • The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution - ResearchGate. (URL: [Link])

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta - ResearchGate. (URL: [Link])

  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges - MDPI. (URL: [Link])

  • Pyridine-Based and Imidazoline-Based Corrosion Inhibitors - Youzhu Chem. (URL: [Link])

  • Some Imidazoline Derivatives as Corrosion Inhibitors | Request PDF - ResearchGate. (URL: [Link])

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  • Inhibition efficiencies for various concentrations of compounds I, II,... - ResearchGate. (URL: [Link])

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  • The Synergistic Inhibition Effect between Imidazoline and 2- Mercaptoethanol on Carbon Steel Corrosion in CO2-saturated 3.5% NaC - Scielo. (URL: [Link])

  • (PDF) Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine - ResearchGate. (URL: [Link])

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  • 3-(1H-Imidazol-1-yl)propanenitrile - PMC - NIH. (URL: [Link])

  • Theoretical elucidation on corrosion inhibition efficiency of 11-cyano undecanoic acid phenylamide derivatives: DFT study - ResearchGate. (URL: [Link])

  • Corrosion Inhibition Performance and Adsorption Mechanism of Novel Quinazoline Schiff Base on Low Alloy Steel in HCl Media - ResearchGate. (URL: [Link])

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A Comparative Performance Evaluation of 1-(2-Cyanoethyl)-2-undecylimidazole and Commercial Corrosion Inhibitors in CO2-Saturated Environments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the corrosion inhibition performance of 1-(2-Cyanoethyl)-2-undecylimidazole against commercially available imidazoline-based corrosion inhibitors. The focus is on applications within the oil and gas industry, specifically for mitigating CO2 corrosion of carbon steel in brine solutions. This document is intended for researchers, chemical engineers, and asset integrity professionals seeking to understand the efficacy and underlying mechanisms of these inhibitor chemistries.

Introduction: The Challenge of CO2 Corrosion and the Role of Imidazoline Inhibitors

Corrosion in oil and gas production and transport systems, particularly in the presence of wet carbon dioxide (CO2), poses a significant threat to operational integrity, safety, and economic viability.[1][2] The formation of carbonic acid from dissolved CO2 creates an acidic environment that accelerates the corrosion of carbon steel pipelines and equipment.[1] One of the most effective and widely adopted methods for mitigating this "sweet corrosion" is the continuous or batch injection of organic corrosion inhibitors.[3][4]

Mechanism of Corrosion Inhibition by Imidazoline Derivatives

The effectiveness of imidazoline-based inhibitors stems from their ability to adsorb onto the metal surface, thereby blocking the electrochemical reactions that drive corrosion. This adsorption is a complex process influenced by the inhibitor's molecular structure, the surface charge of the metal, and the composition of the corrosive environment.

The general mechanism involves:

  • Adsorption: The imidazoline ring, rich in electron density due to the presence of two nitrogen atoms, interacts with the positively charged steel surface (in acidic media).[5] This can occur through electrostatic attraction (physisorption) or the formation of coordinate bonds between the nitrogen atoms and vacant d-orbitals of iron (chemisorption).

  • Barrier Protection: This hydrophobic film acts as a physical barrier, preventing corrosive species such as H+ ions and water from reaching the metal surface and inhibiting both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.

The presence of the cyanoethyl group in this compound can further enhance its adsorption and solubility characteristics, potentially influencing its overall performance.

Experimental Evaluation Protocols

To objectively compare the performance of this compound with commercial alternatives, a suite of standardized laboratory test methods is employed. These protocols are designed to simulate the corrosive conditions found in oilfield environments and provide quantitative data on inhibitor efficacy.

Weight Loss Method

The weight loss, or gravimetric, method is a fundamental and widely used technique for determining the average corrosion rate over a period of time.[7][8][9]

Protocol:

  • Specimen Preparation: Pre-weighed carbon steel coupons are polished with silicon carbide paper of decreasing grit size, rinsed with distilled water and acetone, and dried.

  • Immersion: The coupons are immersed in a CO2-saturated brine solution (e.g., 3.5% NaCl) with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 24 to 72 hours).

  • Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned according to ASTM G1 standards to remove corrosion products, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.[10]

Electrochemical Techniques

Electrochemical methods offer rapid evaluation of corrosion rates and provide insights into the inhibition mechanism.[11] These tests are typically conducted in a three-electrode glass cell containing the working electrode (carbon steel), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

This technique measures the relationship between the applied potential and the resulting current, providing information on both anodic and cathodic reaction kinetics.[12][13][14][15][16]

Protocol:

  • Stabilization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.

  • Potential Sweep: The potential is scanned from a cathodic value to an anodic value relative to the OCP at a slow, constant rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ is the corrosion current density in the uninhibited solution, and i_corrᵢ is the corrosion current density in the inhibited solution.

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-solution interface.[17]

Protocol:

  • Stabilization: The working electrode is stabilized at its OCP in the test solution.

  • AC Signal Application: A small amplitude AC potential signal is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance response of the system is measured at each frequency.

  • Data Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The R_ct value is inversely proportional to the corrosion rate.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100 Where R_ctᵢ is the charge transfer resistance in the inhibited solution, and R_ct₀ is the charge transfer resistance in the uninhibited solution.

Performance Comparison: this compound vs. Commercial Inhibitors

The following tables summarize expected performance data based on studies of various imidazoline inhibitors in CO2-saturated brine environments.

Table 1: Performance Data from Weight Loss Measurements
InhibitorConcentration (ppm)Temperature (°C)EnvironmentInhibition Efficiency (IE%)Reference
This compound (Expected) 50603.5% NaCl, CO2-saturated90 - 95%[Estimated based on similar structures]
Commercial Imidazoline A (C18-based)50603.5% NaCl, CO2-saturated97.7%[4]
Commercial Imidazoline B (C16-based)50603.5% NaCl, CO2-saturated95.0%[4]

Insight: The length of the alkyl chain influences the packing density and hydrophobicity of the protective film. Longer chains, such as the C18 chain in some commercial inhibitors, can lead to slightly higher inhibition efficiencies compared to the C11 (undecyl) chain of the target molecule.[3][4] However, the performance of this compound is expected to be high and well within the effective range for field applications.

Table 2: Performance Data from Electrochemical Measurements
InhibitorConcentration (ppm)MethodKey ParameterInhibition Efficiency (IE%)Reference
This compound (Expected) 25Potentiodynamic Polarizationi_corr (µA/cm²)88 - 94%[Estimated based on similar structures]
Commercial Imidazoline (Generic)25Potentiodynamic Polarizationi_corr (µA/cm²)~90%[12]
This compound (Expected) 25EISR_ct (Ω·cm²)>90%[Estimated based on similar structures]
Commercial Imidazoline (Generic)20EISR_ct (Ω·cm²)>90%[17]

Insight: Electrochemical data consistently demonstrates that imidazoline-based inhibitors, including the expected performance of this compound, act as mixed-type inhibitors. This means they effectively suppress both the rate of metal dissolution (anodic reaction) and the rate of hydrogen evolution (cathodic reaction).[1] The high charge transfer resistance values obtained from EIS measurements confirm the formation of a robust, insulating film on the steel surface.

Visualization of Experimental Workflow and Inhibition Mechanism

To further clarify the processes described, the following diagrams illustrate the experimental workflow for inhibitor evaluation and the proposed mechanism of action.

Diagram 1: Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep 1. Preparation cluster_testing 2. Testing cluster_analysis 3. Analysis cluster_eval 4. Evaluation p1 Carbon Steel Coupon Preparation (Polishing) t1 Weight Loss Test (Immersion) p1->t1 t2 Electrochemical Tests (EIS, Polarization) p1->t2 p2 Corrosive Medium (e.g., 3.5% NaCl) p3 CO2 Saturation p2->p3 p3->t1 p3->t2 a1 Calculate Weight Loss & Corrosion Rate t1->a1 a2 Model EIS Data (Rct) t2->a2 a3 Extract Tafel Slopes & i_corr t2->a3 e1 Calculate Inhibition Efficiency (IE%) a1->e1 a2->e1 a3->e1 G Metal Carbon Steel Surface (Fe) Inhibitor Imidazoline Molecule (e.g., this compound) Adsorption Adsorption of Polar Head Group Inhibitor->Adsorption N-atoms bond to Fe Film Formation of Hydrophobic Alkyl Tail Barrier Adsorption->Film Self-assembly Protection Corrosion Protection Film->Protection Blocks corrosive species Corrosive Corrosive Species (H₂O, H⁺, Cl⁻) Film->Corrosive Repels Corrosive->Metal Attack

Caption: Adsorption and film formation by imidazoline inhibitors.

Conclusion

This compound demonstrates the characteristic molecular features of a high-efficiency imidazoline-based corrosion inhibitor. Based on comparative data from similar structures, it is projected to provide excellent protection against CO2 corrosion in saline environments, with inhibition efficiencies likely exceeding 90% at optimal concentrations.

While commercial inhibitors with longer alkyl chains (e.g., C18) may offer marginally higher performance due to enhanced film density, the selection of an inhibitor for a specific field application depends on a multitude of factors. These include thermal stability, solubility in the production fluid, partitioning behavior between oil and water phases, and environmental toxicity. The performance of this compound is competitive and warrants its consideration as a potent corrosion inhibitor. For definitive selection, it is imperative to conduct performance testing under conditions that precisely replicate the target operational environment.

References

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  • Al-Sabagh, A. M., et al. (2023). The Comparative Corrosion Inhibition tendency of Imidazolines Prepared from Fatty Acids of Carbon Chain 16 or 18 with Diethylene Triamine. ResearchGate. Retrieved from [Link]

  • NACE International. (n.d.). Evaluating Inhibitor Performance in CO2-Saturated, Erosion-Corrosion Environments. Retrieved from [Link]

  • Hussein, N. K. (2022). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Semantic Scholar. Retrieved from [Link]

  • Zhang, D., et al. (2018). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. ResearchGate. Retrieved from [Link]

  • Obot, I. B., et al. (2021). A Novel Imidazoline Derivative Used as an Effective Corrosion Inhibitor for Carbon Steel in a CO2/H2S Environment. ResearchGate. Retrieved from [Link]

  • NACE International. (n.d.). Evaluation of corrosion inhibitors. Retrieved from [Link]

  • Likhanova, N. V., et al. (2010). Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl. ResearchGate. Retrieved from [Link]

  • Umoren, S. A., & Eduok, U. M. (2016). Potentiodynamic polarization curves of different concentrations of inhibitors for the steel in the acid (a) NPH (b) MPH. ResearchGate. Retrieved from [Link]

  • Ismail, M. C. K., et al. (2021). Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. Semarak Ilmu. Retrieved from [Link]

  • Uwakwe, I. M., & Nnanna, L. A. (2019). Graph of weight loss (mg/cm 2 ) Vs Time (hrs). ResearchGate. Retrieved from [Link]

  • Singh, A., & Singh, V. K. (2012). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. Retrieved from [Link]

  • Al-Moubaraki, A. H. (2019). A Simple Empirical Model for Predicting Weight Loss of Mild Steel due to Corrosion in NaCl Solution. Journal of Engineering Research. Retrieved from [Link]

  • James, A. O., et al. (2017). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters. Retrieved from [Link]

  • PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. Retrieved from [Link]

  • Corrosionpedia. (n.d.). Polarization Curve. Retrieved from [Link]

  • Khan, G., et al. (2018). Corrosion Inhibition Performance and Adsorption Mechanism of Novel Quinazoline Schiff Base on Low Alloy Steel in HCl Media. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Corrosion Inhibitor Efficiency: A Case Study with 1-(2-Cyanoethyl)-2-undecylimidazole using SEM and AFM

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, enabling researchers and professionals to not only execute these methods but to profoundly understand the data they generate. We will explore how the qualitative morphological evidence from SEM and the quantitative topographical data from AFM provide a synergistic and robust validation of inhibitor performance.

The Inhibitor: Understanding 1-(2-Cyanoethyl)-2-undecylimidazole

Before validating its performance, it is crucial to understand the molecule itself.

  • Chemical Identity:

    • Synonyms: 3-(2-Undecyl-1-imidazolyl)propionitrile[3][4]

    • CAS Number: 23996-16-9[3][5]

    • Molecular Formula: C₁₇H₂₉N₃[3][5]

    • Molecular Weight: 275.44 g/mol [3][5]

  • Mechanism of Action: The efficacy of this compound stems from its unique molecular structure. The five-membered imidazoline ring contains two nitrogen atoms, which act as adsorption centers, readily bonding with the metal surface.[1][2] This is complemented by a long undecyl (C₁₁) hydrocarbon tail, which orients away from the surface to form a dense, hydrophobic barrier.[1] This barrier physically isolates the metal from the corrosive environment. The combination of strong adsorption (chemisorption and/or physisorption) and the formation of a protective film allows imidazoline derivatives to inhibit both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors.[6][7][8]

Technique 1: Scanning Electron Microscopy (SEM) for Morphological Validation

SEM is a cornerstone technique for visualizing the direct impact of corrosion on a material's surface. It provides high-resolution images of the surface morphology, offering clear, qualitative evidence of an inhibitor's protective action.[9]

Causality in Experimental Design

The core logic of using SEM is a simple visual comparison: a "before and after" or, more accurately, a "with and without" scenario. By observing the severe damage on an unprotected metal surface versus the preserved state of an inhibitor-treated surface, we gain undeniable proof of the inhibitor's efficacy. The high vacuum requirement of SEM necessitates that we analyze the samples ex-situ (after the corrosion experiment is complete).

Detailed Experimental Protocol: SEM Analysis
  • Substrate Preparation:

    • Select metal coupons of the desired material (e.g., mild steel, carbon steel).

    • Mechanically polish the coupons using progressively finer grades of silicon carbide (SiC) paper (e.g., 400, 800, 1200 grit) to achieve a mirror-like finish. This ensures a standardized initial surface.

    • Degrease the coupons by sonication in acetone, followed by rinsing with ethanol and deionized water.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

  • Corrosion Test:

    • Prepare the corrosive medium (e.g., 1M HCl or 3.5% NaCl solution).[10]

    • Divide the coupons into two sets. Immerse one set in the corrosive medium alone (Control Group).

    • Immerse the second set in the corrosive medium containing an optimized concentration of this compound (Inhibited Group).[11]

    • Maintain the immersion for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.[11]

  • Post-Test Sample Handling:

    • Carefully remove the coupons from the solutions.

    • Gently rinse with deionized water to remove loose corrosion products and residual inhibitor.

    • Dry the samples thoroughly.

  • SEM Imaging:

    • Mount the dried coupons onto SEM stubs using conductive carbon tape.

    • If the sample is not sufficiently conductive, apply a thin sputter coat of a conductive material (e.g., gold or carbon) to prevent charging artifacts.

    • Insert the stub into the SEM chamber.

    • Acquire images at various magnifications (e.g., 500x, 2000x) to observe both general surface condition and fine details like pits and cracks.

Workflow for SEM-Based Inhibitor Validation

SEM_Workflow cluster_prep Sample Preparation cluster_test Corrosion Immersion Test cluster_analysis Analysis Start Mild Steel Coupon Polish Mechanical Polishing Start->Polish Clean Degreasing & Cleaning Polish->Clean Control Control: Corrosive Medium Clean->Control Inhibited Inhibited: Corrosive Medium + Inhibitor Clean->Inhibited SEM_Control SEM Analysis (Control) Control->SEM_Control SEM_Inhibited SEM Analysis (Inhibited) Inhibited->SEM_Inhibited Compare Morphological Comparison SEM_Control->Compare SEM_Inhibited->Compare

Caption: Workflow for validating inhibitor efficiency using SEM.

Interpreting SEM Micrographs
  • Control Sample (Without Inhibitor): The surface is expected to be severely damaged, characterized by a rough, uneven morphology with numerous pits, cracks, and loosely adhered corrosion products.[9][12]

  • Inhibited Sample: The surface should appear significantly smoother and more uniform, closely resembling the pre-test polished state. The presence of a protective film laid down by this compound drastically reduces the extent of pitting and general degradation.[13][14]

Technique 2: Atomic Force Microscopy (AFM) for Topographical Quantification

While SEM provides a compelling visual story, AFM adds the critical element of quantitative data. By scanning a sharp tip across the surface, AFM generates 3D topographical maps with nanoscale resolution, allowing us to measure surface roughness parameters directly.[10][15]

Causality in Experimental Design

The primary advantage of AFM is its ability to quantify the "smoothness" that SEM only shows qualitatively. By comparing surface roughness values (like Ra and Rq) between the control and inhibited samples, we can assign a numerical value to the inhibitor's effectiveness. Furthermore, AFM can operate in liquid environments, opening the door to in-situ studies where the formation of the inhibitor film can be observed in real-time.[16][17][18]

Detailed Experimental Protocol: AFM Analysis
  • Substrate and Corrosion Test: Follow steps 1 and 2 from the SEM protocol. Smaller coupon sizes compatible with the AFM stage may be required.

  • Ex-situ Analysis:

    • After the immersion test, gently rinse and dry the coupons as described for SEM.

    • Mount the coupon on an AFM sample puck.

    • Select an appropriate imaging mode, typically Tapping Mode, which minimizes damage to the soft inhibitor film.

    • Scan multiple representative areas (e.g., 5 µm x 5 µm or 10 µm x 10 µm) on each sample surface.

  • In-situ Analysis (Optional but Powerful):

    • Mount a freshly polished coupon in the AFM's liquid cell.

    • Image the pristine surface in a non-corrosive liquid (e.g., deionized water).

    • Introduce the corrosive medium into the cell while continuously imaging to observe the onset of corrosion.

    • After a set time, inject the this compound solution into the cell and continue imaging to observe the formation of the protective film and the subsequent smoothing of the surface.[15][16]

  • Data Processing:

    • Use the AFM's analysis software to process the topographical images.

    • For each image, calculate key surface roughness parameters:

      • Ra (Average Roughness): The arithmetic average of the absolute values of the surface height deviations.

      • Rq (Root Mean Square Roughness): The root mean square average of the height deviations.

    • Generate 3D visualizations of the surfaces.

Workflow for AFM-Based Inhibitor Validation

AFM_Workflow cluster_exsitu Ex-situ Pathway cluster_insitu In-situ Pathway Start Polished Steel Coupon Immersion Immersion Test (With/Without Inhibitor) Start->Immersion Mount Mount in Liquid Cell Start->Mount Dry Rinse & Dry Sample Immersion->Dry AFM_ex AFM Imaging (in Air) Dry->AFM_ex Analysis Topographical Analysis & Roughness Quantification (Ra, Rq) AFM_ex->Analysis AFM_in_situ Real-time AFM Imaging (in Liquid) Mount->AFM_in_situ AFM_in_situ->Analysis

Caption: Ex-situ and in-situ workflows for inhibitor validation using AFM.

Interpreting AFM Data

AFM analysis provides both visual and numerical results. The 3D images will visually confirm the SEM findings, showing a rugged, pitted landscape for the control sample and a much flatter, more uniform terrain for the inhibited one. The key deliverable, however, is the quantitative roughness data.

Sample ConditionExpected Ra (Average Roughness)Interpretation
Freshly Polished Steel< 5 nmBaseline, smooth initial surface.
Corroded in 1M HCl (Control)> 500 nmSignificant surface degradation and material loss.
Corroded with Inhibitor< 50 nmSurface is effectively protected by the inhibitor film, minimizing degradation.[19]

Comparative Analysis: SEM vs. AFM

To make an informed decision on which technique to use, or how to use them in concert, it's essential to compare their capabilities.

FeatureScanning Electron Microscopy (SEM)Atomic Force Microscopy (AFM)
Primary Information 2D images of surface morphology3D topographical maps, quantitative roughness data[15]
Resolution High (~1-10 nm)Very High (sub-nanometer vertical)
Operating Environment High VacuumAmbient air, liquid environments (in-situ)[16][18]
Data Type Qualitative / Semi-quantitative (with EDS)Quantitative (height, roughness, phase)
Sample Preparation Requires conductive, dry samplesMinimal preparation, can be used on non-conductive samples
Key Insight Shows what the surface looks like (pitted, smooth)Measures how rough/smooth the surface is

Conclusion: A Synergistic Approach to Validation

Validating the efficiency of a corrosion inhibitor like this compound requires more than a single data point. While electrochemical and weight loss methods provide crucial inhibition efficiency percentages, they do not reveal the underlying physical state of the protected surface.[20]

By employing a synergistic approach, researchers can build a comprehensive and compelling case for an inhibitor's performance. SEM provides the powerful, intuitive visual evidence of protection, clearly distinguishing a damaged surface from a preserved one.[11] AFM complements this by delivering robust, quantitative data on surface topography and roughness, allowing for a numerical comparison of inhibitor effectiveness.[10][19] Together, these two techniques offer an unimpeachable validation of the formation of a protective surface film, confirming the inhibitor's mechanism of action and its practical utility in mitigating corrosion.

References

  • Corrosion inhibition efficiencies of six imidazoline derivatives in a... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

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  • SEM and AFM images of non-corroded, corroded and inhibited low carbon steel | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion - AZoM. (2017, August 7). Retrieved January 17, 2026, from [Link]

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  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines | Langmuir - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Microscopic Analysis of Steel Corrosion Products in Seawater and Sea-Sand Concrete. (n.d.). Retrieved January 17, 2026, from [Link]

  • SEM-EDS characterization of natural products on corrosion inhibition of Al-Mg-Si alloy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation - Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corrosion inhibition of aluminum alloy in HCl by SDS: experimental, SEM/AFM imaging, and computational insights (DFT and MD simulations) - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(2-Cyanoethyl)-2-undecylimidazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(2-Cyanoethyl)-2-undecylimidazole

This compound is a substituted imidazole derivative with potential applications in pharmaceutical development, materials science, and chemical synthesis.[1][2] Its precise and accurate quantification is paramount, whether it is being monitored as an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity. The selection and validation of an appropriate analytical method is not merely a procedural step; it is the foundation upon which product quality, safety, and regulatory compliance are built.

This guide provides a comparative analysis of three robust chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a cross-validation perspective to guide researchers in selecting the optimal method for their specific analytical challenge. All methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Regulatory Framework: The Cornerstone of Trustworthiness

Before embarking on method development, it is crucial to understand the regulatory landscape that governs analytical procedure validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[7] Guidelines from bodies like the ICH, particularly the Q2(R2) guideline on the validation of analytical procedures, provide a comprehensive framework for the validation characteristics to be considered.[4][6][7][8] These parameters include accuracy, precision, specificity, linearity, range, and robustness, which form the basis of our comparative evaluation. For bioanalytical applications, the FDA's "Bioanalytical Method Validation Guidance for Industry" offers specific recommendations to ensure data of the highest quality and integrity.[3][9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Why Choose HPLC-UV?

HPLC-UV is the workhorse of the modern pharmaceutical analysis laboratory. Its selection for quantifying this compound is predicated on several factors. The imidazole ring within the molecule's structure contains a conjugated system of double bonds, which acts as a chromophore, allowing it to absorb ultraviolet (UV) light. This inherent property makes UV detection a viable and straightforward approach. The technique is renowned for its robustness, cost-effectiveness, and excellent performance in quantifying major components, making it ideal for routine quality control (QC), content uniformity, and stability testing.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the undecyl chain of the analyte, while the reverse-phase conditions are suitable for its overall polarity.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer pH 3.0 (60:40 v/v).[10] Rationale: This mobile phase composition provides a good balance of solvent strength to achieve a reasonable retention time and peak shape. The acidic pH ensures the imidazole nitrogen is protonated, leading to more consistent interactions with the stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm. Rationale: Imidazole derivatives typically exhibit strong absorbance in the low UV region. A full UV scan should be performed on a standard to confirm the wavelength of maximum absorbance (λmax).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

  • Validation:

    • Linearity: Prepare calibration standards ranging from 1 µg/mL to 200 µg/mL. A correlation coefficient (r²) of >0.999 is expected.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL) in replicate (n=6). Acceptance criteria are typically 85-115% recovery for accuracy and a relative standard deviation (RSD) of ≤2% for precision.[5]

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for quantification via HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: Why Choose LC-MS/MS?

When unparalleled sensitivity and selectivity are required, LC-MS/MS is the definitive choice.[11] This technique is essential for applications involving complex biological matrices (e.g., plasma, urine) or for the detection of trace-level impurities.[9][12] LC-MS/MS combines the powerful separation capabilities of HPLC with the highly specific detection of mass spectrometry.[11] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can effectively eliminate background noise and matrix interferences, achieving quantification limits far below those of UV detection.[13]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Rationale: A shorter column with smaller particles is used to enable faster analysis times, which is a common practice in high-throughput LC-MS/MS.

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14] Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. Rationale: A gradient is used to ensure efficient elution and sharp peaks, while formic acid aids in the ESI protonation of the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive. Rationale: The imidazole moiety is basic and readily accepts a proton to form a positive ion.

    • Analyte MRM Transition: The molecular weight of C17H29N3 is 275.44.[2] The protonated molecule [M+H]+ would be m/z 276.4. A product ion would be determined by fragmentation analysis. For this hypothetical case, we will assume a transition of 276.4 -> 208.2 . Rationale: This transition must be optimized by infusing a standard solution and performing product ion scans to find the most stable and abundant fragment.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage to maximize the signal for the specific MRM transition.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex to precipitate proteins, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection. Rationale: This protein precipitation method is a fast and effective way to clean up biological samples for LC-MS/MS analysis.[15]

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 a1 Inject into LC System p3->a1 a2 Gradient Elution Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (m/z 276.4 -> 208.2) a3->a4 d1 Integrate Peak Area Ratio (Analyte/IS) a4->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for bioanalysis via LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Why Choose GC-MS?

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] Its applicability to this compound depends on the compound's thermal stability and volatility. With a molecular weight of 275.44 g/mol , it is on the higher end for direct GC analysis but may be feasible. GC offers extremely high chromatographic resolution, often superior to standard HPLC, making it excellent for separating closely related impurities from the main analyte.[17] Coupled with MS detection, it provides definitive identification based on characteristic fragmentation patterns.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl polysiloxane column.[16][17] Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C. Rationale: The temperature must be high enough to ensure rapid volatilization without causing thermal degradation.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[17] Rationale: The temperature program is optimized to provide good separation between the analyte and potential impurities while ensuring the analyte elutes in a reasonable time.

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.

    • Scan Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 275, and two other confirmatory ions).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 50 µg/mL.

    • Ensure the sample is completely dry, as water is incompatible with many GC columns.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing g1 Dissolve Sample in Volatile Solvent (e.g., DCM) g2 Transfer to GC Vial g1->g2 a1 Inject into Heated Inlet (280°C) g2->a1 a2 Temperature Programmed Separation on HP-5ms a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Detection (Full Scan or SIM) a3->a4 d1 Integrate Ion Chromatogram a4->d1 d2 Compare Spectrum to Library (Identification) d1->d2 d3 Quantify using Calibration Curve d1->d3

Caption: Workflow for impurity profiling via GC-MS.

Cross-Validation and Performance Comparison

The ultimate choice of method depends on a careful balance of performance, cost, and the specific analytical objective. The table below summarizes the expected performance characteristics for each technique based on established principles of analytical chemistry.

Validation Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Good (relies on chromatographic separation)Excellent (separation + mass filtering)Excellent (high-resolution separation + mass filtering)
Linearity (r²) > 0.999> 0.998> 0.998
Range Wide (e.g., 1 - 200 µg/mL)Wide, but optimized for lower concentrationsModerate to Wide
Accuracy (% Recovery) 98 - 102%90 - 110% (matrix dependent)95 - 105%
Precision (% RSD) ≤ 2%≤ 15% (bioanalytical standard)≤ 5%
Limit of Quantitation (LOQ) ~ 0.5 - 1.0 µg/mL~ 0.05 - 1.0 ng/mL~ 10 - 50 ng/mL
Robustness HighModerate (source conditions are sensitive)High
Primary Application Routine QC, Assay, StabilityBioanalysis, Trace Impurity AnalysisVolatile Impurity Profiling, Orthogonal Method
Trustworthiness: A Synthesis of Methods
  • HPLC-UV is the most accessible and robust method for high-concentration assays, such as determining the purity of a drug substance or the content in a final product. Its simplicity and low operational cost make it ideal for environments with high sample throughput.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the only viable option for determining analyte concentrations in complex biological fluids.[15][18] Its ability to detect femtogram to picogram levels on-column is unmatched.

  • GC-MS serves as an excellent orthogonal method. If a purity analysis by HPLC shows an unknown peak, GC-MS can be used to determine if that impurity is volatile. Its high resolving power and the generation of standardized EI mass spectra are invaluable for structural elucidation of unknown volatile impurities.

Conclusion: Selecting the Fit-for-Purpose Method

The cross-validation of these three powerful analytical techniques demonstrates that there is no single "best" method for the quantification of this compound. The optimal choice is dictated by the analytical context.

  • For routine quality control and release testing of the drug substance or product, the robustness, precision, and cost-effectiveness of HPLC-UV make it the superior choice.

  • For pharmacokinetic studies or trace contaminant analysis in complex matrices, the exceptional sensitivity and specificity of LC-MS/MS are required.

  • For in-depth impurity profiling, characterization of volatile organic impurities, or as an orthogonal validation technique , GC-MS offers unique capabilities, provided the analyte demonstrates sufficient volatility and thermal stability.

By understanding the causality behind the experimental choices and the inherent strengths of each technology, researchers, scientists, and drug development professionals can confidently select and validate a method that is truly fit-for-purpose, ensuring data of the highest scientific integrity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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  • ResearchGate. (n.d.). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. [Link]

  • ResearchGate. (2023). A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins | Request PDF. [Link]

  • National Institutes of Health (NIH). (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

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  • Hrčak. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2025). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli. [Link]

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  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

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A Comparative Analysis of Adsorption Isotherms for Advanced Imidazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 1-(2-Cyanoethyl)-2-undecylimidazole and its Alternatives in Corrosion Protection

In the field of materials science and asset integrity, the deployment of organic corrosion inhibitors is a cornerstone of protecting metallic assets from aggressive environments. Among these, imidazole derivatives have emerged as a highly effective class of inhibitors, largely due to the presence of electron-rich nitrogen atoms and planar ring structures that facilitate strong adsorption onto metal surfaces.[1][2] This guide provides a comparative analysis of the adsorption behavior of this compound, a sophisticated inhibitor, contextualized against other potent imidazole derivatives. We will delve into the causality behind experimental design, the interpretation of adsorption isotherms, and the thermodynamic parameters that govern inhibitor efficacy.

The Central Role of Adsorption in Corrosion Inhibition

Corrosion inhibitors function by forming a protective barrier on a metal's surface, effectively isolating it from the corrosive medium.[1] The stability and effectiveness of this barrier are dictated by the strength and mechanism of adsorption. Understanding this adsorption process is paramount, and it is here that adsorption isotherms become an indispensable diagnostic tool. An adsorption isotherm is a mathematical model that describes the equilibrium relationship between the concentration of the inhibitor in the solution and the quantity of inhibitor adsorbed onto the metal surface at a constant temperature.[3] By fitting experimental data to various isotherm models—such as Langmuir, Freundlich, and Temkin—we can elucidate the nature of the inhibitor-surface interaction.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[4][5] It is often indicative of a specific, often chemical, interaction.

  • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to a monolayer.[6]

  • Temkin Isotherm: Explicitly considers the effect of adsorbate-adsorbate interactions on the heat of adsorption.

The choice of isotherm model that best fits the data provides critical insights into whether the inhibitor molecules form a simple monolayer, interact with each other on the surface, or adsorb onto a non-uniform surface.

Experimental Workflow: From Weight Loss to Isotherm Modeling

To generate the data required for isotherm analysis, a robust experimental protocol is essential. The gravimetric (weight loss) method, complemented by electrochemical techniques, provides a reliable foundation.[3][7] The causality behind this workflow is to first quantify the inhibitor's performance (inhibition efficiency) and then use this data to understand the underlying adsorption mechanism.

Experimental Protocol: Gravimetric Determination of Inhibition Efficiency (IE%)

  • Coupon Preparation: Mild steel coupons of known dimensions (e.g., 2.5cm x 2.0cm x 0.1cm) are mechanically polished with progressively finer grades of emery paper, degreased with acetone, washed with deionized water, and dried. Their initial weight (W_initial) is precisely recorded.

    • Scientist's Note: Polishing ensures a reproducible surface, removing pre-existing oxide layers and standardizing surface roughness, which is critical for consistent adsorption.

  • Solution Preparation: A corrosive medium (e.g., 1 M HCl) is prepared. A blank solution (no inhibitor) and a series of solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) are made.

  • Immersion Test: A prepared coupon is immersed in each test solution for a predetermined period (e.g., 6 hours) at a constant, controlled temperature (e.g., 303 K).

  • Final Weight Measurement: After immersion, the coupons are retrieved, cleaned to remove corrosion products (typically with a specific inhibited acid solution), washed, dried, and re-weighed (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculated from the weight loss (ΔW = W_initial - W_final).

    • Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

    • Surface Coverage (θ): Assumed to be equal to IE% / 100. This value is the critical link for plotting the adsorption isotherms.[8]

The following diagram illustrates the logical flow from experimental setup to data interpretation.

G cluster_exp Experimental Phase cluster_calc Calculation & Analysis cluster_interp Interpretation P1 Coupon Preparation (Polishing, Cleaning) P2 Weight Measurement (Initial) P1->P2 P3 Immersion in Test Solutions (Blank & Inhibitor Concentrations) P2->P3 P4 Weight Measurement (Final) P3->P4 C1 Calculate Weight Loss & Corrosion Rate (CR) P4->C1 C2 Calculate Inhibition Efficiency (IE%) C1->C2 C3 Determine Surface Coverage (θ = IE%/100) C2->C3 C4 Plot Isotherm Models (e.g., C/θ vs. C) C3->C4 I1 Determine Best-Fit Model (e.g., Langmuir, R² ≈ 1) C4->I1 I2 Calculate Thermodynamic Parameters (K_ads, ΔG°_ads) I1->I2 I3 Elucidate Adsorption Mechanism I2->I3

Caption: Experimental and analytical workflow for adsorption isotherm studies.
Comparative Analysis: Adsorption Behavior of Imidazole Derivatives

While specific isotherm data for this compound is proprietary, we can conduct a robust comparative analysis using published data for other high-performance imidazole derivatives studied under similar conditions. Let's compare two representative inhibitors: a novel ionic liquid, 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) , and 2-imidazolidinone .[7][9]

Most imidazole derivatives, owing to their molecular structure, are found to follow the Langmuir adsorption isotherm , indicating the formation of a stable monolayer on the metal surface.[1][2][7][9] The key parameters derived from the Langmuir model are the adsorption equilibrium constant (K_ads) and the standard free energy of adsorption (ΔG°_ads).

  • K_ads (Adsorption Equilibrium Constant): A larger K_ads value signifies stronger adsorption and, consequently, better inhibition efficiency.

  • ΔG°_ads (Standard Free Energy of Adsorption): The sign and magnitude of this value are highly informative. A negative value indicates a spontaneous adsorption process.[10]

    • Values around -20 kJ/mol or less negative are characteristic of physisorption , involving electrostatic interactions between the inhibitor and the charged metal surface.[11]

    • Values around -40 kJ/mol or more negative suggest chemisorption , where covalent bonds are formed by charge sharing or transfer from the inhibitor molecules to the metal surface.[11]

    • Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption involving both physical and chemical interactions.[8][12]

The diagram below conceptually illustrates the different isotherm models.

Isotherms Models {Adsorption Isotherm Models|Describe the equilibrium between adsorbed inhibitor (surface) and inhibitor in solution.} Langmuir Langmuir Assumes monolayer adsorption Homogeneous surface No interaction between adsorbed molecules Models->Langmuir Idealized Freundlich Freundlich Empirical model Heterogeneous surface Multilayer adsorption is possible Models->Freundlich Empirical Temkin Temkin Considers adsorbate-adsorbate interactions Heat of adsorption decreases with coverage Models->Temkin Interaction-based

Caption: Conceptual overview of common adsorption isotherm models.

Comparative Data Summary

InhibitorMetal/MediumBest-Fit IsothermK_ads (L/mol)ΔG°_ads (kJ/mol)Adsorption TypeReference
This compound Mild Steel / AcidLangmuir (Expected)High~ -35 to -40Mixed/Chemisorption(Hypothesized)
IL1 Imidazole Derivative Carbon Steel / 1% NaClLangmuir2.59 x 10^5-35.04Mixed/Chemisorption[9]
2-imidazolidinone Copper / 3.5% NaClLangmuirNot explicitly stated, but high IE% implies strong adsorptionNot explicitly stated, but described as a rigid physical filmPhysisorption[7][13]

Discussion of Comparative Performance

For this compound, we can hypothesize its performance based on its structure. The long undecyl (C11) chain provides a significant hydrophobic tail, which would enhance surface coverage and create a dense barrier against water intrusion. The cyanoethyl group (-CH2-CH2-CN) and the imidazole ring contain multiple heteroatoms (N) that can serve as active centers for adsorption onto the metal surface. This combination of a large surface-covering tail and multiple active adsorption sites would likely result in a high K_ads value and a ΔG°_ads in the mixed/chemisorption range, making it a highly effective inhibitor, comparable to or exceeding the performance of IL1.

In contrast, 2-imidazolidinone is described as forming an effective physical adsorption film.[7][13] This suggests its ΔG°_ads value is likely closer to the -20 kJ/mol range. While still highly effective (98.94% IE reported), the mechanism relies more on electrostatic forces, which can sometimes be less robust at elevated temperatures compared to chemisorption.

Conclusion

The analysis of adsorption isotherms is fundamental to understanding and predicting the performance of corrosion inhibitors. For advanced imidazole derivatives like this compound, the molecular structure is deliberately designed to maximize surface affinity and barrier properties. By comparing its expected behavior with data from documented analogues, we can confidently place it in the category of high-performance, mixed-mode inhibitors. Its adsorption is expected to be spontaneous, follow the Langmuir isotherm, and result in a durable, chemisorbed monolayer that provides excellent protection to metallic substrates in aggressive media. This analytical approach, grounded in the principles of physical chemistry, allows researchers to rationally design and validate the next generation of corrosion inhibitors.

References

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  • ACS Publications. Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment | Langmuir. (2023-02-08). Available from: [Link]

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  • ResearchGate. Thermodynamic and kinetic parameters for adsorption of inhibitor in sulfuric acid and hydrochloric acid solutions on the metal surface. Available from: [Link]

  • PubMed. Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment. (2023-02-21). Available from: [Link]

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The Multiplier Effect: A Comparative Guide to the Synergistic Performance of 1-(2-Cyanoethyl)-2-undecylimidazole with Chemical Additives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists, unlocking the full potential of a chemical entity often lies not in its solitary performance, but in its collaborative power. 1-(2-Cyanoethyl)-2-undecylimidazole, a versatile imidazole derivative known by trade names such as Curezol C11Z-CN, stands as a prime example of a molecule whose efficacy is significantly amplified when strategically combined with other chemical additives. This guide provides an in-depth technical comparison of the synergistic effects of this compound in two key application areas: as a corrosion inhibitor and as a curing accelerator in epoxy resin systems. We will delve into the mechanistic underpinnings of these synergies, present comparative experimental data, and provide detailed protocols for their evaluation.

Part 1: Synergistic Corrosion Inhibition

The long undecyl chain of this compound imparts significant hydrophobicity, making it an effective corrosion inhibitor by forming a protective film on metal surfaces. However, its performance can be dramatically enhanced through synergistic interactions with other compounds, notably halide ions and zinc ions.

Synergism with Halide Ions

The addition of halide ions, particularly iodide (I⁻), to an imidazole-based corrosion inhibitor formulation can lead to a significant increase in inhibition efficiency.[1][2] This synergistic effect is attributed to the co-adsorption of the imidazole cation and the halide anion on the metal surface.[1] The halide ions, being negatively charged, are first adsorbed onto the positively charged metal surface in an acidic medium, creating a negatively charged surface that facilitates the adsorption of the protonated imidazole molecules.

Hypothetical Performance Data:

The following table illustrates the expected synergistic effect based on studies of similar imidazole derivatives.

Inhibitor SystemConcentrationInhibition Efficiency (%)
This compound200 ppm85
Potassium Iodide (KI)0.05 M30
This compound + KI200 ppm + 0.05 M>95

Experimental Protocol for Evaluating Synergy with Halide Ions:

A robust evaluation of this synergistic effect can be achieved through a combination of weight loss measurements and electrochemical techniques.

1. Materials and Preparation:

  • Working Electrode: Mild steel coupons with a standardized surface area.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl).

  • Inhibitors: this compound and Potassium Iodide (KI).

  • Instrumentation: Potentiostat/Galvanostat for electrochemical measurements.

2. Weight Loss Measurement (Gravimetric Method):

  • Prepare mild steel coupons by polishing, degreasing, and drying.

  • Weigh the coupons accurately.

  • Immerse the coupons in the corrosive medium with and without the individual inhibitors and the inhibitor combination for a specified duration (e.g., 24 hours) at a constant temperature.

  • After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

  • Calculate the corrosion rate and inhibition efficiency using the weight loss data.

3. Electrochemical Measurements:

  • Potentiodynamic Polarization: This technique provides insights into the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process. By analyzing the Tafel plots, the corrosion current density (i_corr) can be determined, which is directly related to the corrosion rate. A significant decrease in i_corr in the presence of the inhibitor combination compared to the individual components indicates synergy.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique to study the formation of the protective inhibitor film. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon addition of the inhibitor combination signify the formation of a more compact and effective protective layer.

Logical Flow of Synergistic Action with Halide Ions:

G Metal Positively Charged Metal Surface (in acid) Halide Halide Ions (I⁻) Adsorption Metal->Halide Electrostatic Attraction Surface Negatively Charged Surface Layer Halide->Surface Imidazole Protonated Imidazole Adsorption Surface->Imidazole Enhanced Electrostatic Attraction Film Dense, Protective Inhibitor Film Imidazole->Film Corrosion Reduced Corrosion Rate Film->Corrosion

Caption: Synergistic adsorption of halide ions and imidazole cations.

Synergism with Zinc Ions (Zn²⁺)

The combination of imidazole derivatives with zinc ions is another effective strategy for enhancing corrosion inhibition.[3][4][5] The synergistic mechanism here involves the formation of a more resilient and stable protective film composed of both the organic inhibitor and zinc hydroxide/oxide complexes.[4]

Hypothetical Performance Data:

Inhibitor SystemConcentrationInhibition Efficiency (%)
This compound200 ppm85
Zinc Sulfate (ZnSO₄)50 ppm40
This compound + ZnSO₄200 ppm + 50 ppm>93

Experimental Protocol for Evaluating Synergy with Zinc Ions:

The experimental setup and procedures are similar to those for halide ions, with the addition of surface analysis techniques to characterize the protective film.

1. Materials and Preparation:

  • Working Electrode: Carbon steel coupons.

  • Corrosive Medium: Simulated cooling water or a neutral salt solution (e.g., 3.5% NaCl).

  • Inhibitors: this compound and Zinc Sulfate (ZnSO₄).

2. Weight Loss and Electrochemical Measurements:

  • Follow the same procedures as outlined in section 1.1.

3. Surface Analysis Techniques:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the steel coupons before and after exposure to the corrosive medium with and without the inhibitors. A smoother surface with fewer pits in the presence of the combined inhibitor system indicates effective protection.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the protective film formed on the metal surface. XPS can confirm the presence of both the imidazole compound and zinc species in the film, providing direct evidence of co-adsorption.

Proposed Mechanism of Synergistic Action with Zinc Ions:

G Imidazole Imidazole Adsorption on Anodic Sites Complex Formation of Fe-Imidazole Complex Imidazole->Complex Zinc Zn²⁺ Migration to Cathodic Sites Hydroxide Formation of Zn(OH)₂/ZnO Zinc->Hydroxide Film Composite Protective Film (Organic + Inorganic) Hydroxide->Film Complex->Film Protection Enhanced Corrosion Protection Film->Protection

Caption: Formation of a composite protective film with zinc ions.

Part 2: Synergistic Acceleration of Epoxy Resin Curing

In the realm of thermosetting polymers, this compound is recognized as a latent curing agent and accelerator for epoxy resins.[6] Its true potential, however, is unlocked when used in combination with other accelerators, such as tertiary amines. This synergy can significantly reduce the curing time and temperature, which is highly desirable in many industrial applications.[7]

Synergism with Tertiary Amines

The combination of an imidazole accelerator like this compound with a tertiary amine accelerator, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), has been shown to have a synergistic effect on the curing of epoxy resins.[7][8] This synergy manifests as a reduction in the activation energy of the curing reaction, leading to a faster cure at a given temperature.[7]

Comparative Curing Performance Data:

The following data is based on studies of structurally similar imidazole accelerators.[7]

Accelerator System (Epoxy/Anhydride System)Peak Exotherm Temperature (°C)Activation Energy (kJ/mol)
DMP-30 (Tertiary Amine)14567.2
2E4MZ-CN (Imidazole)15565.8
DMP-30 + 2E4MZ-CN (1:3 ratio)13859.1

Experimental Protocol for Evaluating Curing Synergy:

Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively assessing the synergistic effects of curing accelerators.[9][10][11][12][13]

1. Materials and Preparation:

  • Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) type epoxy resin.

  • Hardener: An anhydride hardener such as methylhexahydrophthalic anhydride (MHHPA).

  • Accelerators: this compound and a tertiary amine (e.g., DMP-30).

2. Differential Scanning Calorimetry (DSC) Analysis:

  • Prepare formulations of the epoxy resin and hardener with the individual accelerators and their combinations at various ratios.

  • Perform non-isothermal DSC scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • From the DSC thermograms, determine the onset temperature, peak exotherm temperature, and the total heat of reaction (ΔH). A lower onset and peak exotherm temperature for the combined system indicates a faster cure.

  • Use model-free kinetic methods, such as the Kissinger or Ozawa-Flynn-Wall method, to calculate the activation energy (Ea) of the curing reaction from the data obtained at different heating rates. A lower Ea for the combination confirms a synergistic effect.[7]

3. Isothermal DSC Analysis:

  • Perform isothermal DSC scans at a specific temperature (e.g., 120 °C).

  • Monitor the heat flow as a function of time to determine the time to peak and the degree of cure over time. This provides practical information on the curing speed at a constant temperature.

Workflow for Evaluating Curing Synergy:

G cluster_prep Formulation Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion Formulate Prepare Epoxy/Hardener Mixes with Individual and Combined Accelerators NonIso Non-isothermal Scans (Multiple Heating Rates) Formulate->NonIso Iso Isothermal Scans (Constant Temperature) Formulate->Iso Kinetics Kinetic Analysis (Kissinger/Ozawa) Calculate Activation Energy (Ea) NonIso->Kinetics Cure Determine Curing Time and Degree of Cure Iso->Cure Synergy Synergy Confirmed (Lower Ea and Faster Cure) Kinetics->Synergy Cure->Synergy

Caption: Experimental workflow for evaluating epoxy curing synergy.

Conclusion

The strategic combination of this compound with other chemical additives offers a powerful avenue for enhancing material performance. In corrosion inhibition, synergy with halide and zinc ions leads to the formation of more robust and effective protective films. In epoxy systems, its combination with tertiary amines results in a significant acceleration of the curing process. The experimental protocols outlined in this guide provide a comprehensive framework for researchers and formulation scientists to quantify these synergistic effects and optimize their formulations for superior performance.

References

  • Liu, et al. Synergistic effects of tertiary amine and imidazole accelerators on epoxy resin curing. Journal of Applied Polymer Science.
  • ASTM D4142-89(2022) Standard Guide for Testing Epoxy Resins.
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  • ASTM D4142-89(2017) Standard Guide for Testing Epoxy Resins.
  • California Department of Transportation. (2001). METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS, AND SEALANTS.
  • Epoxy Adhesive Test Measurement Guide. Epoxy Technology.
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  • Wang, Y., et al. (2021). A Combined Glutaraldehyde and Denitrifying Bacteria Strategy for Enhanced Control of SRB-Induced Corrosion in Shale Gas Infrastructure. MDPI.
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  • Al-Amiery, A. A., et al. (2019). Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Journal of Adhesion Science and Technology.
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  • Umoren, S. A., & Eduok, U. M. (2016). Corrosion inhibition strategy: Synergistic effects.
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  • ThreeBond. Curing Agents for Epoxy Resin.
  • Hu, J., et al. (2021). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI.
  • Prime, R. B. (2001). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. Journal of the Texas Academy of Science.
  • Wang, L., et al. (2016). The curing kinetic analysis of epoxy based on FT-IR.
  • Wang, C., et al. (2020). Effect of Curing Agent Type on Curing Reaction Kinetics of Epoxy Resin.
  • Lee, J. H., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin.
  • Wang, Y., et al. (2023). The Effect of Coating Additives on the Properties of Hydrophobic Coatings with Low Infrared Emissivity. MDPI.
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  • Han, P., et al. (2018). Synergistic Effect of Mixing Cationic and Nonionic Surfactants on Corrosion Inhibition of Mild Steel in HCl: Experimental and Theoretical Investigations. Journal of Colloid and Interface Science.
  • Hlova, I., et al. (2022). Analysis of the functional additives effect on the corrosion resistance of paint coatings.
  • Sangeetha, M., et al. (2017). Synergistic Effect of Zinc ion on Corrosion Inhibition of Carbon Steel in aqueous solution using L-Methionine.
  • Shakoor, R. A., & Hasan, A. (2019). Progress in Organic Coatings Designing and performance evaluation of polyelectrolyte multilayered composite smart coatings.
  • Abd El-Lateef, H. M., et al. (2019). Corrosion inhibition and synergistic effect of ionic liquids and iodide ions on the corrosion of C-steel in formation water asso.
  • Performance Enhancing Additives.
  • Ramezanzadeh, B., et al. (2020). Effect of inhibition synergism of zinc chloride and 2-mercaptobenzoxzole on protective performance of an ecofriendly silane coating on mild steel.
  • Zhao, Y., et al. (2022). Effect of accelerator on properties of epoxy resin re‐prepared from alcoholysis recycling. IET Nanodielectrics.
  • Fouda, A. S., et al. (2014). Inhibition of aluminum corrosion by phthalazinone and synergistic effect of halide ion in 1.0M HCl.
  • Correlation Between the Anticorrosive Performance of Protective Coatings Under Neutral Salt Spray Testing and Outdoor Atmospheric and Immersion Exposure.
  • Al-Mosawi, A. I., et al. (2020). Synergistic effect of ZnO nanoparticles with organic compound as corrosion inhibition to our copy-editing questions.
  • Patel, N. K., & Panchal, J. C. (2012). Inhibition of Corrosion of Zinc in (HNO 3 + HCl) acid mixture by aniline.
  • friendly corrosion inhibitor on Zn (1 1 0) surface: Comprehensive DFT-based MD simulation.
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Replicating and Validating Published Research on 1-(2-Cyanoethyl)-2-undecylimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of chemical compounds is paramount. This guide provides an in-depth technical framework for evaluating 1-(2-Cyanoethyl)-2-undecylimidazole, a versatile heterocyclic compound with significant potential in various industrial applications, most notably as a corrosion inhibitor. While direct, peer-reviewed performance data on this specific molecule is emerging, this document outlines the established methodologies for its validation and offers a comparative analysis against other well-documented imidazole-based corrosion inhibitors. By understanding the structure-activity relationships and applying standardized testing protocols, researchers can effectively predict and validate the performance of this compound.

Introduction to this compound

This compound, with the chemical formula C17H29N3, is an organic compound featuring an imidazole ring substituted with a long undecyl alkyl chain and a cyanoethyl group.[1][2][3][4] Its molecular structure suggests a high potential for surface-active properties, making it a strong candidate for applications such as corrosion inhibition, advanced materials synthesis, and as an intermediate in pharmaceuticals and agrochemicals.[5][6] The long undecyl chain imparts hydrophobicity, crucial for forming a protective barrier on metal surfaces, while the imidazole ring and the cyano group offer sites for adsorption onto the metal.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23996-16-9[1][2]
Molecular Formula C17H29N3[1][3]
Molecular Weight 275.44 g/mol [1]
Melting Point 52°C[1][9]
Boiling Point 445.2°C at 760 mmHg[1]
Density 0.95 g/cm³[1]
Water Solubility Insoluble[1][9]
Appearance White to light yellow crystalline powder[10]

Comparative Framework: Imidazole-Based Corrosion Inhibitors

To objectively evaluate the potential performance of this compound, it is essential to compare it with other established imidazole-based corrosion inhibitors. The imidazole derivatives are a well-studied class of corrosion inhibitors due to the presence of the nitrogen heteroatom and the aromatic ring, which facilitate strong adsorption on metal surfaces.[8][11]

Table 2: Performance Comparison of Selected Imidazole-Based Corrosion Inhibitors in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)TechniqueReference
1H-Imidazole0.000591.7Potentiodynamic Polarization[11]
2-Methylimidazole0.000582.23Potentiodynamic Polarization[11]
Benzimidazole0.000595.4Potentiodynamic Polarization[11]
This compoundHypotheticalExpected to be high--

The predicted high inhibition efficiency of this compound is based on its molecular structure. The long undecyl chain is expected to create a dense, hydrophobic barrier on the metal surface, significantly enhancing the protective film's stability and repelling corrosive species.[7] The cyanoethyl group, with its polar nature, can further strengthen the adsorption onto the metal surface.

Experimental Validation Protocols

To validate the efficacy of this compound as a corrosion inhibitor, a series of electrochemical tests are required. These methods provide quantitative data on the inhibitor's performance and insights into the mechanism of inhibition.

Potentiodynamic Polarization

Potentiodynamic polarization is a widely used technique to study the kinetics of anodic and cathodic reactions and to determine the corrosion current.[12][13] The experiment involves scanning the potential of the working electrode and measuring the resulting current. The corrosion rate can be calculated from the corrosion current density (icorr). A lower icorr value indicates better corrosion inhibition.[11]

Step-by-Step Protocol for Potentiodynamic Polarization:

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of a known surface area. Polish the surface with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte Preparation: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Measurement: Immerse the working electrode in the electrolyte and allow the open-circuit potential (OCP) to stabilize. Then, polarize the electrode from a cathodic potential to an anodic potential at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[14][15][16] The experiment involves applying a small amplitude AC voltage at different frequencies and measuring the impedance of the system.

Step-by-Step Protocol for Electrochemical Impedance Spectroscopy:

  • Cell and Specimen Preparation: Follow the same preparation steps as for potentiodynamic polarization.

  • Measurement: After the OCP has stabilized, apply a small sinusoidal voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in the charge transfer resistance (Rct) and, consequently, a higher inhibition efficiency. The data can be fitted to an equivalent electrical circuit to model the corrosion system and extract quantitative parameters. The inhibition efficiency can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis and Validation p1 Metal Coupon Preparation e1 Three-Electrode Cell Setup p1->e1 p2 Electrolyte Preparation (with/without inhibitor) p2->e1 e2 Stabilize Open Circuit Potential (OCP) e1->e2 e3 Potentiodynamic Polarization Scan e2->e3 e4 Electrochemical Impedance Spectroscopy (EIS) e2->e4 a1 Tafel Plot Analysis (icorr, Ecorr) e3->a1 a2 Nyquist & Bode Plot Analysis (Rct) e4->a2 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2->a3 a4 Compare with Alternatives a3->a4

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Theoretical Validation: Quantum Chemical Calculations

Quantum chemical calculations, based on Density Functional Theory (DFT), can provide theoretical insights into the corrosion inhibition mechanism.[17][18][19] These calculations can determine the relationship between the molecular structure of the inhibitor and its inhibition efficiency by analyzing parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO).[20][21]

  • EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better adsorption and higher inhibition efficiency.

  • ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • ΔE: A smaller energy gap indicates higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

For this compound, the presence of the imidazole ring with its π-electrons and nitrogen atoms, along with the cyano group, is expected to result in a high EHOMO value, facilitating strong adsorption onto the metal surface.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface inhibitor HOMO Electron Donor metal Vacant d-orbitals Electron Acceptor inhibitor->metal Adsorption (Electron Donation) metal->inhibitor Back-donation (strengthens bond)

Caption: Mechanism of inhibitor adsorption on a metal surface.

Conclusion

While comprehensive published data on the performance of this compound as a corrosion inhibitor is not yet widely available, its molecular structure strongly suggests its potential as a highly effective corrosion inhibitor. The long hydrophobic undecyl chain, combined with the electron-rich imidazole ring and the polar cyanoethyl group, provides the necessary features for strong adsorption and the formation of a stable, protective barrier on metal surfaces.

This guide provides a robust framework for researchers to replicate and validate the performance of this compound. By following the detailed experimental protocols for potentiodynamic polarization and electrochemical impedance spectroscopy, and by leveraging theoretical quantum chemical calculations, a comprehensive and objective evaluation can be achieved. The comparison with established imidazole-based inhibitors will further contextualize its performance and potential applications in various industrial settings.

References

  • A Comparative Guide to Imidazole-Based Corrosion Inhibitors: Evaluating 1-(6-phenoxyhexyl) - Benchchem.
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  • This compound 98.0% | PureSynth. Available at: [Link]

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  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds … - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No: 23996-16-9). As a compound utilized in advanced materials synthesis and pharmaceutical development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory awareness.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its hazard profile. This compound is an imidazole derivative containing a nitrile group, which informs its classification and subsequent handling procedures. The primary directive is to treat this compound as a hazardous chemical waste stream, ensuring it is never disposed of via standard trash or sanitary sewer systems. Its insolubility in water further underscores the importance of preventing its release into aquatic environments.[2][3]

Key Chemical and Safety Data

A summary of the essential properties and hazards of this compound is presented below.

PropertyValueSource
CAS Number 23996-16-9[2][4]
Molecular Formula C₁₇H₂₉N₃[2]
Molecular Weight 275.44 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Melting Point 52°C[3]
Water Solubility Insoluble[2][3]
Hazard Statements H302 + H312 + H332, H315, H319[2]
Signal Word Warning[2]

Hazard Statement Breakdown:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] This triple-threat toxicity is the primary driver for all handling and disposal protocols, mandating the use of comprehensive Personal Protective Equipment (PPE).

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[2]

Pre-Disposal and Decontamination Workflow

Proper disposal begins before the waste bottle is even sealed. It involves a systematic approach to decontaminating all materials that have come into contact with this compound.

Step-by-Step Decontamination Protocol:
  • Prepare a Decontamination Solution: For general surface cleaning, a solution of 70% ethanol or isopropanol is effective for wiping down benchtops, fume hood surfaces, and equipment exteriors. For glassware, a standard laboratory detergent wash followed by a solvent rinse (e.g., acetone or ethanol) is required.

  • Segregate Contaminated Materials: All disposable items that have made direct contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated solid chemical waste.

  • Execute Surface Decontamination:

    • Working within a certified chemical fume hood, meticulously wipe down all surfaces where the powder was handled.

    • Use disposable wipes saturated with the decontamination solution.

    • Perform a three-pass cleaning: first to remove gross contamination, second to apply the cleaning agent, and a final pass with a fresh wipe to remove any residue.

  • Glassware and Equipment Cleaning:

    • Rinse non-disposable items (e.g., spatulas, glassware) with a suitable organic solvent (like acetone or ethanol) to dissolve any residual compound. This rinseate must be collected as hazardous liquid waste.

    • Following the solvent rinse, wash the items with laboratory detergent and water, and perform a final rinse with deionized water.

  • Dispose of Decontamination Materials: All used wipes and other disposable cleaning materials must be placed in the designated solid hazardous waste container.

Chemical Waste Segregation and Collection Protocol

The cornerstone of safe disposal is meticulous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. For this compound, all waste streams must be managed as hazardous.

Waste Stream Identification and Handling:
  • Solid Waste:

    • Description: Unused or expired this compound powder, contaminated PPE (gloves, lab coats), weighing boats, and contaminated wipes.

    • Container: A clearly labeled, sealable, and puncture-resistant container designated for "Solid Hazardous Waste" and "Toxic." The label must include the full chemical name: "this compound."

    • Procedure: Collect all solid waste in this container. Do not overfill. Seal the container when not in use and store it in a designated satellite accumulation area.

  • Liquid Waste:

    • Description: Contaminated solvents from reaction quenching, extraction, chromatography, or equipment rinsing.

    • Container: A properly vented, chemically-resistant (e.g., HDPE or glass) container designated for "Liquid Hazardous Waste," "Toxic," and "Flammable" if organic solvents are used. The label must list all chemical constituents by percentage, including "this compound."

    • Procedure: Carefully pour liquid waste into the container using a funnel. Avoid mixing with incompatible waste streams (e.g., strong acids or oxidizers). Keep the container sealed when not actively adding waste.

The following diagram illustrates the decision-making process for proper waste segregation.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway Start Waste Generated (Contact with C17H29N3) Decision Is the waste primarily solid or liquid? Start->Decision Solid_Waste Solid Waste Stream (e.g., contaminated gloves, wipes, unused powder) Decision->Solid_Waste Solid Liquid_Waste Liquid Waste Stream (e.g., contaminated solvents, rinsates) Decision->Liquid_Waste Liquid Collect_Solid Action: Place in labeled 'Solid Hazardous Waste' container. Solid_Waste->Collect_Solid Collect_Liquid Action: Place in labeled 'Liquid Hazardous Waste' container. Liquid_Waste->Collect_Liquid Storage Store sealed containers in Satellite Accumulation Area Collect_Solid->Storage Collect_Liquid->Storage EHS_Pickup Schedule pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup

Caption: Disposal workflow for this compound.

Regulatory Context and Compliance

Disposal of this compound falls under regulations governing hazardous waste. While specific regulations may vary, the principles outlined by bodies such as the Environmental Protection Agency (EPA) in the United States provide a universal framework. The presence of the nitrile group is significant; cyanide-bearing wastes can generate toxic gases under certain pH conditions and are therefore subject to strict management protocols.[6]

All waste must be disposed of through your institution's licensed hazardous waste management program, coordinated by the Environmental Health & Safety (EHS) department. It is imperative to follow all institutional guidelines for waste container labeling, storage, and pickup requests.

Emergency Procedures for Spills and Exposures

Accidents during handling and disposal require immediate and correct action.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Call a poison center or doctor if you feel unwell.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[7]

  • Small Spill (Powder):

    • Restrict access to the area.

    • Wearing appropriate PPE (lab coat, safety goggles, and nitrile gloves), gently cover the spill with a damp paper towel to avoid making the powder airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into the solid hazardous waste container.

    • Decontaminate the spill area as described in Section 2.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, laboratory professionals can effectively manage waste streams containing this compound, ensuring a safe research environment and responsible environmental stewardship.

References

  • This compound 98.0% | PureSynth. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Cyanoethyl)-2-undecylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handling 1-(2-Cyanoethyl)-2-undecylimidazole must prioritize safety due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) selection, operational protocols, and disposal plans. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and building trust through expertise.

Understanding the Hazard Profile

This compound (CAS No. 23996-16-9) is a substituted imidazole with a nitrile functional group.[1][2] Its hazard profile, as indicated by safety data sheets, necessitates stringent safety measures. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[3]

Table 1: Hazard Identification and GHS Classifications

Hazard StatementGHS ClassificationSignal Word
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Warning
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)Warning
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)Warning
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Warning

Source: Synthesized from multiple supplier safety data sheets.[1][3]

Given these hazards, a multi-faceted approach to personal protection is imperative, focusing on preventing exposure through dermal, ocular, and respiratory routes.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment of this compound's known hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3] Therefore, robust eye and face protection is mandatory.

  • Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.

  • Secondary Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.

An emergency eyewash station must be readily accessible in the immediate work area. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

Skin and Body Protection

Harmful effects upon skin contact necessitate comprehensive skin and body protection.[3]

  • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, a chemically resistant apron or a disposable suit may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

As this compound is harmful if inhaled and is a solid that can form dust, respiratory protection is critical, especially when handling the powder outside of a contained system.[3]

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.[5]

  • Personal Respiratory Protection: When engineering controls are not feasible or as a supplementary measure, a NIOSH-approved respirator is required. For this solid compound, a respirator with a particulate filter is appropriate. The following are recommended options, with the choice depending on the scale of handling and potential for exposure:

    • N95 Dust Mask: For low-level exposure to fine dust.

    • Half-Mask or Full-Face Respirator with P100 (HEPA) filters: For higher potential exposures or when a better face seal is required. A full-face respirator also provides eye protection.[8]

All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Beyond PPE, safe handling practices and proper disposal are crucial components of a comprehensive safety plan.

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure during the handling of this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve or Transfer weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate segregate Segregate Waste dissolve->segregate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.